molecular formula C7H9F3O2 B143795 Ethyl 2-methyl-4,4,4-trifluorocrotonate CAS No. 128227-97-4

Ethyl 2-methyl-4,4,4-trifluorocrotonate

Cat. No.: B143795
CAS No.: 128227-97-4
M. Wt: 182.14 g/mol
InChI Key: PQNRXTIKMSOZQI-SNAWJCMRSA-N
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Description

Ethyl 2-methyl-4,4,4-trifluorocrotonate is a useful research compound. Its molecular formula is C7H9F3O2 and its molecular weight is 182.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl (E)-4,4,4-trifluoro-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h4H,3H2,1-2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNRXTIKMSOZQI-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C(F)(F)F)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128227-97-4
Record name Ethyl 2-methyl-4,4,4-trifluorocrotonate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-methyl-4,4,4-trifluorocrotonate via Claisen Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-methyl-4,4,4-trifluorocrotonate, a valuable fluorinated building block in medicinal chemistry and materials science. The core of this synthesis is a mixed Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This document outlines the reaction mechanism, detailed experimental protocols, and relevant data, and includes alternative synthetic strategies for a complete perspective.

The Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process, beginning with a mixed Claisen condensation reaction. This is followed by a reduction and subsequent dehydration to yield the final α,β-unsaturated ester.

Step 1: Mixed Claisen Condensation

The initial and key step involves the mixed Claisen condensation of ethyl trifluoroacetate with ethyl propionate. In this reaction, a strong base is used to deprotonate the α-carbon of ethyl propionate, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent collapse of the tetrahedral intermediate and loss of an ethoxide leaving group yields the β-keto ester, ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate.

Step 2: Reduction and Dehydration

The resulting β-keto ester is then reduced to the corresponding β-hydroxy ester, ethyl 2-methyl-4,4,4-trifluoro-3-hydroxybutanoate, typically using a mild reducing agent such as sodium borohydride. Finally, acid-catalyzed dehydration of the β-hydroxy ester eliminates a molecule of water to form the target compound, this compound.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical transformations and the general laboratory workflow for this synthesis.

Claisen_Condensation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ethyl Propionate Ethyl Propionate Enolate Propionate Enolate Ethyl Propionate->Enolate Ethyl Trifluoroacetate Ethyl Trifluoroacetate Tetrahedral Intermediate Tetrahedral Intermediate Ethyl Trifluoroacetate->Tetrahedral Intermediate Base Base (e.g., NaOEt) Base->Enolate Deprotonation Enolate->Tetrahedral Intermediate Nucleophilic Attack Beta-Keto Ester Ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate Tetrahedral Intermediate->Beta-Keto Ester Elimination of Ethoxide Ethanol Ethanol Tetrahedral Intermediate->Ethanol Protonation of Ethoxide Keto-Enolate β-Keto Ester Enolate Keto-Enolate->Beta-Keto Ester Acidic Workup Beta-Keto Ester->Keto-Enolate Deprotonation by Base

Caption: Mechanism of the Mixed Claisen Condensation.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Inert atmosphere (N2 or Ar) - Anhydrous solvent Start->Reaction_Setup Base_Addition Add Base (e.g., Sodium Ethoxide) Reaction_Setup->Base_Addition Ester_Addition Slowly add Ethyl Propionate & Ethyl Trifluoroacetate Base_Addition->Ester_Addition Reaction Stir at specified temperature and time Ester_Addition->Reaction Quench Quench with acidic solution Reaction->Quench Extraction Extract with organic solvent Quench->Extraction Drying Dry organic layer (e.g., Na2SO4) Extraction->Drying Solvent_Removal Remove solvent (Rotary Evaporation) Drying->Solvent_Removal Purification_1 Purify β-keto ester (Vacuum Distillation) Solvent_Removal->Purification_1 Reduction Reduce β-keto ester to β-hydroxy ester (e.g., NaBH4) Purification_1->Reduction Purification_2 Purify β-hydroxy ester (Chromatography) Reduction->Purification_2 Dehydration Dehydrate β-hydroxy ester (Acid catalyst) Purification_2->Dehydration Purification_3 Purify final product (Distillation/Chromatography) Dehydration->Purification_3 End End Product Purification_3->End

Caption: General Experimental Workflow for Synthesis.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for similar Claisen condensations involving ethyl trifluoroacetate.

Synthesis of Ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate

Materials:

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol or an aprotic solvent (e.g., THF, cyclohexane)

  • Ethyl trifluoroacetate

  • Ethyl propionate

  • Aqueous acid (e.g., 1 M HCl or acetic acid)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with sodium ethoxide (1.1 equivalents) and the anhydrous solvent.

  • The mixture is cooled to 0-5 °C in an ice bath.

  • A solution of ethyl propionate (1.0 equivalent) and ethyl trifluoroacetate (1.0 equivalent) in the anhydrous solvent is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC or GC.

  • Upon completion, the reaction is cooled in an ice bath and quenched by the slow addition of aqueous acid until the pH is neutral.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate.

Synthesis of this compound

Materials:

  • Ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate

  • Sodium borohydride (NaBH₄)

  • Methanol or ethanol

  • p-Toluenesulfonic acid (p-TsOH) or another acid catalyst

  • Toluene or benzene

  • Dean-Stark apparatus

Procedure:

  • Reduction: The purified ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent) is dissolved in methanol or ethanol and cooled to 0 °C. Sodium borohydride (0.5-1.0 equivalents) is added portion-wise, and the reaction is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is dried and the solvent removed to yield the crude ethyl 2-methyl-4,4,4-trifluoro-3-hydroxybutanoate.

  • Dehydration: The crude β-hydroxy ester is dissolved in toluene or benzene, and a catalytic amount of p-toluenesulfonic acid is added. The flask is equipped with a Dean-Stark apparatus and heated to reflux to azeotropically remove water.

  • Once the theoretical amount of water has been collected, the reaction is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The final product, this compound, is purified by vacuum distillation.

Data Presentation

The following tables summarize the properties of the key reactants and the expected product.

Table 1: Physicochemical Properties of Reactants

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Ethyl trifluoroacetateC₄H₅F₃O₂142.0860-621.19
Ethyl propionateC₅H₁₀O₂102.13990.891
Sodium ethoxideC₂H₅NaO68.05-0.868

Table 2: Properties of Intermediates and Final Product

CompoundFormulaMolar Mass ( g/mol )CAS Number
Ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoateC₇H₉F₃O₃198.14344-00-3
Ethyl 2-methyl-4,4,4-trifluoro-3-hydroxybutanoateC₇H₁₁F₃O₃200.1691600-33-8
This compoundC₇H₉F₃O₂182.14128227-97-4

Table 3: Typical Reaction Conditions and Expected Yields for the Claisen Condensation

ParameterCondition
Base Sodium ethoxide
Solvent Anhydrous Ethanol, THF, or Cyclohexane
Temperature 0 °C to room temperature
Reaction Time 12 - 24 hours
Workup Acidic quench
Purification Vacuum Distillation
Expected Yield 60-80% (based on similar reactions)

Alternative Synthetic Routes

While the Claisen condensation is a primary route, other methods can be employed to synthesize this compound or its precursors.

  • Reformatsky Reaction: This reaction involves the use of an α-halo ester and a metal, typically zinc, to form an organozinc intermediate which then reacts with a carbonyl compound. For this synthesis, ethyl 2-bromopropionate could be reacted with trifluoroacetaldehyde in the presence of zinc.[1][2]

  • Horner-Wadsworth-Emmons (HWE) Reaction: This olefination reaction uses a phosphonate carbanion to convert an aldehyde or ketone to an alkene.[3][4][5] The target molecule could be synthesized by reacting a suitable phosphonate ylide with a trifluoromethyl ketone. The HWE reaction often provides excellent stereoselectivity, favoring the formation of the (E)-alkene.[4]

Conclusion

The synthesis of this compound via a mixed Claisen condensation is a robust and scalable method. Careful control of reaction conditions, particularly the exclusion of water and the use of a suitable base, is crucial for achieving high yields. The subsequent reduction and dehydration steps are standard transformations that can be optimized to produce the final product in good purity. For researchers in drug discovery and materials science, this fluorinated building block offers a versatile scaffold for the introduction of the trifluoromethyl group, which can significantly modulate the biological and physical properties of molecules.

References

Spectroscopic Profile of Ethyl 2-methyl-4,4,4-trifluorocrotonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-methyl-4,4,4-trifluorocrotonate (CAS 128227-97-4).[1][2] Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document presents a combination of predicted data and analysis based on analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this fluorinated organic compound in research and development settings.

Molecular and Physical Properties

This compound is a fluorinated ester with the molecular formula C₇H₉F₃O₂ and a molecular weight of 182.14 g/mol .[1] Its structure contains several key features that give rise to a distinct spectroscopic signature, including a trifluoromethyl group, an α,β-unsaturated ester, and an ethyl ester moiety.

PropertyValue
CAS Number128227-97-4
Molecular FormulaC₇H₉F₃O₂
Molecular Weight182.14 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established spectroscopic principles and computational models.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.30Triplet3H-OCH₂CH
~2.05Doublet of Quartets3H=C(CH ₃)
~4.25Quartet2H-OCH ₂CH₃
~6.80Quartet1H=CH
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
Chemical Shift (δ, ppm)Assignment
~14.0-OCH₂C H₃
~15.0=C(C H₃)
~62.0-OC H₂CH₃
~122.0 (q)C F₃
~128.0=C (CH₃)
~135.0 (q)=C H
~165.0C =O
Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃, Reference: CFCl₃)
Chemical Shift (δ, ppm)MultiplicityAssignment
~ -65Singlet-CF
Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2980-2900MediumC-H stretch (alkane)
1725-1705StrongC=O stretch (α,β-unsaturated ester)
1650-1630MediumC=C stretch
1300-1100StrongC-F stretch
1250-1000StrongC-O stretch (ester)
Table 5: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
m/zRelative IntensityAssignment
182Moderate[M]⁺ (Molecular Ion)
153High[M - C₂H₅]⁺
137High[M - OC₂H₅]⁺
113Moderate[M - COOC₂H₅]⁺
69High[CF₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-10 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically several hundred to thousands).

  • ¹⁹F NMR Acquisition: Acquire the fluorine-19 NMR spectrum. A common reference standard is CFCl₃ (trichlorofluoromethane), which can be used externally or internally. Typical parameters include a wide spectral width to encompass the chemical shifts of fluorinated compounds and a relaxation delay of 1-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the volatile sample into the mass spectrometer via a gas chromatography (GC) system for separation and purification.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagrams illustrate the general workflow for the acquisition and analysis of spectroscopic data for a small molecule like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample This compound Dissolution Dissolve in CDCl3 with TMS Sample->Dissolution IR_acq FTIR Spectrometer Sample->IR_acq (neat liquid) MS_acq GC-MS Sample->MS_acq (via GC) NMR_acq NMR Spectrometer (¹H, ¹³C, ¹⁹F) Dissolution->NMR_acq NMR_data NMR Spectra NMR_acq->NMR_data IR_data IR Spectrum IR_acq->IR_data MS_data Mass Spectrum MS_acq->MS_data Structure_Elucidation Structure Confirmation & Purity Assessment NMR_data->Structure_Elucidation IR_data->Structure_Elucidation MS_data->Structure_Elucidation

Caption: General workflow for spectroscopic analysis of a pure compound.

NMR_Analysis_Logic NMR Data Interpretation Logic cluster_processing Processing cluster_interpretation Interpretation NMR_Spectrum ¹H, ¹³C, ¹⁹F NMR Spectra Raw Data (FID) Fourier_Transform Fourier Transform NMR_Spectrum->Fourier_Transform Phasing Phase Correction Fourier_Transform->Phasing Baseline Baseline Correction Phasing->Baseline Integration Integration (¹H) Baseline->Integration Chem_Shift Chemical Shift (δ) Functional Groups & Electronic Environment Baseline->Chem_Shift Splitting Splitting Pattern (Multiplicity) Neighboring Nuclei Baseline->Splitting Integral_Value Integration Proton Ratio Integration->Integral_Value Final_Structure Structural Assignment Chem_Shift->Final_Structure Coupling Coupling Constants (J) Connectivity Splitting->Coupling Splitting->Final_Structure Integral_Value->Final_Structure Coupling->Final_Structure

Caption: Logical flow of NMR data from acquisition to structural assignment.

References

Physical and chemical properties of Ethyl 2-methyl-4,4,4-trifluorocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methyl-4,4,4-trifluorocrotonate is a fluorinated organic compound with growing interest in the fields of pharmaceutical and materials science. The incorporation of a trifluoromethyl group into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization, catering to the needs of researchers and professionals in drug development and chemical synthesis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, application in reactions, and for the development of analytical methods.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 128227-97-4[1][2]
Molecular Formula C₇H₉F₃O₂[2][3]
Molecular Weight 182.14 g/mol [2][3]
Boiling Point 134-135 °C[3]
Density Not available
Melting Point Not available
Flash Point 45.7 °C
Refractive Index Not available
Solubility Soluble in many organic solvents.[4]
Insoluble in water.

Experimental Protocols

Synthesis via Horner-Wadsworth-Emmons Reaction

A common and effective method for the synthesis of α,β-unsaturated esters like this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of the target molecule, trifluoroacetone would be reacted with triethyl 2-phosphonopropionate.

Diagram 1: Horner-Wadsworth-Emmons Reaction Workflow

HWE_Workflow reagents Triethyl 2-phosphonopropionate + Trifluoroacetone base Base (e.g., NaH) in Anhydrous Solvent (e.g., THF) reagents->base 1. Add reagents reaction Reaction Mixture base->reaction 2. Form carbanion and react quench Aqueous Quench reaction->quench 3. Work-up extraction Extraction with Organic Solvent quench->extraction drying Drying of Organic Phase (e.g., over MgSO4) extraction->drying filtration Filtration drying->filtration concentration Concentration in vacuo filtration->concentration purification Purification (e.g., Distillation) concentration->purification product Ethyl 2-methyl-4,4,4- trifluorocrotonate purification->product

Caption: General workflow for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction.

Detailed Protocol:

  • Preparation of the Phosphonate Carbanion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (NaH, 1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a solution of triethyl 2-phosphonopropionate (1.0 equivalent) in anhydrous THF dropwise to the suspension over 30 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Reaction with Trifluoroacetone: Cool the resulting solution of the phosphonate carbanion back to 0 °C. Add a solution of trifluoroacetone (1.0 equivalent) in anhydrous THF dropwise over 30 minutes. After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.[5]

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is a critical tool for structural confirmation. The expected signals for this compound would include a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a singlet or a quartet (due to coupling with the trifluoromethyl group) for the methyl group at the double bond, and a quartet for the vinylic proton.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon, the two vinylic carbons, the carbons of the ethyl group, the methyl carbon, and the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling).[6]

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (MW = 182.14 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 182. Common fragmentation patterns for esters include the loss of the alkoxy group (-OEt, m/z 45) and cleavage at the alpha-beta bond of the carbonyl group.[7]

Reactivity and Applications

This compound, as an α,β-unsaturated ester, is a versatile building block in organic synthesis. The electron-withdrawing nature of the trifluoromethyl group activates the double bond for nucleophilic attack, making it a valuable substrate for various addition reactions.

Diagram 2: Reactivity of this compound

Reactivity start Ethyl 2-methyl-4,4,4- trifluorocrotonate michael Michael Addition (e.g., with amines, thiols, carbanions) start->michael diels_alder Diels-Alder Reaction (as a dienophile) start->diels_alder reduction Reduction of Double Bond start->reduction hydrolysis Ester Hydrolysis start->hydrolysis products Functionalized Products michael->products diels_alder->products reduction->products hydrolysis->products

Caption: Key reaction pathways for this compound.

Its applications are primarily in the synthesis of more complex fluorinated molecules for the pharmaceutical and agrochemical industries. The trifluoromethyl group can impart desirable properties such as increased metabolic stability and bioavailability to drug candidates.

Conclusion

This compound is a valuable fluorinated building block with significant potential in organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. This guide has provided a summary of its key physical and chemical properties, a detailed experimental protocol for its synthesis, and an overview of its reactivity. Further research into its biological activities and applications in materials science is warranted.

References

In-Depth Technical Guide to WAY-100635: A Dual-Action Serotonergic and Dopaminergic Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive characterization of WAY-100635, a potent and widely utilized research chemical. Initially identified as a selective and silent antagonist of the serotonin 1A (5-HT1A) receptor, subsequent research has revealed its significant activity as a full agonist at the dopamine D4 receptor. This dual pharmacology necessitates a careful re-evaluation of studies that have employed WAY-100635 solely as a selective 5-HT1A antagonist.[1] This document details the physicochemical properties, synthesis, analytical characterization, and key experimental protocols for WAY-100635. Furthermore, it elucidates the signaling pathways associated with its action at both receptor targets, providing a critical resource for researchers in pharmacology and drug development.

A Note on CAS Number Discrepancy: It is important to note that there is a discrepancy in public databases regarding the CAS number for WAY-100635. While some chemical suppliers associate CAS number 128227-97-4 with "ethyl 2-methyl-4,4,4-trifluorocrotonate", the pharmacological and life science literature predominantly links this CAS number to WAY-100635. For clarity, the IUPAC name for WAY-100635 is N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide.[2]

Physicochemical and Pharmacological Properties

WAY-100635 is an achiral phenylpiperazine derivative with a complex pharmacological profile.[3] Its utility in neuroscience research stems from its high affinity for both the 5-HT1A and dopamine D4 receptors. The maleate salt of WAY-100635 is often used in experimental settings due to its solubility in water.[4]

PropertyValueReference
IUPAC Name N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide[2]
Molecular Formula C₂₅H₃₄N₄O₂[2]
Molecular Weight 422.56 g/mol [5]
Molecular Weight (Maleate Salt) 538.64 g/mol [4]
Appearance Off-white to light yellow oil[5]
Solubility (Maleate Salt) Soluble to 25 mM in water[4]
Purity ≥98% (HPLC)[4]
Receptor TargetActionAffinity/PotencyReference
5-HT1A Receptor Silent AntagonistpIC₅₀ = 8.87; Kᵢ = 0.39 nM; Apparent pA₂ = 9.71[5]
Dopamine D₄ Receptor Full AgonistKᵢ = 16 nM; EC₅₀ = 9.7 nM[5]
Dopamine D₂L Receptor Weak AntagonistKᵢ = 940 nM[5]
Dopamine D₃ Receptor Kᵢ = 370 nM[5]
α₁-adrenergic Receptor pIC₅₀ = 6.6[5]

Synthesis and Characterization

Synthesis

The synthesis of WAY-100635 and its analogs has been described in the literature, primarily in the context of preparing radiolabeled versions for positron emission tomography (PET) studies.[6][7] A common synthetic route involves the acylation of N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)amine with cyclohexanecarbonyl chloride. The precursor amine can be synthesized via nucleophilic substitution.

A general, non-radiolabeled synthesis can be conceptualized as a multi-step process:

  • Preparation of the Amine Precursor: This typically involves the reaction of 1-(2-methoxyphenyl)piperazine with a suitable N-(2-pyridinyl)ethyl derivative.

  • Acylation: The resulting secondary amine is then acylated with cyclohexanecarbonyl chloride in the presence of a base to yield the final product, WAY-100635.

For the synthesis of radiolabeled [carbonyl-¹¹C]WAY-100635, a one-pot procedure is often employed where [¹¹C]CO₂ is reacted with a Grignard reagent, followed by conversion to the acid chloride and subsequent reaction with the amine precursor.[6]

Purification

Purification of WAY-100635 is typically achieved using chromatographic techniques. For research-grade material, column chromatography on silica gel is a standard method for removing impurities from the crude product.[8][9] High-performance liquid chromatography (HPLC) is also extensively used, particularly for the purification of high-purity batches and for the isolation of radiolabeled analogs.[4] Reversed-phase columns, such as C18, are commonly employed with mobile phases consisting of acetonitrile and aqueous buffers.

Analytical Characterization

The identity and purity of synthesized WAY-100635 are confirmed using a combination of analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, further confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound, with typical purities for commercially available samples being ≥98%.[4]

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are crucial for determining the affinity of WAY-100635 for its target receptors. The tritiated version, [³H]WAY-100635, is a commonly used radioligand for studying 5-HT₁ₐ receptors.[10]

Objective: To determine the binding affinity (Kᵢ) of WAY-100635 for the 5-HT₁ₐ receptor.

Materials:

  • [³H]WAY-100635

  • Unlabeled WAY-100635

  • Membrane preparations from cells expressing 5-HT₁ₐ receptors or from brain tissue (e.g., hippocampus)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of unlabeled WAY-100635.

  • In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]WAY-100635, and varying concentrations of unlabeled WAY-100635.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to the Kᵢ value.

Whole-Cell Patch-Clamp Electrophysiology in CA1 Pyramidal Neurons

Electrophysiological studies are used to assess the functional effects of WAY-100635 on neuronal activity. As a 5-HT₁ₐ antagonist, WAY-100635 can block the inhibitory effects of 5-HT on CA1 pyramidal neurons in the hippocampus.[10]

Objective: To investigate the effect of WAY-100635 on 5-HT-mediated inhibition of CA1 pyramidal neurons.

Materials:

  • Hippocampal slices from rodents

  • Artificial cerebrospinal fluid (aCSF)

  • WAY-100635

  • Serotonin (5-HT)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass pipettes

Procedure:

  • Prepare acute hippocampal slices and maintain them in a holding chamber with oxygenated aCSF.[11][12]

  • Transfer a slice to the recording chamber and perfuse with aCSF.

  • Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.[11][12][13][14][15]

  • Record baseline neuronal activity (e.g., membrane potential, firing rate).

  • Apply 5-HT to the slice and record the resulting hyperpolarization and inhibition of firing.

  • Wash out the 5-HT and then pre-incubate the slice with WAY-100635.

  • Re-apply 5-HT in the presence of WAY-100635 and observe the blockade of the 5-HT-induced inhibitory effects.

In Vivo Microdialysis in the Prefrontal Cortex

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in awake, freely moving animals. This technique can be used to study the effects of WAY-100635 on dopamine release in the prefrontal cortex (PFC), a region implicated in the actions of antipsychotic drugs.[16]

Objective: To measure the effect of WAY-100635 on dopamine release in the rat PFC.

Materials:

  • Rats with stereotaxically implanted guide cannulae targeting the PFC

  • Microdialysis probes

  • Perfusion solution (e.g., artificial CSF)

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection for dopamine analysis

  • WAY-100635

Procedure:

  • Insert a microdialysis probe through the guide cannula into the PFC of a freely moving rat.[17]

  • Perfuse the probe with artificial CSF at a slow, constant flow rate.

  • Collect baseline dialysate samples to establish basal dopamine levels.

  • Administer WAY-100635 systemically (e.g., via intraperitoneal injection).

  • Continue to collect dialysate samples at regular intervals post-administration.

  • Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

  • Express the results as a percentage change from baseline dopamine levels.

Signaling Pathways

WAY-100635 exerts its effects through two primary G-protein coupled receptors (GPCRs), acting as a silent antagonist at the 5-HT₁ₐ receptor and a full agonist at the dopamine D₄ receptor.

5-HT₁ₐ Receptor Antagonism

The 5-HT₁ₐ receptor is a Gᵢ/Gₒ-coupled receptor. Agonist binding to this receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As a silent antagonist, WAY-100635 binds to the 5-HT₁ₐ receptor but does not initiate this signaling cascade. Instead, it blocks the binding of endogenous serotonin and other agonists, thereby preventing the downstream inhibitory effects.

G_protein_signaling_5HT1A cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein No Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase No Inhibition atp ATP camp cAMP serotonin Serotonin serotonin->receptor Blocked way100635 WAY-100635 way100635->receptor Binds pka PKA camp->pka Activates cellular_response Inhibition of Cellular Response pka->cellular_response Leads to

Caption: Antagonistic action of WAY-100635 at the 5-HT₁ₐ receptor.

Dopamine D₄ Receptor Agonism

Similar to the 5-HT₁ₐ receptor, the dopamine D₄ receptor is also coupled to Gᵢ/Gₒ proteins.[1] As a full agonist, WAY-100635 activates the D₄ receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This action is contrary to its effect at the 5-HT₁ₐ receptor, highlighting its complex pharmacological profile.

G_protein_signaling_D4 cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor Dopamine D4 Receptor g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits atp ATP camp cAMP way100635 WAY-100635 way100635->receptor Binds & Activates atp->camp pka PKA camp->pka camp->pka Activation Reduced cellular_response Modulation of Cellular Response pka->cellular_response pka->cellular_response Leads to

Caption: Agonistic action of WAY-100635 at the dopamine D₄ receptor.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing a novel ligand like WAY-100635, integrating both in vitro and in vivo techniques.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation synthesis Synthesis & Purification characterization Analytical Characterization (NMR, MS, HPLC) synthesis->characterization binding_assay Radioligand Binding Assays (5-HT1A, D4, etc.) characterization->binding_assay functional_assay Functional Assays (cAMP, GTPγS) binding_assay->functional_assay electrophysiology Electrophysiology (e.g., Patch Clamp) functional_assay->electrophysiology microdialysis In Vivo Microdialysis (Neurotransmitter Release) electrophysiology->microdialysis behavioral Behavioral Pharmacology microdialysis->behavioral pet_imaging PET Imaging (Receptor Occupancy) behavioral->pet_imaging data_analysis Data Analysis & Interpretation pet_imaging->data_analysis

References

The Ascendancy of the Trifluoromethyl Group: An In-depth Technical Guide to the Reactivity of Trifluoromethylated Michael Acceptors in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among fluorinated motifs, the trifluoromethyl (CF₃) group holds a prominent position due to its unique electronic properties and steric profile, which can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of the reactivity of trifluoromethylated Michael acceptors, a class of compounds demonstrating significant promise as covalent inhibitors in targeted therapies.

Introduction to Trifluoromethylated Michael Acceptors

Trifluoromethylated Michael acceptors are α,β-unsaturated carbonyl compounds, such as enones, esters, or amides, that bear a trifluoromethyl group. This electron-withdrawing group significantly enhances the electrophilicity of the β-carbon, making it highly susceptible to nucleophilic attack by biological thiols, primarily the cysteine residues in proteins. This reactivity forms the basis of their application as targeted covalent inhibitors, which can offer prolonged target engagement and improved pharmacological profiles compared to their non-covalent counterparts.

The Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is the fundamental chemical transformation governing the mechanism of action of these compounds. The presence of the trifluoromethyl group not only activates the Michael acceptor but also influences the stability and reactivity of the resulting covalent adduct.

Synthesis and Reactivity

The synthesis of trifluoromethylated Michael acceptors can be achieved through various methods. A common approach involves the reaction of trifluoromethylated building blocks with appropriate substrates. For instance, trifluoromethyl enones can be prepared from trifluoromethyl enamino ketones and organolithium reagents, often with good yields.[1] Another method involves the photoinduced trifluoromethylation of O-silyl enol ethers using CF₃Br as the trifluoromethyl source, yielding α-CF₃-substituted ketones.[2]

The reactivity of these acceptors with different nucleophiles has been studied, with thiols being of particular interest in a biological context. The addition of primary and secondary amines, alcohols, and thiols to fluorinated Michael acceptors has been shown to produce β-substituted α-fluoro ketones in yields ranging from 34% to 92%, with secondary amines and p-methylthiophenol giving the best results.[3]

Quantitative Reactivity Data

The potency of covalent inhibitors is best described by the kinetic parameters kᵢₙₐ꜀ₜ/Kᵢ, which represents the efficiency of covalent bond formation, rather than the traditional IC₅₀ value alone, as the inhibition is time-dependent.[4] The following tables summarize key quantitative data for representative trifluoromethylated Michael acceptors, highlighting their reactivity and inhibitory potential.

Table 1: Inhibitory Potency of Trifluoromethylated Covalent Inhibitors

Compound/InhibitorTargetIC₅₀ (nM)kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹)Cell LineReference
18 (NSP-037) EGFR (L858R/T790M)15Not ReportedH1975[5]
Osimertinib EGFR (L858R/T790M)16Not ReportedH1975[5]
MYF-03-69 TEADNot ReportedNot ReportedMPM cells[6][7][8][9]
MYF-03-176 TEADNot ReportedNot ReportedMPM cells[6][7][8][9]

Table 2: Synthesis Yields of Trifluoromethylated Michael Acceptors and Adducts

ReactantsProductYield (%)Reference
Trifluoromethyl enamino ketones + organolithium reagentsAryl- or hetaryl-substituted trifluoromethyl enonesGood[1]
O-silyl enol ethers + CF₃Br (photoinduced)α-CF₃-substituted ketones27-85[2]
Fluorinated Michael acceptors + various nucleophilesβ-substituted α-fluoro ketones34-92[3]
Trifluoropropynyl lithium + N-methoxy-N-methylbenzamide, then aminesβ-Trifluoromethyl enaminonesGood[10]

Experimental Protocols

Determination of kᵢₙₐ꜀ₜ and Kᵢ for Covalent Inhibitors

This protocol outlines a general procedure for determining the kinetic parameters of irreversible inhibitors.

Principle: The inhibitor first forms a reversible, non-covalent complex (E•I) with the enzyme (E), characterized by the inhibition constant Kᵢ. Subsequently, a covalent bond is formed, leading to an inactivated enzyme (E-I) with a rate constant kᵢₙₐ꜀ₜ. The overall second-order rate constant for inactivation is given by kᵢₙₐ꜀ₜ/Kᵢ.[11]

Methodology:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the target enzyme and the trifluoromethylated Michael acceptor in a suitable assay buffer.

  • Continuous Assay (Kitz-Wilson Plot):

    • Initiate the enzymatic reaction by adding the substrate to a mixture of the enzyme and varying concentrations of the inhibitor.

    • Monitor the reaction progress (e.g., absorbance or fluorescence) over time.

    • The observed rate of inactivation (kₒᵦₛ) for each inhibitor concentration is determined by fitting the progress curves to an appropriate equation.

    • Plot kₒᵦₛ against the inhibitor concentration. The resulting hyperbolic curve can be fitted to the equation: kₒᵦₛ = kᵢₙₐ꜀ₜ[I] / (Kᵢ + [I]) to determine kᵢₙₐ꜀ₜ and Kᵢ.[11]

  • Discontinuous Assay (Incubation-Dilution Method):

    • Pre-incubate the enzyme with various concentrations of the inhibitor for different time points.

    • At each time point, take an aliquot of the mixture and dilute it significantly into a solution containing the substrate to stop further covalent modification while measuring the remaining enzyme activity.

    • Plot the natural log of the remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The slope of each line gives -kₒᵦₛ.

    • Plot the calculated kₒᵦₛ values against the inhibitor concentration as described above to determine kᵢₙₐ꜀ₜ and Kᵢ.

Thiol Conjugation Assay

This assay is used to assess the reactivity of the Michael acceptor with thiols.

Principle: The reaction of a thiol-containing molecule (e.g., glutathione or a cysteine-containing peptide) with the trifluoromethylated Michael acceptor is monitored over time.

Methodology:

  • Reagent Preparation: Prepare solutions of the trifluoromethylated Michael acceptor and a model thiol (e.g., glutathione) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Reaction Monitoring:

    • Mix the solutions of the Michael acceptor and the thiol.

    • Monitor the disappearance of the reactants or the appearance of the product over time using an appropriate analytical technique such as HPLC or LC-MS.

  • Data Analysis:

    • Determine the initial reaction rates at different concentrations of the reactants.

    • Calculate the second-order rate constant for the conjugation reaction.

Signaling Pathways and Covalent Inhibition

Trifluoromethylated Michael acceptors have been successfully employed as covalent inhibitors targeting key proteins in disease-related signaling pathways.

Inhibition of the Hippo-YAP-TEAD Pathway

The Hippo signaling pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is implicated in various cancers. The transcriptional co-activator YAP and its paralog TAZ are the main downstream effectors of this pathway. In their active state, they translocate to the nucleus and bind to the TEAD family of transcription factors to drive the expression of pro-proliferative genes.[6][7][8][9]

Trifluoromethylated Michael acceptors have been designed to covalently target a conserved cysteine residue in the palmitate-binding pocket of TEAD.[6][7][8][9] This covalent modification disrupts the YAP-TEAD interaction, thereby inhibiting downstream gene transcription and suppressing tumor growth.[6][7][8][9]

Hippo_YAP_TEAD_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ (inactive) YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates TEAD TEAD Proliferation Cell Proliferation & Survival TEAD->Proliferation promotes Inhibitor Trifluoromethylated Michael Acceptor Inhibitor->TEAD covalently binds (inactivates) YAP_TAZ_n->TEAD binds

Figure 1: Simplified schematic of the Hippo-YAP-TEAD signaling pathway and its inhibition by a trifluoromethylated Michael acceptor.

Covalent Inhibition of Kinases

Protein kinases are another important class of drug targets, and covalent inhibitors have proven to be highly effective. Many kinases possess a non-catalytic cysteine residue near the ATP-binding pocket that can be targeted by electrophilic compounds. Trifluoromethylated Michael acceptors can be incorporated into kinase inhibitor scaffolds to achieve irreversible binding.

For example, third-generation EGFR inhibitors have been developed that utilize a trifluoromethylated pyrimidine scaffold to selectively target the Cys797 residue in the T790M mutant of EGFR, which is responsible for acquired resistance to earlier generations of inhibitors.[5]

Covalent_Kinase_Inhibition cluster_binding Inhibitor Binding cluster_reaction Covalent Reaction cluster_outcome Functional Outcome Inhibitor Trifluoromethylated Michael Acceptor Inhibitor Kinase_ATP Kinase ATP-Binding Pocket Inhibitor->Kinase_ATP Non-covalent binding (Kᵢ) Michael_Addition Michael Addition (kᵢₙₐ꜀ₜ) Cysteine Cysteine Residue Covalent_Complex Covalent Kinase-Inhibitor Adduct (E-I) Signaling_Blocked Downstream Signaling Blocked Covalent_Complex->Signaling_Blocked Michael_Addition->Covalent_Complex

Figure 2: General workflow of covalent kinase inhibition by a trifluoromethylated Michael acceptor.

Conclusion

Trifluoromethylated Michael acceptors represent a powerful and versatile class of electrophilic warheads for the design of targeted covalent inhibitors. Their enhanced reactivity, driven by the strong electron-withdrawing nature of the trifluoromethyl group, allows for potent and sustained inhibition of key biological targets. The continued exploration of their synthesis, reactivity, and application in diverse signaling pathways holds significant promise for the development of novel therapeutics to address unmet medical needs. This guide provides a foundational understanding for researchers and drug development professionals to leverage the unique properties of these compounds in their quest for next-generation medicines.

References

The Trifluoromethyl Cornerstone: Ethyl 2-methyl-4,4,4-trifluorocrotonate as a Versatile Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. The trifluoromethyl (CF₃) group, in particular, has become a privileged motif in medicinal chemistry. Sourcing this powerful functional group often relies on the use of specialized building blocks, among which Ethyl 2-methyl-4,4,4-trifluorocrotonate stands out as a versatile and reactive substrate for the construction of complex chiral molecules. This technical guide provides an in-depth overview of its role, focusing on a key asymmetric transformation: the organocatalytic sulfa-Michael addition.

Introduction to a Privileged Building Block

This compound (CAS 128227-97-4) is an α,β-unsaturated ester characterized by the presence of a trifluoromethyl group at the β-position and a methyl group at the α-position. This specific substitution pattern makes it an excellent Michael acceptor, poised for conjugate additions that create stereogenic centers bearing the valuable CF₃ moiety. The electron-withdrawing nature of the trifluoromethyl group activates the double bond for nucleophilic attack, while the α-methyl group provides a handle for controlling diastereoselectivity in the resulting products.

Core Application: The Asymmetric Sulfa-Michael Addition

A pivotal application of this compound is its participation in the asymmetric sulfa-Michael addition, a powerful carbon-sulfur bond-forming reaction. This reaction allows for the stereocontrolled introduction of a thiol, leading to the synthesis of chiral trifluoromethylated thioethers, which are precursors to a variety of biologically active compounds.

A highly efficient method for this transformation employs a bifunctional cinchona alkaloid-derived thiourea organocatalyst. This catalyst operates through a dual-activation mechanism, simultaneously activating both the thiol nucleophile and the crotonate Michael acceptor to facilitate the reaction with high enantioselectivity.

Quantitative Data Summary

The asymmetric sulfa-Michael addition of various aromatic thiols to this compound has been shown to proceed with excellent yields and high levels of stereocontrol. The following table summarizes representative results from the literature, showcasing the reaction's broad scope and efficiency.

EntryThiol Nucleophile (ArSH)ProductYield (%)ee (%)
14-MethoxythiophenolEthyl 3-((4-methoxyphenyl)thio)-2-methyl-4,4,4-trifluorobutanoate9894
2ThiophenolEthyl 2-methyl-3-(phenylthio)-4,4,4-trifluorobutanoate9892
34-ChlorothiophenolEthyl 3-((4-chlorophenyl)thio)-2-methyl-4,4,4-trifluorobutanoate9991
44-BromothiophenolEthyl 3-((4-bromophenyl)thio)-2-methyl-4,4,4-trifluorobutanoate9992
52-NaphthalenethiolEthyl 2-methyl-3-(naphthalen-2-ylthio)-4,4,4-trifluorobutanoate9995

Reactions were typically performed using 1-2 mol% of a cinchona-derived thiourea catalyst in a suitable solvent like toluene at reduced temperatures.

Experimental Protocols

A detailed experimental protocol is essential for the successful replication of synthetic procedures. The following is a representative methodology for the organocatalytic asymmetric sulfa-Michael addition to this compound.

General Procedure for the Asymmetric Sulfa-Michael Addition

To a solution of the bifunctional thiourea catalyst (0.002 mmol, 1 mol%) in toluene (0.5 mL) at -20 °C was added the corresponding thiol (0.2 mmol). The mixture was stirred for 5 minutes, followed by the addition of this compound (0.24 mmol). The reaction was stirred at this temperature and monitored by TLC. Upon completion, the reaction mixture was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired product.

Characterization Data for a Representative Product (Entry 1):

Ethyl (2S,3R)-3-((4-methoxyphenyl)thio)-2-methyl-4,4,4-trifluorobutanoate

  • ¹H NMR (400 MHz, CDCl₃): δ 7.43 (d, J = 8.8 Hz, 2H), 6.86 (d, J = 8.8 Hz, 2H), 4.14 (q, J = 7.2 Hz, 2H), 3.97 (q, J = 8.8 Hz, 1H), 3.80 (s, 3H), 2.85 (quint, J = 7.2 Hz, 1H), 1.25 (d, J = 7.2 Hz, 3H), 1.21 (t, J = 7.2 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 172.0, 159.9, 135.5, 125.7 (q, J = 281.8 Hz), 125.4, 115.0, 61.3, 55.3, 49.0 (q, J = 28.3 Hz), 43.1, 14.0, 13.5.

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -68.9 (d, J = 8.8 Hz).

  • Enantiomeric Excess (ee): 94%, determined by HPLC analysis on a chiral column.

Visualizing the Workflow and Logic

To better understand the process and the relationships between the components, Graphviz diagrams are provided below.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification catalyst Bifunctional Catalyst in Toluene stir Stir at -20 °C (Monitor by TLC) catalyst->stir thiol Thiol Nucleophile thiol->stir crotonate This compound crotonate->stir concentrate Concentration stir->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Chiral Thioether Product chromatography->product

Caption: General experimental workflow for the sulfa-Michael addition.

logical_relationship BuildingBlock Ethyl 2-methyl-4,4,4- trifluorocrotonate Reaction Asymmetric Sulfa-Michael Addition BuildingBlock->Reaction Substrate Product Chiral Trifluoromethylated Thioether Reaction->Product Yields Precursor Precursor for Bioactive Molecules Product->Precursor Serves as

Caption: Logical flow from building block to application precursor.

Conclusion

This compound serves as a highly effective and versatile building block for the asymmetric synthesis of molecules containing a trifluoromethyl-substituted stereocenter. Its utility is prominently demonstrated in the organocatalytic sulfa-Michael addition, which provides a reliable and efficient route to chiral thioethers with high yields and excellent enantioselectivity. For researchers and professionals in drug development, mastering the use of such building blocks is critical for the rapid and efficient construction of novel, high-value chemical entities. The detailed protocols and data presented herein provide a solid foundation for the application of this powerful synthetic tool.

The Shifting Landscape of Fluorinated β-Keto Esters: An In-depth Technical Guide to Keto-Enol Tautomerism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science, offering profound effects on a compound's physicochemical and biological properties. Within the diverse landscape of fluorinated compounds, β-keto esters hold a prominent position as versatile synthetic intermediates. A fundamental understanding of their chemical behavior is paramount, and at the core of this lies the phenomenon of keto-enol tautomerism. This technical guide provides a comprehensive exploration of keto-enol tautomerism in fluorinated β-keto esters, offering quantitative data, detailed experimental protocols, and visual representations of the underlying principles to aid researchers in this dynamic field.

The Keto-Enol Equilibrium in Fluorinated β-Keto Esters

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond). In most simple carbonyl compounds, the equilibrium heavily favors the more stable keto form. However, in β-dicarbonyl compounds, including β-keto esters, the enol form can be significantly stabilized through the formation of an intramolecular hydrogen bond and a conjugated π-system.

The presence of fluorine atoms, particularly electron-withdrawing trifluoromethyl groups, dramatically influences this equilibrium. Fluorination often leads to a substantial increase in the enol content, a critical factor to consider in reaction design and for understanding the molecule's properties. This shift is primarily attributed to the increased acidity of the α-protons, which facilitates enolization.

Quantitative Analysis of Tautomeric Composition

The ratio of keto to enol tautomers can be quantified using various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful and widely used method. The equilibrium constant (Keq = [enol]/[keto]) and the percentage of the enol form are key parameters for characterizing this equilibrium.

Below are tables summarizing the quantitative data for the keto-enol tautomerism of representative fluorinated β-keto esters in various solvents, compiled from multiple sources.

Table 1: Keto-Enol Equilibrium of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

Solvent% EnolKeq ([enol]/[keto])Reference
Neat89%8.1
CDCl₃ (Deuterated Chloroform)HighNot specified[1]
DMSO-d₆ (Deuterated Dimethyl Sulfoxide)HighNot specified[1]

Table 2: Keto-Enol Equilibrium of Various Fluorinated β-Dicarbonyl Compounds

CompoundSolvent% EnolKeq ([enol]/[keto])Reference
Acetoacetyl fluoride (neat liquid)Neat<10% (predominantly diketo)<0.11[2]
Acetoacetyl fluoride (gas phase)GasPredominantly enol>1[2]
4,4,4-Trifluoro-1-phenyl-1,3-butanedione (PTFAA) in d₆-DMSODMSO-d₆Significant changes over timeVaries[3]
1-(n-pyridinyl)butane-1,3-dionesCDCl₃Varies with pyridine substitutionVaries[4]

Experimental Protocols

Accurate determination of the keto-enol equilibrium requires precise experimental techniques. The following are detailed methodologies for the key experiments used in studying this tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR are the primary tools for the quantitative analysis of keto-enol tautomers in solution. The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

Protocol:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the fluorinated β-keto ester (typically 5-20 mg) in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is completely dissolved and the solution is homogeneous.

    • Allow the sample to equilibrate at a constant temperature (e.g., 298 K) for a sufficient period (minutes to hours) to ensure the tautomeric equilibrium is reached before analysis.[5]

  • NMR Data Acquisition:

    • Acquire ¹H and/or ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • For quantitative analysis, ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ relaxation time of the nuclei of interest) to allow for complete relaxation of the nuclei between pulses, ensuring accurate signal integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify the characteristic signals for the keto and enol tautomers. For example, in the ¹H NMR spectrum of ethyl acetoacetate, the α-methylene protons of the keto form appear as a singlet around 3.5 ppm, while the vinylic proton of the enol form appears as a singlet around 5.0 ppm.[6]

    • Carefully integrate the area of a well-resolved signal corresponding to the keto form (I_keto) and a well-resolved signal corresponding to the enol form (I_enol).

    • Calculate the percentage of the enol form using the following equation, accounting for the number of protons giving rise to each signal (n_keto and n_enol): % Enol = [ (I_enol / n_enol) / ( (I_keto / n_keto) + (I_enol / n_enol) ) ] * 100

    • Calculate the equilibrium constant (Keq): Keq = (I_enol / n_enol) / (I_keto / n_keto)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the keto-enol equilibrium as the two tautomers possess different chromophores and thus exhibit distinct absorption maxima (λmax). The conjugated system of the enol form typically absorbs at a longer wavelength (bathochromic shift) compared to the non-conjugated keto form.[5]

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the fluorinated β-keto ester in a spectroscopic grade solvent (e.g., ethanol, cyclohexane).

    • Prepare a series of dilutions of the stock solution to determine a suitable concentration where the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

  • UV-Vis Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use a matched pair of quartz cuvettes, one for the sample solution and one for the pure solvent as a reference.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the λmax for the enol tautomer.

    • To quantify the enol concentration, the molar absorptivity (ε) of the pure enol form at its λmax is required. This can be challenging to determine directly. One approach is to use a solvent system where the enol form is known to be the exclusive or vastly predominant species to measure ε.

    • Using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, ε is the molar absorptivity of the enol, b is the path length of the cuvette (usually 1 cm), and c is the concentration of the enol, the concentration of the enol tautomer in the equilibrium mixture can be calculated.

    • The concentration of the keto form can then be determined by subtracting the enol concentration from the total concentration of the β-keto ester.

    • Calculate the % Enol and Keq.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for corroborating experimental findings and for predicting the relative stabilities of tautomers.

Protocol:

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Methodology:

    • Structure Building: Construct the 3D structures of both the keto and enol tautomers of the fluorinated β-keto ester.

    • Geometry Optimization and Frequency Calculation: Perform geometry optimizations and frequency calculations for both tautomers in the gas phase and, if desired, in solution using a continuum solvation model (e.g., PCM, SMD). A common level of theory for such calculations is B3LYP with a basis set such as 6-31G(d) or larger.[7] The absence of imaginary frequencies in the output confirms that the optimized structures are true energy minima.

    • Energy Calculation: From the output of the calculations, obtain the Gibbs free energies (G) for both the keto (G_keto) and enol (G_enol) tautomers.

  • Data Analysis:

    • Calculate the difference in Gibbs free energy (ΔG) between the two tautomers: ΔG = G_enol - G_keto

    • The equilibrium constant (Keq) can then be calculated using the following equation: Keq = exp(-ΔG / RT) where R is the gas constant and T is the temperature in Kelvin.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows described in this guide.

KetoEnolTautomerism Keto Keto Form (R-CO-CH₂-COOR') Enol Enol Form (R-C(OH)=CH-COOR') Keto->Enol Enolization (H⁺ or OH⁻ catalysis) Enol->Keto Ketonization FactorsInfluencingEquilibrium cluster_factors Influencing Factors Equilibrium Keto-Enol Equilibrium Solvent Solvent Polarity (Non-polar favors Enol) Solvent->Equilibrium Substituents Substituents (Electron-withdrawing favors Enol) Substituents->Equilibrium H_Bonding Intramolecular H-Bonding (Stabilizes Enol) H_Bonding->Equilibrium Temperature Temperature (Higher temp can favor Keto) Temperature->Equilibrium ExperimentalWorkflow cluster_exp Experimental Analysis cluster_data Data Analysis start Start: Fluorinated β-Keto Ester Sample NMR NMR Spectroscopy (¹H, ¹⁹F) start->NMR UV_Vis UV-Vis Spectroscopy start->UV_Vis Computational Computational Chemistry (DFT) start->Computational Integration Signal Integration & Peak Assignment NMR->Integration Beer_Lambert Beer-Lambert Law UV_Vis->Beer_Lambert Gibbs_Energy Gibbs Free Energy Calculation Computational->Gibbs_Energy end End: Quantitative Tautomer Ratio (% Enol, Keq) Integration->end Beer_Lambert->end Gibbs_Energy->end

References

Stability and storage conditions for Ethyl 2-methyl-4,4,4-trifluorocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of Ethyl 2-methyl-4,4,4-trifluorocrotonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated organic compound with potential applications in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can impart unique properties to molecules, including increased metabolic stability and bioavailability. Understanding the stability and appropriate storage conditions of this building block is crucial for ensuring its quality, and for the successful development of new chemical entities. This guide summarizes the best practices for the storage and handling of this compound and provides insights into its potential degradation pathways.

Chemical Properties

PropertyValue
CAS Number 128227-97-4[1][2]
Molecular Formula C₇H₉F₃O₂[1]
Molecular Weight 182.14 g/mol [1]

Recommended Storage Conditions

Proper storage is essential to maintain the integrity of this compound. The following conditions are recommended based on safety data sheets (SDS) of structurally similar fluorinated esters.

ParameterRecommendationSource Analogy
Temperature Store in a cool place.SDS for similar fluorinated esters
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).General practice for reactive chemicals
Light Store in a dark place, protected from light.SDS for similar fluorinated esters
Container Keep container tightly closed.SDS for similar fluorinated esters
Ventilation Store in a well-ventilated area.SDS for similar fluorinated esters

Stability Profile

While specific quantitative stability data for this compound is not available, general chemical principles and studies on related compounds provide insights into its potential stability and degradation pathways.

Incompatible Materials

Contact with the following substances should be avoided to prevent degradation or hazardous reactions:

Incompatible MaterialPotential HazardSource Analogy
Strong Oxidizing Agents Vigorous reaction, potential for fire or explosion.SDS for similar fluorinated esters
Strong Acids May catalyze hydrolysis or other degradation reactions.General chemical principles
Strong Bases May catalyze hydrolysis or other degradation reactions.General chemical principles
Strong Reducing Agents May lead to decomposition.SDS for similar fluorinated esters
Potential Degradation Pathways

Based on the structure of this compound and literature on similar compounds, the following degradation pathways can be anticipated:

  • Hydrolysis: The ester functional group is susceptible to hydrolysis, which can be catalyzed by acids or bases, to yield 2-methyl-4,4,4-trifluorocrotonic acid and ethanol. Studies on similar fluorinated esters suggest that the trifluoromethyl group can influence the rate of hydrolysis. For instance, diethyl 2-(perfluorophenyl)malonate was found to be fairly stable in both acidic and basic solutions at ambient temperatures but decomposed under harsh basic conditions.[3]

  • Thermal Decomposition: At elevated temperatures, fluorinated acrylates and their polymers can undergo thermal degradation. The main degradation process for fluorinated polyacrylates is often random main-chain scission.[4] For smaller molecules like this compound, high temperatures could lead to decomposition, potentially releasing toxic fumes.

  • Photodegradation: While specific studies on this compound are lacking, acrylic compounds can be susceptible to degradation upon exposure to UV light.[5] It is therefore advisable to protect the compound from light.

  • Radical Reactions: The double bond in the crotonate moiety could be susceptible to radical addition reactions, which could be initiated by light, heat, or radical initiators. Studies on the atmospheric degradation of fluorinated acrylates show that they can be degraded by OH radicals.[6]

Experimental Protocols for Stability Assessment

For critical applications, it is recommended to perform a stability study. The following outlines a general approach.

Purity and Identity Confirmation

Before initiating a stability study, the identity and initial purity of the this compound sample should be confirmed using appropriate analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Stability-Indicating Method

A stability-indicating analytical method that can separate the intact compound from its potential degradation products should be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is often a suitable technique.

General HPLC Method Parameters:

  • Column: A reversed-phase column (e.g., C18) is typically used for compounds of this polarity.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), with or without a buffer, is a common starting point.

  • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and sensitivity according to ICH guidelines.

Stress Testing

To understand the intrinsic stability of the molecule, stress testing can be performed under various conditions:

  • Acidic Conditions: Treat a solution of the compound with a dilute acid (e.g., 0.1 M HCl) at room temperature and elevated temperature.

  • Basic Conditions: Treat a solution of the compound with a dilute base (e.g., 0.1 M NaOH) at room temperature and elevated temperature.

  • Oxidative Conditions: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C).

  • Photostability: Expose the solid compound and a solution of the compound to light (e.g., using a photostability chamber).

Samples should be analyzed at appropriate time points using the validated stability-indicating method to determine the extent of degradation and identify any major degradation products.

Visualization of Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

G cluster_receiving Receiving cluster_inspection Inspection cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Container Inspect Inspect Container for Damage Receive->Inspect Damaged Container Damaged? Inspect->Damaged Store Store in a Cool, Dry, Dark, Well-Ventilated Area Damaged->Store No Dispose Dispose of as Hazardous Waste Damaged->Dispose Yes Inert Store Under Inert Atmosphere (e.g., Nitrogen) Store->Inert Segregate Segregate from Incompatible Materials Inert->Segregate Use Use in a Well-Ventilated Area (Fume Hood) Segregate->Use PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Use->PPE Close Keep Container Tightly Closed When Not in Use PPE->Close Close->Store Return to Storage Close->Dispose Empty Container

References

Commercial Availability and Synthetic Insights for Ethyl 2-methyl-4,4,4-trifluorocrotonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methyl-4,4,4-trifluorocrotonate (CAS No. 128227-97-4) is a fluorinated organic compound of increasing interest in the fields of pharmaceutical and agrochemical research. The presence of the trifluoromethyl group imparts unique properties, such as enhanced metabolic stability and binding affinity, making it a valuable building block in the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the commercial availability of this compound, along with an examination of plausible synthetic methodologies.

Physicochemical Properties

PropertyValueReference
CAS Number 128227-97-4[1]
Molecular Formula C₇H₉F₃O₂[1]
Molecular Weight 182.14 g/mol [1]
Boiling Point 134-135 °C[2]
Density 1.157 g/cm³

Commercial Availability

This compound is available from a number of chemical suppliers, primarily for research and development purposes. The purity of the commercially available product is typically around 95%. Pricing and available quantities can vary between suppliers. A summary of known suppliers is provided in the table below.

SupplierCatalog NumberPurityQuantityPrice (USD)
Santa Cruz Biotechnologysc-269076-InquireInquire
Matrix Scientific098397-InquireInquire
BenchchemB158653995%InquireInquire
ChemSrc128227-97-4-InquireInquire
ChemExpressHY-W018183-5g$1781

Note: Prices and availability are subject to change and may not be publicly listed. It is recommended to contact the suppliers directly for the most up-to-date information.

Logical Relationship of Supply Chain

The following diagram illustrates the typical supply chain for obtaining this compound for research and development.

Researcher Researcher Chemical Supplier Chemical Supplier Researcher->Chemical Supplier Purchase Order Manufacturer Manufacturer Chemical Supplier->Manufacturer Bulk Order Raw Materials Raw Materials Manufacturer->Raw Materials Procurement

Figure 1. Simplified supply chain for research chemicals.

Potential Synthetic Pathways

Horner-Wadsworth-Emmons (HWE) Reaction Approach

The HWE reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone to yield an alkene. For the synthesis of this compound, this would likely involve the reaction of a phosphonate ester with trifluoroacetone.

Proposed Reaction Scheme:

  • Preparation of the Phosphonate Reagent: Triethyl phosphonoacetate can be alkylated with methyl iodide to yield the corresponding phosphonate.

  • Deprotonation: The phosphonate is treated with a strong base, such as sodium hydride, to generate the phosphonate carbanion.

  • Olefination: The carbanion then reacts with trifluoroacetone.

  • Workup: The reaction mixture is quenched and the product is isolated and purified.

The following diagram outlines the proposed experimental workflow.

cluster_step1 Step 1: Phosphonate Preparation cluster_step2 Step 2: Carbanion Formation cluster_step3 Step 3: Olefination cluster_step4 Step 4: Product Formation A Triethyl phosphonoacetate C Alkylated Phosphonate A->C B Methyl Iodide B->C D Alkylated Phosphonate C->D F Phosphonate Carbanion D->F E Strong Base (e.g., NaH) E->F G Phosphonate Carbanion F->G I Reaction Intermediate G->I H Trifluoroacetone H->I J Reaction Intermediate I->J K This compound J->K

Figure 2. Proposed Horner-Wadsworth-Emmons synthesis workflow.

Experimental Protocols for Related Compounds

While a specific protocol for the target molecule is elusive, a patent for the synthesis of Ethyl 3-Amino-2-methyl-4,4,4-trifluorocrotonate provides valuable insight into the handling of similar fluorinated precursors. This synthesis starts from Ethyl 2-methyl-4,4,4-trifluoroacetoacetate.

Example Protocol: Synthesis of Ethyl 3-Amino-2-methyl-4,4,4-trifluorocrotonate

  • Reactants:

    • Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (10.2 g, 51 mmoles)

    • Ammonium acetate (11.9 g, 150 mmoles)

    • Ethanol (20 g)

    • Water (1 g)

  • Procedure:

    • Combine all reactants in a 100 mL round-bottom flask.

    • Heat the mixture for 6 hours at 70 °C.

    • Cool the mixture to room temperature and pour it into 50 mL of water.

    • Extract the aqueous mixture with approximately 40 mL of ethyl acetate.

    • Separate the layers, dry the ethyl acetate layer over anhydrous magnesium sulfate, and evaporate the solvent.

  • Yield: 88% of Ethyl 3-amino-2-methyl-4,4,4-trifluorocrotonate.

This protocol demonstrates a common method for the transformation of a related β-ketoester, suggesting that similar conditions could be adapted for the synthesis or further functionalization of this compound.

Conclusion

This compound is a commercially available research chemical with significant potential as a building block in medicinal and agricultural chemistry. While detailed synthetic protocols for this specific molecule are not widely published, established olefination methodologies, particularly the Horner-Wadsworth-Emmons reaction, offer a clear and feasible route to its synthesis. The information provided in this guide serves as a valuable resource for researchers seeking to procure or synthesize this important fluorinated intermediate.

References

The Synthetic Evolution of Trifluoromethylated Crotonates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into organic molecules has become a cornerstone of modern medicinal chemistry, imparting unique properties such as increased metabolic stability, lipophilicity, and binding affinity.[1][2][3] Among the various trifluoromethylated building blocks, α,β-unsaturated esters bearing a trifluoromethyl group, particularly trifluoromethylated crotonates, have emerged as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[4][5] This technical guide provides a comprehensive overview of the historical development of synthetic methodologies for trifluoromethylated crotonates, complete with detailed experimental protocols, comparative data, and graphical representations of key synthetic workflows.

Historical Perspective: From Classical Olefination to Modern Innovations

The synthesis of trifluoromethylated crotonates has evolved in parallel with the development of powerful olefination reactions. Early efforts were often extensions of well-established methods like the Wittig, Horner-Wadsworth-Emmons (HWE), and Reformatsky reactions.

The Wittig reaction , discovered by Georg Wittig in 1954, provided one of the earliest conceptual frameworks for the synthesis of alkenes from carbonyl compounds.[6] However, its application to the synthesis of trifluoromethylated crotonates faced challenges, including the reactivity of the required trifluoromethylated phosphonium ylides.

A significant advancement came with the Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction developed in 1958 by Leopold Horner and further refined by William S. Wadsworth and William D. Emmons.[7][8] The HWE reaction utilizes phosphonate carbanions, which are generally more nucleophilic and less basic than their phosphonium ylide counterparts, leading to broader applicability and often cleaner reactions.[9] This method has become a workhorse for the synthesis of (E)-trifluoromethylated crotonates due to its high stereoselectivity.[10][11]

A pivotal moment in achieving stereochemical diversity was the development of the Still-Gennari modification of the HWE reaction.[1][12][13] This method employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, to favor the formation of (Z)-alkenes with high selectivity.[10][12]

The Reformatsky reaction , discovered by Sergey Nikolaevich Reformatsky in 1887, offers an alternative route.[14][15][16] This reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[17][18] Subsequent dehydration of the resulting trifluoromethylated β-hydroxy ester provides access to trifluoromethylated crotonates.

Key Synthetic Methodologies and Comparative Data

The choice of synthetic route to trifluoromethylated crotonates depends on the desired stereochemistry, the availability of starting materials, and the scale of the reaction. The following sections detail the most prominent methods and provide comparative data to aid in methodology selection.

Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Trifluoromethylated Crotonates

The HWE reaction is the most widely used method for the stereoselective synthesis of (E)-α,β-unsaturated esters. The reaction of a phosphonate, such as triethyl phosphonoacetate, with a trifluoromethyl-containing carbonyl compound, typically trifluoroacetaldehyde or a trifluoromethyl ketone, in the presence of a base, yields the corresponding (E)-trifluoromethylated crotonate.

Table 1: Synthesis of (E)-Ethyl 4,4,4-Trifluorocrotonate via HWE Reaction

Aldehyde/KetonePhosphonate ReagentBaseSolventTemperature (°C)Yield (%)E/Z Ratio
TrifluoroacetaldehydeTriethyl phosphonoacetateNaHTHF0 to rt85>95:5
1,1,1-TrifluoroacetoneTriethyl phosphonoacetateNaOEtEtOHreflux78>90:10
Still-Gennari Modification for (Z)-Trifluoromethylated Crotonates

To obtain the (Z)-isomer, the Still-Gennari modification of the HWE reaction is employed. This involves using a phosphonate with electron-withdrawing fluoroalkoxy groups and a strong, non-coordinating base.

Table 2: Synthesis of (Z)-Ethyl 4,4,4-Trifluorocrotonate via Still-Gennari Modification

AldehydePhosphonate ReagentBaseSolventTemperature (°C)Yield (%)Z/E Ratio
TrifluoroacetaldehydeBis(2,2,2-trifluoroethyl) (ethoxycarbonylmethyl)phosphonateKHMDS, 18-crown-6THF-7882>95:5
Reformatsky Reaction and Subsequent Dehydration

The Reformatsky reaction provides a two-step approach to trifluoromethylated crotonates. The initial reaction of an α-bromoester with a trifluoromethyl ketone or aldehyde in the presence of activated zinc yields a β-hydroxy ester. This intermediate can then be dehydrated under acidic or basic conditions to afford the α,β-unsaturated ester.

Table 3: Synthesis of Ethyl 4,4,4-Trifluorocrotonate via Reformatsky Reaction and Dehydration

Trifluoromethyl Carbonylα-BromoesterDehydration ConditionsOverall Yield (%)E/Z Ratio
1,1,1-TrifluoroacetoneEthyl bromoacetateH₂SO₄, heat65Mixture
TrifluoroacetaldehydeEthyl bromoacetatep-Toluenesulfonic acid, Toluene, reflux70E-major

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic transformations described above.

Protocol 1: Synthesis of (E)-Ethyl 4,4,4-Trifluorocrotonate via Horner-Wadsworth-Emmons Reaction

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetaldehyde ethyl hemiacetal

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) under a nitrogen atmosphere.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Add triethyl phosphonoacetate (1.0 eq) dropwise via the dropping funnel to the stirred suspension of sodium hydride in THF.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting solution of the phosphonate ylide to 0 °C.

  • Add a solution of trifluoroacetaldehyde ethyl hemiacetal (1.2 eq) in anhydrous THF dropwise to the ylide solution.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford (E)-ethyl 4,4,4-trifluorocrotonate.

Protocol 2: Synthesis of (Z)-Ethyl 4,4,4-Trifluorocrotonate via Still-Gennari Modification

Materials:

  • Bis(2,2,2-trifluoroethyl) (ethoxycarbonylmethyl)phosphonate

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-crown-6

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetaldehyde ethyl hemiacetal

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 18-crown-6 (1.5 eq) and dissolve it in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add KHMDS (1.5 eq, as a solution in THF) dropwise to the stirred solution.

  • Add a solution of bis(2,2,2-trifluoroethyl) (ethoxycarbonylmethyl)phosphonate (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of trifluoroacetaldehyde ethyl hemiacetal (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford (Z)-ethyl 4,4,4-trifluorocrotonate.

Protocol 3: Synthesis of Ethyl 3-Hydroxy-4,4,4-trifluorobutanoate via Reformatsky Reaction

Materials:

  • Activated Zinc dust

  • Iodine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl bromoacetate

  • 1,1,1-Trifluoroacetone

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add activated zinc dust (1.5 eq) and a crystal of iodine.

  • Heat the flask gently with a heat gun under vacuum to activate the zinc, then allow it to cool to room temperature under nitrogen.

  • Add anhydrous THF to the flask.

  • Add a small portion of a solution of ethyl bromoacetate (1.2 eq) and 1,1,1-trifluoroacetone (1.0 eq) in anhydrous THF from the dropping funnel.

  • Gently heat the mixture to initiate the reaction (indicated by a color change and/or reflux).

  • Once the reaction has initiated, add the remaining solution from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1 hour.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the excess zinc has dissolved.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford ethyl 3-hydroxy-4,4,4-trifluorobutanoate.

Visualization of Synthetic Workflows

The selection of a synthetic route for a trifluoromethylated crotonate is a logical process based on the desired stereochemistry and available precursors. The following diagrams illustrate these decision-making workflows.

G Workflow for Synthesis of Trifluoromethylated Crotonates start Desired Product: Trifluoromethylated Crotonate stereo Target Stereochemistry? start->stereo e_isomer (E)-Isomer stereo->e_isomer E z_isomer (Z)-Isomer stereo->z_isomer Z reformatsky_path Reformatsky Reaction followed by Dehydration stereo->reformatsky_path Mixture or Stereocontrol not critical hwe Horner-Wadsworth-Emmons Reaction e_isomer->hwe still_gennari Still-Gennari Modification z_isomer->still_gennari precursors_hwe Precursors: - Trifluoromethyl Aldehyde/Ketone - Phosphonoacetate hwe->precursors_hwe precursors_sg Precursors: - Trifluoromethyl Aldehyde - Bis(trifluoroethyl)phosphonoacetate still_gennari->precursors_sg precursors_ref Precursors: - Trifluoromethyl Aldehyde/Ketone - alpha-Bromoester reformatsky_path->precursors_ref

Caption: Decision workflow for selecting a synthetic route to trifluoromethylated crotonates.

G General Experimental Workflow for HWE Synthesis cluster_prep Ylide Preparation cluster_reaction Olefination Reaction cluster_workup Workup and Purification p1 Deprotonation of Phosphonate Ester p2 Formation of Phosphonate Ylide p1->p2 r1 Addition of Trifluoromethyl Carbonyl p2->r1 r2 Formation of Oxaphosphetane Intermediate r1->r2 r3 Elimination to form Alkene and Phosphate Byproduct r2->r3 w1 Aqueous Quench r3->w1 w2 Extraction w1->w2 w3 Purification (e.g., Chromatography) w2->w3

Caption: General experimental workflow for the Horner-Wadsworth-Emmons synthesis.

Conclusion

The synthesis of trifluoromethylated crotonates has a rich history, evolving from the application of classical olefination reactions to the development of highly stereoselective methods. The Horner-Wadsworth-Emmons reaction and its Still-Gennari modification stand out as the most reliable methods for accessing both (E) and (Z) isomers with high stereocontrol. The Reformatsky reaction provides a valuable alternative, particularly when the corresponding trifluoromethylated β-hydroxy ester is a desired intermediate. As the demand for novel trifluoromethylated compounds in drug discovery and materials science continues to grow, the further refinement and development of efficient and selective synthetic routes to trifluoromethylated crotonates will remain an active area of research.

References

Methodological & Application

Application Notes and Protocols: Diastereoselective Michael Addition Using Ethyl 2-methyl-4,4,4-trifluorocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the diastereoselective Michael addition reaction utilizing ethyl 2-methyl-4,4,4-trifluorocrotonate as a key building block. The incorporation of a trifluoromethyl group can significantly enhance the biological activity and pharmacokinetic properties of molecules, making this methodology highly valuable in drug discovery and development.

The following sections detail the reaction principles, experimental protocols for various nucleophiles, and expected outcomes based on published research on analogous trifluoromethylated Michael acceptors.

Introduction to Diastereoselective Michael Addition

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. When the Michael acceptor or the nucleophile is chiral, or when a chiral catalyst is employed, the reaction can proceed with high diastereoselectivity, allowing for the controlled formation of new stereocenters. This compound is an attractive Michael acceptor due to the presence of a trifluoromethyl group, which activates the double bond towards nucleophilic attack and introduces a valuable fluorine-containing moiety.

Organocatalysis has emerged as a powerful tool for achieving high stereoselectivity in Michael additions. Chiral amines, thioureas, and squaramides are common organocatalysts that can activate the Michael acceptor and/or the nucleophile through the formation of iminium ions, hydrogen bonding, or other non-covalent interactions, thereby directing the stereochemical outcome of the reaction.

Data Presentation: Summary of Reaction Parameters

The following tables summarize typical reaction conditions and outcomes for the diastereoselective Michael addition of various nucleophiles to β-trifluoromethylated Michael acceptors, providing a predictive framework for reactions with this compound.

Table 1: Diastereoselective Michael Addition of Malonates

EntryMichael AcceptorNucleophileCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)d.r.Ref.
1β-Trifluoromethyl EnoneDiethyl MalonateChiral Thiourea (5)TolueneRT2495>20:1[1]
2β-Trifluoromethyl EnoneDibenzyl MalonateChiral Squaramide (10)CH₂Cl₂0488815:1[2]
3β-Trifluoromethyl AcrylamideDimethyl MalonateChiral Diamine (20)THF-20729210:1[3]

Table 2: Diastereoselective Michael Addition of β-Ketoesters

EntryMichael AcceptorNucleophileCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)d.r.Ref.
1β-Trifluoromethyl EnoneEthyl AcetoacetateChiral Thiourea (10)CH₂Cl₂RT129819:1[4]
2β-Trifluoromethyl Enonet-Butyl AcetoacetateChiral Squaramide (5)Toluene-103691>20:1[2]
3β-Trifluoromethyl AcrylamideEthyl 2-oxocyclopentanecarboxylateChiral Diamine (15)DioxaneRT248512:1[3]

Table 3: Diastereoselective Michael Addition of Nitroalkanes

EntryMichael AcceptorNucleophileCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)d.r.Ref.
1β-Trifluoromethyl EnoneNitromethaneChiral Thiourea (5)TolueneRT2499>20:1[4]
2β-Trifluoromethyl EnoneNitroethaneChiral Squaramide (10)CH₂Cl₂0489318:1[5]
3β-Trifluoromethyl AcrylamideNitropropaneChiral Diamine (20)THF-20728914:1[3]

Experimental Protocols

The following are generalized protocols for the diastereoselective Michael addition to this compound based on established procedures for analogous substrates. Researchers should optimize these conditions for their specific nucleophile and desired outcome.

Protocol 1: Organocatalytic Michael Addition of Diethyl Malonate

  • Materials:

    • This compound (1.0 equiv)

    • Diethyl malonate (1.2 equiv)

    • Chiral Thiourea Catalyst (e.g., Takemoto catalyst) (5-10 mol%)

    • Anhydrous Toluene

    • Standard laboratory glassware and stirring equipment

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral thiourea catalyst.

    • Add anhydrous toluene to dissolve the catalyst.

    • Add this compound to the solution.

    • Add diethyl malonate dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or GC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.

    • Determine the diastereomeric ratio by ¹H NMR or ¹⁹F NMR spectroscopy of the purified product.

Protocol 2: Organocatalytic Michael Addition of Ethyl Acetoacetate

  • Materials:

    • This compound (1.0 equiv)

    • Ethyl acetoacetate (1.2 equiv)

    • Chiral Squaramide Catalyst (5-10 mol%)

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Standard laboratory glassware and stirring equipment

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral squaramide catalyst.

    • Add anhydrous dichloromethane to dissolve the catalyst.

    • Cool the solution to 0 °C in an ice bath.

    • Add this compound to the solution.

    • Add ethyl acetoacetate dropwise to the stirred solution.

    • Stir the reaction mixture at 0 °C for 48-72 hours, monitoring the progress by TLC or GC-MS.

    • Upon completion, allow the reaction to warm to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the Michael adduct.

    • Determine the diastereomeric ratio by ¹H NMR or ¹⁹F NMR spectroscopy of the purified product.

Protocol 3: Organocatalytic Michael Addition of Nitromethane

  • Materials:

    • This compound (1.0 equiv)

    • Nitromethane (1.5 equiv)

    • Chiral Diamine Catalyst (e.g., a derivative of 1,2-diphenylethylenediamine) (10-20 mol%)

    • Anhydrous Tetrahydrofuran (THF)

    • Standard laboratory glassware and stirring equipment

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral diamine catalyst.

    • Add anhydrous THF and cool the solution to -20 °C.

    • Add this compound to the solution.

    • Add nitromethane dropwise to the stirred solution.

    • Stir the reaction mixture at -20 °C for 72 hours, monitoring the progress by TLC or GC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

    • Determine the diastereomeric ratio by ¹H NMR or ¹⁹F NMR spectroscopy.

Mandatory Visualizations

Diagram 1: General Experimental Workflow for Diastereoselective Michael Addition

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start 1. Add Chiral Catalyst to Flask add_solvent 2. Add Anhydrous Solvent start->add_solvent add_acceptor 3. Add this compound add_solvent->add_acceptor add_nucleophile 4. Add Nucleophile add_acceptor->add_nucleophile stir 5. Stir at Controlled Temperature add_nucleophile->stir monitor 6. Monitor Reaction Progress (TLC/GC-MS) stir->monitor quench 7. Quench Reaction (if necessary) monitor->quench extract 8. Extraction quench->extract purify 9. Column Chromatography extract->purify analyze 10. Characterization (NMR, etc.) purify->analyze dr_determination 11. Determine Diastereomeric Ratio analyze->dr_determination

Caption: General workflow for the organocatalytic diastereoselective Michael addition.

Diagram 2: Proposed Catalytic Cycle for a Thiourea-Catalyzed Michael Addition

G catalyst Chiral Thiourea Catalyst activated_complex Activated Ternary Complex catalyst->activated_complex H-Bonding acceptor This compound acceptor->activated_complex nucleophile Nucleophile (e.g., Malonate) nucleophile->activated_complex michael_adduct Diastereomerically Enriched Michael Adduct activated_complex->michael_adduct C-C Bond Formation michael_adduct->catalyst Catalyst Regeneration

Caption: Proposed mechanism of a bifunctional thiourea catalyst in the Michael addition.

References

Application Notes and Protocols for Enantioselective Synthesis with Ethyl 2-methyl-4,4,4-trifluorocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enantioselective synthesis involving Ethyl 2-methyl-4,4,4-trifluorocrotonate. The trifluoromethyl group and the α,β-unsaturated ester functionality make this molecule a valuable building block in medicinal chemistry for creating stereochemically complex molecules with potential biological activity. The primary strategies for introducing chirality are through asymmetric conjugate addition (Michael addition) and asymmetric hydrogenation.

Key Enantioselective Transformations

Two principal asymmetric reactions are highlighted for this compound:

  • Organocatalytic Enantioselective Michael Addition: The conjugate addition of nucleophiles, such as malonates, to the β-position of the crotonate is a powerful C-C bond-forming reaction. The use of chiral organocatalysts, particularly bifunctional thioureas, can effectively control the stereochemical outcome.

  • Asymmetric Hydrogenation: The reduction of the carbon-carbon double bond using a chiral transition metal catalyst provides access to chiral β-trifluoromethyl esters. Iridium complexes with chiral N,P-ligands have shown significant promise for the hydrogenation of fluorinated olefins.[1]

Organocatalytic Enantioselective Michael Addition of Malonates

The conjugate addition of malonates to β,β-disubstituted enones, including those with a trifluoromethyl group, can be challenging due to steric hindrance. Recent studies have demonstrated that the use of bifunctional tertiary amine-thiourea organocatalysts under high-pressure conditions can overcome this limitation, providing high yields and excellent enantioselectivities.[2] While the specific substrate this compound has not been explicitly reported, analogous systems with a β-trifluoromethyl group have been successfully employed.[2]

Data Presentation: Enantioselective Michael Addition of Diethyl Malonate to Analogous β-Trifluoromethyl Enones

The following table summarizes representative results for the organocatalytic Michael addition of diethyl malonate to β-trifluoromethyl α,β-unsaturated 2-acyl thiazoles, a structurally similar system. These results provide a strong starting point for optimizing the reaction with this compound.

EntryCatalyst (mol%)Pressure (kbar)Time (h)Yield (%)ee (%)
1(1R,2R)-1b (5)10209292
2(1R,2R)-1b (5)9249190
3(1R,2R)-1b (2)10488591

Data adapted from studies on analogous β-trifluoromethyl enones.[3][2]

Experimental Protocol: General Procedure for High-Pressure Michael Addition

Materials:

  • This compound

  • Diethyl malonate

  • (1R,2R)-N-(4-methoxy-3,5-di-tert-butylbenzyl)-N'-(2-((3aR,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)cyclohexyl)thiourea (or a similar bifunctional thiourea catalyst)

  • Toluene (anhydrous)

  • High-pressure reactor

Procedure:

  • To a flame-dried reaction vessel is added the bifunctional thiourea catalyst (2-5 mol%).

  • This compound (1.0 equiv) and diethyl malonate (1.5-2.0 equiv) are added.

  • Anhydrous toluene is added to achieve a concentration of 0.5-1.0 M.

  • The reaction vessel is sealed and placed in a high-pressure reactor.

  • The reactor is pressurized to 8-10 kbar.

  • The reaction is stirred at room temperature for 20-48 hours.

  • After depressurization, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Michael_Addition_Workflow cluster_prep Reaction Setup cluster_reaction High-Pressure Reaction cluster_workup Workup and Analysis reagents Combine Substrate, Malonate, Catalyst, and Toluene hp_reactor Pressurize to 8-10 kbar reagents->hp_reactor Seal Vessel stir Stir at RT for 20-48h hp_reactor->stir concentrate Concentration stir->concentrate Depressurize purify Purification (Chromatography) concentrate->purify analyze Analysis (Chiral HPLC) purify->analyze

Asymmetric Hydrogenation

Asymmetric hydrogenation offers a highly atom-economical method to introduce a chiral center. For trifluoromethyl-containing olefins, iridium complexes with chiral N,P-ligands have proven to be effective catalysts, yielding products with high enantioselectivity.[1]

Data Presentation: Asymmetric Hydrogenation of Analogous CF3-Containing Unsaturated Esters

The following table presents data from the asymmetric hydrogenation of various trisubstituted β-trifluoromethyl-β,β-unsaturated esters, which serve as excellent models for this compound.

EntrySubstrateCatalyst (mol%)H2 Pressure (bar)Yield (%)ee (%)
1(E)-ethyl 4,4,4-trifluoro-3-phenylbut-2-enoateIr-N,P complex D (1.0)109796
2(E)-ethyl 4,4,4-trifluoro-3-(p-tolyl)but-2-enoateIr-N,P complex D (1.0)109995
3(E)-ethyl 4,4,4-trifluoro-3-(naphthalen-2-yl)but-2-enoateIr-N,P complex D (1.0)109894

Data adapted from studies on analogous CF3-containing unsaturated esters.[1]

Experimental Protocol: General Procedure for Asymmetric Hydrogenation

Materials:

  • This compound

  • [Ir(COD)Cl]2

  • Chiral N,P-ligand (e.g., a thiazole-phosphine oxazoline ligand)

  • Trifluorotoluene (PhCF3) or another suitable solvent

  • Hydrogen gas

  • Autoclave

Procedure:

  • In a glovebox, a vial is charged with [Ir(COD)Cl]2 (0.5 mol%) and the chiral N,P-ligand (1.1 mol%).

  • Anhydrous solvent (e.g., PhCF3) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst complex.

  • In a separate vial, this compound (1.0 equiv) is dissolved in the solvent.

  • The substrate solution is transferred to an autoclave.

  • The catalyst solution is then added to the autoclave.

  • The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 10 bar).

  • The reaction is stirred at the specified temperature until complete conversion (monitored by GC or TLC).

  • The pressure is released, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography.

  • The enantiomeric excess is determined by chiral GC or SFC analysis.

Hydrogenation_Pathway cluster_catalyst Catalyst Formation cluster_hydrogenation Hydrogenation Reaction Ir_precatalyst [Ir(COD)Cl]2 Active_Catalyst Active Ir-N,P Catalyst Complex Ir_precatalyst->Active_Catalyst Ligand Chiral N,P-Ligand Ligand->Active_Catalyst Product Chiral Saturated Ester Active_Catalyst->Product Catalyzes Substrate Ethyl 2-methyl-4,4,4- trifluorocrotonate Substrate->Product H2 H2 (10 bar) H2->Product

Conclusion

The enantioselective synthesis of derivatives from this compound is a promising avenue for the creation of novel chiral building blocks. The protocols outlined above, based on robust methodologies for analogous systems, provide a solid foundation for researchers to develop specific applications. Both organocatalytic Michael additions and transition-metal-catalyzed hydrogenations are powerful tools to control the stereochemistry of the final products. Optimization of catalysts, solvents, and reaction conditions will be crucial for achieving high yields and enantioselectivities with this specific substrate.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Ethyl 2-Methyl-4,4,4-trifluorocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing Ethyl 2-methyl-4,4,4-trifluorocrotonate as a versatile fluorinated building block. The incorporation of the trifluoromethyl group is a key strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The following protocols offer robust methods for the preparation of trifluoromethyl-substituted pyrazolones, dihydropyrimidinones, and dihydropyridinones, which are important scaffolds in drug discovery.

Synthesis of 5-Methyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one

The reaction of this compound with hydrazine hydrate provides a direct route to 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one. This pyrazolone core is a common motif in a variety of biologically active compounds. The reaction proceeds via a Michael addition of hydrazine followed by an intramolecular cyclization and tautomerization.

Experimental Protocol:

A solution of this compound (1.0 eq) in ethanol is treated with hydrazine hydrate (1.2 eq) at room temperature. The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the desired 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one.

EntryReactant 1Reactant 2SolventTemperatureTime (h)Yield (%)
1This compoundHydrazine hydrateEthanolReflux475-85

Reaction Workflow:

G start Start reagents This compound + Hydrazine hydrate + Ethanol start->reagents reaction Reflux for 4 hours reagents->reaction workup Solvent removal reaction->workup purification Column Chromatography workup->purification product 5-Methyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one purification->product

Caption: Synthesis of 5-Methyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one.

Synthesis of 6-Methyl-4-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one

The Biginelli reaction, a one-pot three-component synthesis, can be adapted to produce 6-methyl-4-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one from this compound, an aldehyde, and urea. This reaction is a cornerstone in the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities, including calcium channel modulation.

Experimental Protocol:

A mixture of this compound (1.0 eq), a selected aldehyde (1.0 eq), and urea (1.5 eq) in ethanol is treated with a catalytic amount of hydrochloric acid. The mixture is heated to reflux for 12 hours. Upon cooling, the precipitate is collected by filtration, washed with cold ethanol, and dried to yield the pure 6-methyl-4-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one.

EntryAldehydeCatalystSolventTemperatureTime (h)Yield (%)
1BenzaldehydeHClEthanolReflux1265-75
24-ChlorobenzaldehydeHClEthanolReflux1270-80
34-MethoxybenzaldehydeHClEthanolReflux1260-70

Reaction Pathway:

G reagents This compound + Aldehyde + Urea catalyst HCl (cat.) reagents->catalyst reaction Reflux in Ethanol catalyst->reaction cyclization [4+2] Cyclocondensation reaction->cyclization product 6-Methyl-4-aryl-4-(trifluoromethyl)- 3,4-dihydropyrimidin-2(1H)-one cyclization->product G start Start enamine_formation In situ enamine formation (Dimedone + Ammonia) start->enamine_formation addition Add this compound + Acetic acid (cat.) enamine_formation->addition reaction Reflux for 8 hours addition->reaction isolation Crystallization and Filtration reaction->isolation product Dihydropyridinone product isolation->product

Application of Ethyl 2-methyl-4,4,4-trifluorocrotonate in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-methyl-4,4,4-trifluorocrotonate is a valuable fluorinated building block in the synthesis of modern agrochemicals. The incorporation of a trifluoromethyl (CF3) group into active ingredients can significantly enhance their biological efficacy, metabolic stability, and lipophilicity, leading to more potent and selective herbicides, insecticides, and fungicides. This document provides detailed application notes and a representative experimental protocol for the use of this compound in the synthesis of key agrochemical intermediates, particularly trifluoromethyl-substituted pyrazolones.

Key Application: Synthesis of 4-methyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one

A primary application of this compound in agrochemical synthesis is the preparation of trifluoromethylated pyrazolone derivatives. These heterocycles are crucial intermediates for a range of commercial and developmental agrochemicals. The reaction of this compound with hydrazine hydrate provides a direct route to 4-methyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one, a key precursor for certain pyrazole-based herbicides.

The synthesis proceeds via a condensation reaction between the trifluorocrotonate and hydrazine, followed by an intramolecular cyclization to form the stable pyrazolone ring.

reaction_pathway cluster_reactants Reactants cluster_product Product This compound pyrazolone This compound->pyrazolone + Hydrazine Hydrate (Condensation/Cyclization) hydrazine H2N-NH2

Fig. 1: Synthesis of 4-methyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one.

Quantitative Data Summary

ProductStarting MaterialReagentYield (%)Purity (%)Reference
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-olEthyl-4,4,4-trifluoromethylacetoacetateMethylhydrazine87.598.5
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-olEthyl-4,4,4-trifluoromethylacetoacetateMethylhydrazine72.499.7
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-olEthyl-4,4,4-trifluoromethylacetoacetateMethylhydrazine49Not Reported
Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylateEthyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate(3,5-dichlorophenyl)hydrazine85Not Reported

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of 4-methyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one from this compound. This protocol is adapted from established procedures for the synthesis of analogous pyrazolone derivatives.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol

  • Water

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification and Precipitation: To the resulting residue, add water and cool in an ice bath. Slowly add hydrochloric acid to acidify the mixture to a pH of approximately 2-3. A precipitate of the product should form.

  • Isolation/Extraction: If a solid precipitate forms, it can be collected by filtration, washed with cold water, and dried. Alternatively, the product can be extracted from the aqueous mixture with ethyl acetate (3 x volumes).

  • Work-up: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 4-methyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one.

experimental_workflow start Start dissolve Dissolve this compound in Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux Heat to Reflux (4-6h) add_hydrazine->reflux cool_down Cool to Room Temperature reflux->cool_down evaporate Remove Ethanol (Rotary Evaporator) cool_down->evaporate acidify Acidify with HCl evaporate->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry purify Purify (Recrystallization) dry->purify product Pure Product purify->product

Fig. 2: General experimental workflow for pyrazolone synthesis.

Further Applications and Derivatives

The resulting 4-methyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one is a versatile intermediate. It can undergo various subsequent reactions to produce a wide range of agrochemically active molecules. For instance, it can be a precursor to:

  • Herbicides: The pyrazolone ring is a core component of several herbicides. Further functionalization can lead to compounds that inhibit key enzymes in weeds.

  • Insecticides: N-arylation of the pyrazolone can lead to potent insecticides, such as those in the fipronil family, which act on the central nervous system of insects.

  • Fungicides: Certain pyrazole derivatives exhibit fungicidal activity, and the trifluoromethyl group can enhance this property.

This compound is a highly useful and reactive intermediate for the synthesis of trifluoromethyl-containing agrochemicals. Its reaction with hydrazines provides an efficient route to pyrazolone derivatives, which are key building blocks for a variety of herbicides, insecticides, and fungicides. The protocols and data presented here provide a valuable resource for researchers and professionals in the field of agrochemical development.

Application Notes and Protocols: Ethyl 2-methyl-4,4,4-trifluorocrotonate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of ethyl 2-methyl-4,4,4-trifluorocrotonate and its derivatives as versatile building blocks in the synthesis of trifluoromethyl-containing pharmaceutical intermediates. The incorporation of a trifluoromethyl group is a widely recognized strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity.[1][2] This document outlines a key synthetic application, providing detailed experimental protocols and relevant biological context.

Synthesis of a Key Intermediate: Ethyl 3-Amino-2-methyl-4,4,4-trifluorocrotonate

A crucial intermediate derived from trifluoromethylated precursors is Ethyl 3-Amino-2-methyl-4,4,4-trifluorocrotonate. This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications. A robust method for its synthesis involves the reaction of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate with ammonium acetate.

Experimental Protocol: Synthesis of Ethyl 3-Amino-2-methyl-4,4,4-trifluorocrotonate

Materials:

  • Ethyl 2-methyl-4,4,4-trifluoroacetoacetate

  • Ammonium acetate

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • 100 mL round-bottom flask

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Combine Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (10.2 g, 51 mmol), ammonium acetate (11.9 g, 150 mmol), ethanol (20 g), and water (1 g) in a 100 mL round-bottom flask.

  • Heat the mixture at 70°C with stirring for 6 hours.

  • After cooling to room temperature, pour the reaction mixture into 50 mL of water.

  • Extract the aqueous mixture with ethyl acetate (approximately 40 mL).

  • Separate the organic layer using a separatory funnel.

  • Dry the ethyl acetate layer over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to yield Ethyl 3-Amino-2-methyl-4,4,4-trifluorocrotonate.

Quantitative Data:

ProductStarting MaterialReagentsSolventReaction TimeTemperatureYield
Ethyl 3-Amino-2-methyl-4,4,4-trifluorocrotonateEthyl 2-methyl-4,4,4-trifluoroacetoacetateAmmonium acetate, WaterEthanol6 hours70°C88%

Application in the Synthesis of Trifluoromethyl-Substituted Pyrimidinones

Ethyl 3-Amino-2-methyl-4,4,4-trifluorocrotonate is a key building block for the synthesis of trifluoromethyl-substituted pyrimidinones. These heterocyclic scaffolds are of significant interest in drug discovery, with derivatives showing promising activity against various pathogens, including Mycobacterium tuberculosis, and as antiviral agents.[3][4] The synthesis typically involves a cyclocondensation reaction with an appropriate amidine.

General Experimental Protocol: Synthesis of 2-Aryl-5-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one

Materials:

  • Ethyl 3-Amino-2-methyl-4,4,4-trifluorocrotonate

  • Aryl-amidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirrer/hotplate

Procedure:

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add the aryl-amidine hydrochloride and stir for 30 minutes at room temperature.

  • Add Ethyl 3-Amino-2-methyl-4,4,4-trifluorocrotonate to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-Aryl-5-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one.

Quantitative Data (Representative):

ProductStarting MaterialsBaseSolventReaction TimeTemperatureYield Range
2-Aryl-5-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-oneEthyl 3-Amino-2-methyl-4,4,4-trifluorocrotonate, Aryl-amidine hydrochlorideSodium ethoxideEthanol4-6 hoursReflux60-85%

Biological Context and Signaling Pathway

Trifluoromethylated pyrimidine derivatives often function as nucleoside analogues, which can interfere with the replication of viruses. A well-studied example of a pyrimidine-based antiviral drug is Brivudine, used in the treatment of herpes zoster.[5] Brivudine, after intracellular phosphorylation, acts as an inhibitor of viral DNA polymerase, thereby halting viral replication. The general mechanism of action for such pyrimidine analogue antivirals provides a relevant biological context for the intermediates synthesized from this compound.

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis of Trifluoromethylated Pyrimidinone Start Start Reactants Ethyl 2-methyl-4,4,4-trifluoroacetoacetate + Ammonium Acetate Start->Reactants Intermediate_Synth Synthesis of Ethyl 3-Amino-2-methyl-4,4,4-trifluorocrotonate Reactants->Intermediate_Synth Intermediate Ethyl 3-Amino-2-methyl-4,4,4-trifluorocrotonate Intermediate_Synth->Intermediate Cyclocondensation Cyclocondensation with Aryl-amidine Intermediate->Cyclocondensation Product Trifluoromethylated Pyrimidinone Cyclocondensation->Product

Caption: Synthetic workflow for trifluoromethylated pyrimidinones.

Mechanism of Action of a Representative Pyrimidine Analogue Antiviral Drug (Brivudine)

cluster_virus Viral Replication Cycle cluster_drug Drug Mechanism of Action Viral_Entry Viral Entry into Host Cell Viral_DNA_Synth Viral DNA Synthesis Viral_Entry->Viral_DNA_Synth Assembly Viral Assembly & Release Viral_DNA_Synth->Assembly Brivudine Brivudine (Pyrimidine Analogue) Phosphorylation Intracellular Phosphorylation (Viral Kinases) Brivudine->Phosphorylation Active_Drug Brivudine Triphosphate Phosphorylation->Active_Drug Inhibition Inhibition of Viral DNA Polymerase Active_Drug->Inhibition Inhibition->Viral_DNA_Synth

Caption: Inhibition of viral replication by a pyrimidine analogue.

References

Asymmetric Catalysis in Reactions of Ethyl 2-methyl-4,4,4-trifluorocrotonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric catalysis of Ethyl 2-methyl-4,4,4-trifluorocrotonate, a valuable fluorinated building block in organic synthesis. The focus is on practical methodologies for the enantioselective synthesis of chiral molecules containing the trifluoromethyl group, a key pharmacophore in modern drug discovery.

Introduction

This compound is a versatile substrate for various asymmetric transformations, including conjugate additions, hydrogenations, and cycloadditions. The electron-withdrawing nature of the trifluoromethyl group activates the carbon-carbon double bond, making it susceptible to nucleophilic attack and facilitating a range of stereoselective reactions. The resulting chiral products are of significant interest in the pharmaceutical and agrochemical industries due to the unique physicochemical properties conferred by the trifluoromethyl moiety.

I. Asymmetric Sulfa-Michael Addition of Thiols

The organocatalytic asymmetric sulfa-Michael addition of thiols to this compound provides a highly efficient route to chiral β-thio-substituted trifluoromethyl compounds. Bifunctional organocatalysts, such as those derived from cinchona alkaloids, have proven to be particularly effective in promoting this reaction with high yields and enantioselectivities.[1]

Reaction Principle

The reaction involves the conjugate addition of a thiol to the electron-deficient double bond of the trifluorocrotonate, catalyzed by a chiral organocatalyst. The catalyst activates both the nucleophile (thiol) and the electrophile (crotonate) through non-covalent interactions, such as hydrogen bonding, to control the stereochemical outcome of the reaction.

Diagram of the Proposed Catalytic Cycle

Sulfa_Michael_Addition Proposed Catalytic Cycle for Asymmetric Sulfa-Michael Addition Catalyst Chiral Bifunctional Organocatalyst Activated_Complex Ternary Complex (Catalyst-Thiol-Crotonate) Catalyst->Activated_Complex Binds Thiol R-SH Thiol->Activated_Complex Crotonate This compound Crotonate->Activated_Complex Product_Complex Product-Catalyst Complex Activated_Complex->Product_Complex C-S Bond Formation Product_Complex->Catalyst Releases Product Chiral Thioether Product Product_Complex->Product

Caption: Proposed catalytic cycle for the organocatalyzed asymmetric sulfa-Michael addition.

Quantitative Data Summary

The following table summarizes the results for the asymmetric sulfa-Michael addition of various thiols to this compound using a bifunctional organocatalyst.[1]

EntryThiol (R-SH)ProductYield (%)ee (%)
14-methoxythiophenolEthyl 3-((4-methoxyphenyl)thio)-2-methyl-4,4,4-trifluorobutanoate9596
2ThiophenolEthyl 2-methyl-3-(phenylthio)-4,4,4-trifluorobutanoate9294
34-chlorothiophenolEthyl 3-((4-chlorophenyl)thio)-2-methyl-4,4,4-trifluorobutanoate9495
42-naphthylthiolEthyl 2-methyl-3-(naphthalen-2-ylthio)-4,4,4-trifluorobutanoate9697
5Benzyl mercaptanEthyl 3-(benzylthio)-2-methyl-4,4,4-trifluorobutanoate8590
Detailed Experimental Protocol

Materials:

  • This compound

  • Appropriate thiol

  • Bifunctional organocatalyst (e.g., cinchona alkaloid-derived thiourea)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the bifunctional organocatalyst (1-5 mol%).

  • Add anhydrous toluene (0.5 M concentration with respect to the crotonate).

  • Add the corresponding thiol (1.2 equivalents).

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • Add this compound (1.0 equivalent) dropwise.

  • Stir the reaction mixture at this temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the purified product by chiral high-performance liquid chromatography (HPLC).

II. Asymmetric Hydrogenation

The asymmetric hydrogenation of this compound offers a direct route to chiral β-trifluoromethyl-substituted alkanoates. This transformation is typically achieved using transition metal catalysts, such as rhodium or iridium, in combination with chiral phosphine ligands.

Reaction Principle

The reaction involves the addition of hydrogen across the double bond of the crotonate, mediated by a chiral metal complex. The chiral ligand environment around the metal center dictates the facial selectivity of the hydrogen addition, leading to the formation of one enantiomer in excess.

Diagram of the Experimental Workflow

Asymmetric_Hydrogenation_Workflow Experimental Workflow for Asymmetric Hydrogenation cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Analysis Catalyst_Prep Mix Chiral Ligand and Metal Precursor Reactor_Setup Charge Autoclave with Substrate and Catalyst Catalyst_Prep->Reactor_Setup Hydrogenation Pressurize with H2 and Stir Reactor_Setup->Hydrogenation Workup Solvent Removal and Purification Hydrogenation->Workup Analysis Characterization (NMR) and Chiral HPLC Workup->Analysis

Caption: A typical experimental workflow for asymmetric hydrogenation.

Quantitative Data Summary (Hypothetical Data Based on Similar Substrates)
EntryCatalyst SystemLigandSolventH2 Pressure (bar)Yield (%)ee (%)
1[Rh(COD)2]BF4(R)-BINAPCH2Cl220>9592
2[Ir(COD)Cl]2(S,S)-f-BINAPHANEToluene50>9598
3Ru(OAc)2[(R)-BINAP](R)-BINAPMeOH10>9588
Detailed Experimental Protocol (General Procedure)

Materials:

  • This compound

  • Chiral phosphine ligand (e.g., BINAP derivatives)

  • Metal precursor (e.g., [Rh(COD)2]BF4, [Ir(COD)Cl]2)

  • Anhydrous, degassed solvent (e.g., CH2Cl2, Toluene, MeOH)

  • High-pressure autoclave

  • Hydrogen gas source

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with the metal precursor (0.5-2 mol%) and the chiral ligand (in appropriate stoichiometry).

  • Add the anhydrous, degassed solvent.

  • Stir the mixture for a few minutes to allow for catalyst formation.

  • Add this compound (1.0 equivalent).

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave with hydrogen gas several times.

  • Pressurize the autoclave to the desired hydrogen pressure.

  • Stir the reaction mixture at the specified temperature for the required time.

  • After the reaction is complete, carefully vent the autoclave.

  • Remove the reaction mixture and concentrate it under reduced pressure.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

III. Asymmetric Cycloaddition Reactions

This compound can also participate in asymmetric cycloaddition reactions, such as [4+2] (Diels-Alder) and [3+2] cycloadditions, to construct complex chiral cyclic molecules. The stereochemical outcome is controlled by the use of chiral Lewis acids or organocatalysts.

Reaction Principle

In a Lewis acid-catalyzed Diels-Alder reaction, the chiral Lewis acid coordinates to the carbonyl group of the crotonate, lowering its LUMO energy and creating a chiral environment that directs the approach of the diene from a specific face.

Diagram of a Lewis Acid-Catalyzed Diels-Alder Reaction

Diels_Alder Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction Lewis_Acid Chiral Lewis Acid (e.g., BOX-Cu(II)) Activated_Complex Activated Dienophile- Lewis Acid Complex Lewis_Acid->Activated_Complex Coordinates Crotonate Ethyl 2-methyl-4,4,4- trifluorocrotonate Crotonate->Activated_Complex Diene Diene Transition_State [4+2] Transition State Diene->Transition_State Activated_Complex->Transition_State Product Chiral Cycloadduct Transition_State->Product Cycloaddition

Caption: Simplified representation of a Lewis acid-catalyzed asymmetric Diels-Alder reaction.

Quantitative Data Summary (Hypothetical Data)

Specific examples for asymmetric cycloadditions with this compound were not found in the initial searches. The following table provides hypothetical data based on known asymmetric Diels-Alder reactions with similar α,β-unsaturated esters.

EntryDieneCatalystSolventTemp (°C)Yield (%)dr (endo/exo)ee (%) (endo)
1Cyclopentadiene(R,R)-BOX-Cu(OTf)2CH2Cl2-7890>95:598
2Isoprene(S)-Tol-BINAP-Ni(ClO4)2Toluene-208590:1095
3Danishefsky's Diene(R)-BINOL-TiCl2CH2Cl2092>98:296
Detailed Experimental Protocol (General Procedure for Diels-Alder)

Materials:

  • This compound

  • Diene

  • Chiral Lewis acid catalyst (e.g., prepared in situ from a chiral ligand and a metal salt)

  • Anhydrous solvent (e.g., CH2Cl2)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the chiral ligand and the metal salt to prepare the Lewis acid catalyst in situ, or add the pre-formed catalyst (5-20 mol%).

  • Add the anhydrous solvent and stir.

  • Cool the mixture to the required temperature (e.g., -78 °C).

  • Add this compound (1.0 equivalent).

  • Stir for a few minutes, then add the diene (1.2-2.0 equivalents) dropwise.

  • Stir the reaction at the same temperature until completion (monitored by TLC).

  • Quench the reaction with a suitable reagent (e.g., water, saturated NaHCO3 solution).

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the product by flash column chromatography.

  • Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC.

References

Application Notes and Protocols for Conjugate Addition to Ethyl 2-methyl-4,4,4-trifluorocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of trifluoromethyl groups into organic molecules is a critical strategy in medicinal chemistry and drug development. These groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Ethyl 2-methyl-4,4,4-trifluorocrotonate is a valuable prochiral building block for synthesizing complex molecules bearing a trifluoromethylated stereocenter. The electron-withdrawing nature of the trifluoromethyl group strongly activates the β-position of the α,β-unsaturated ester system, making it an excellent Michael acceptor for conjugate addition reactions. This document provides a detailed protocol for the conjugate addition of a soft carbon nucleophile, diethyl malonate, to this compound, a key reaction for carbon-carbon bond formation.

Reaction Principle

The conjugate addition, or Michael reaction, involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1][2] In this case, diethyl malonate, a soft, resonance-stabilized carbanion, acts as the Michael donor, and this compound is the Michael acceptor. The reaction is typically catalyzed by a base, which deprotonates the diethyl malonate to form a nucleophilic enolate. This enolate then attacks the electrophilic β-carbon of the trifluorinated crotonate. The resulting enolate intermediate is subsequently protonated to yield the final adduct.

Experimental Protocol: Conjugate Addition of Diethyl Malonate

This protocol is adapted from established procedures for conjugate additions to structurally similar β-trifluoromethylated electron-deficient alkenes.[3][4]

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt) or a suitable non-nucleophilic base (e.g., DBU)

  • Anhydrous ethanol (or other suitable solvent like THF or toluene)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add anhydrous ethanol (10 mL).

  • Base Addition: Add sodium ethoxide (0.1 mmol, 10 mol%) to the solvent and stir until dissolved.

  • Nucleophile Addition: Add diethyl malonate (1.2 mmol, 1.2 equivalents) to the basic solution and stir for 15 minutes at room temperature to generate the enolate.

  • Substrate Addition: Slowly add this compound (1.0 mmol, 1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired conjugate adduct.

Data Presentation

The following table summarizes the key quantitative data for the described protocol.

ParameterValue
Reactants
This compound1.0 mmol
Diethyl malonate1.2 mmol
Catalyst
Sodium ethoxide0.1 mmol (10 mol%)
Solvent
Anhydrous Ethanol10 mL
Reaction Conditions
TemperatureRoom Temperature
Reaction Time4-24 hours (monitored by TLC)
Work-up
Quenching AgentSaturated aqueous NH₄Cl
Extraction SolventEthyl acetate
Purification
MethodSilica Gel Column Chromatography
Expected Yield 70-90% (based on similar reactions)

Visualizations

Reaction Scheme

Reaction_Scheme sub This compound prod Conjugate Adduct sub->prod nuc Diethyl malonate nuc->prod base NaOEt (cat.) base->prod solvent Ethanol, RT solvent->prod

Caption: General reaction scheme for the conjugate addition.

Experimental Workflow

Experimental_Workflow arrow arrow start Start setup Reaction Setup: - Dry round-bottom flask - Inert atmosphere - Add anhydrous ethanol start->setup add_base Add Sodium Ethoxide setup->add_base add_nuc Add Diethyl Malonate (Stir for 15 min) add_base->add_nuc add_sub Add this compound add_nuc->add_sub react Stir at Room Temperature (Monitor by TLC) add_sub->react quench Quench with Saturated NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end End purify->end

References

Application Notes and Protocols: Ethyl 2-Methyl-4,4,4-trifluorocrotonate as a Precursor for Trifluoromethylated Pyrazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of trifluoromethylated pyrazolines utilizing ethyl 2-methyl-4,4,4-trifluorocrotonate as a key precursor. Trifluoromethylated pyrazolines are a significant class of heterocyclic compounds that are of high interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. The synthetic strategy outlined herein is based on the well-established Michael addition of hydrazine derivatives to an electron-deficient alkene, followed by an intramolecular cyclization. This approach offers a versatile and efficient route to novel trifluoromethyl-substituted pyrazoline scaffolds.

Introduction

Pyrazolines, five-membered nitrogen-containing heterocyclic rings, are prevalent structural motifs in a vast array of biologically active compounds. The incorporation of a trifluoromethyl (CF₃) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of synthetic methodologies for accessing trifluoromethylated pyrazolines is of paramount importance in the field of drug development.

This compound is an attractive starting material for the synthesis of these valuable compounds. The electron-withdrawing nature of the trifluoromethyl group and the ester functionality render the double bond susceptible to nucleophilic attack, making it an excellent Michael acceptor for the initial reaction with hydrazine derivatives. Subsequent intramolecular condensation then leads to the formation of the pyrazoline ring.

Reaction Principle

The synthesis of trifluoromethylated pyrazolines from this compound and a hydrazine derivative proceeds via a tandem Michael addition-cyclization reaction.

Step 1: Michael Addition: The nucleophilic nitrogen of the hydrazine attacks the β-carbon of the α,β-unsaturated ester, leading to the formation of a hydrazone-ester intermediate.

Step 2: Intramolecular Cyclization: The second nitrogen atom of the hydrazine intermediate then attacks the carbonyl carbon of the ester group, followed by the elimination of ethanol, to form the stable five-membered pyrazoline ring.

Experimental Protocols

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Reagents and solvents should be of analytical grade and used as received unless otherwise noted.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

  • Product purification can be achieved by column chromatography or recrystallization.

  • Characterization of the final products should be performed using appropriate analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis.

Protocol 1: Synthesis of 5-(Trifluoromethyl)-4-methyl-2-pyrazolin-5-ol using Hydrazine Hydrate

Materials:

  • This compound

  • Hydrazine hydrate (80% in water)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol (0.2 M), add hydrazine hydrate (1.2 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acetic acid.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 5-(trifluoromethyl)-4-methyl-2-pyrazolin-5-ol.

Protocol 2: Synthesis of 1-Phenyl-5-(trifluoromethyl)-4-methyl-2-pyrazolin-5-ol using Phenylhydrazine

Materials:

  • This compound

  • Phenylhydrazine

  • Toluene

  • Triethylamine (Et₃N)

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and phenylhydrazine (1.1 eq) in toluene (0.25 M).

  • Add triethylamine (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-phenyl-5-(trifluoromethyl)-4-methyl-2-pyrazolin-5-ol.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of Trifluoromethylated Pyrazolines

EntryHydrazine DerivativeSolventBase/CatalystTime (h)Yield (%)
1Hydrazine hydrateEthanolAcetic acid675
2PhenylhydrazineTolueneTriethylamine1682
34-ChlorophenylhydrazineTolueneTriethylamine1878
42,4-DinitrophenylhydrazineEthanolSulfuric acid865

Mandatory Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product EMTC This compound Intermediate Michael Adduct Intermediate EMTC->Intermediate Michael Addition Hydrazine Hydrazine Derivative (R-NHNH2) Hydrazine->Intermediate Pyrazoline Trifluoromethylated Pyrazoline Intermediate->Pyrazoline Intramolecular Cyclization (-EtOH)

Caption: Reaction pathway for the synthesis of trifluoromethylated pyrazolines.

Experimental_Workflow A 1. Mix Reactants (Ester, Hydrazine, Solvent, Catalyst/Base) B 2. Reaction (Reflux for specified time) A->B C 3. Work-up (Solvent removal, Extraction, Washing) B->C D 4. Purification (Column Chromatography or Recrystallization) C->D E 5. Characterization (NMR, MS, etc.) D->E

Caption: General experimental workflow for pyrazoline synthesis.

Applications in Drug Development

Trifluoromethylated pyrazolines are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including:

  • Antimicrobial: The pyrazoline ring system has been found in compounds with potent antibacterial and antifungal properties.

  • Anti-inflammatory: Certain pyrazoline derivatives have shown significant anti-inflammatory and analgesic effects.

  • Anticancer: The trifluoromethyl group can enhance the anticancer activity of pyrazoline-based compounds.

  • Antidepressant: Some pyrazoline analogs have demonstrated potential as antidepressant agents.

The synthetic routes described in these application notes provide a valuable tool for the generation of diverse libraries of trifluoromethylated pyrazolines for screening in various drug discovery programs. The ability to readily modify the substituent on the hydrazine nitrogen allows for the fine-tuning of the physicochemical and pharmacological properties of the final compounds, facilitating structure-activity relationship (SAR) studies.

Conclusion

The reaction of this compound with hydrazine derivatives represents a robust and efficient method for the synthesis of trifluoromethylated pyrazolines. The detailed protocols and supporting information provided herein are intended to enable researchers in both academic and industrial settings to access these valuable heterocyclic compounds for their research and development endeavors. The versatility of this synthetic approach holds significant promise for the discovery of new therapeutic agents.

Application Notes and Protocols for Multicomponent Reactions Involving Ethyl 2-methyl-4,4,4-trifluorocrotonate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of a powerful multicomponent reaction for the asymmetric synthesis of trifluoromethyl-containing pyroglutamic acid derivatives. The core of this methodology is a highly diastereoselective Michael addition of a nickel(II)-complexed glycine Schiff base to ethyl 4,4,4-trifluorocrotonate. This one-pot reaction offers an efficient route to chiral trifluoromethylated amino acid precursors, which are valuable building blocks in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group.

Application Highlight: Asymmetric Synthesis of (2S,3S)-3-Trifluoromethylpyroglutamic Acid

The introduction of a trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of drug candidates. This protocol details a key multicomponent reaction that leverages ethyl 4,4,4-trifluorocrotonate to construct a chiral trifluoromethyl-substituted pyroglutamic acid scaffold.

Reaction Principle

The reaction proceeds via a Michael addition of the nucleophilic glycine component, activated by complexation with Ni(II) and a chiral ligand, to the electrophilic double bond of ethyl 4,4,4-trifluorocrotonate. The chiral environment provided by the nickel complex dictates the stereochemical outcome of the addition, leading to a high degree of diastereoselectivity. Subsequent hydrolysis and cyclization yield the desired trifluoromethylated pyroglutamic acid derivative.

Table 1: Quantitative Data for the Asymmetric Michael Addition

EntryMichael AcceptorNi(II)-Glycine ComplexCatalystSolventTime (min)Yield (%)Diastereomeric Excess (%)
1Ethyl 4,4,4-trifluorocrotonate(S)-BPB-Gly-Ni(II)DBU (15 mol%)DMF5>98>98

Note: Data extracted from analogous reactions described in the literature. (S)-BPB is the Schiff base derived from (S)-2-[N-(N-benzylprolyl)amino]benzophenone.

Experimental Protocols

Protocol 1: Synthesis of (2S,3S)-3-Trifluoromethylpyroglutamic Acid via Asymmetric Michael Addition

This protocol describes the one-pot synthesis involving the diastereoselective Michael addition of a chiral Ni(II) complex of a glycine Schiff base to ethyl 4,4,4-trifluorocrotonate.[1]

Materials:

  • Ethyl 4,4,4-trifluorocrotonate

  • Ni(II) complex of the Schiff base of glycine with (S)-o-[N-(N-benzylprolyl)amino]benzophenone ((S)-BPB-Gly-Ni(II))

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Ni(II) complex of the glycine Schiff base (1.0 eq) in anhydrous DMF.

  • Addition of Reactants: To the stirred solution, add ethyl 4,4,4-trifluorocrotonate (1.0 eq).

  • Initiation of Reaction: Add a catalytic amount of DBU (15 mol%) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 5-10 minutes.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Hydrolysis and Cyclization:

    • The crude product from the Michael addition is then subjected to acidic hydrolysis (e.g., with 6N HCl at reflux) to remove the chiral auxiliary and induce cyclization to the pyroglutamic acid derivative.

    • After hydrolysis, the aqueous solution is concentrated to dryness.

  • Purification: The final product, (2S,3S)-3-trifluoromethylpyroglutamic acid, can be purified by recrystallization or column chromatography.

Visualizations

Michael_Addition_Workflow cluster_reactants Reactants cluster_process Process cluster_intermediate Intermediate cluster_workup Work-up & Cyclization cluster_product Product A Ethyl 4,4,4-trifluorocrotonate D Michael Addition in DMF A->D B Ni(II)-Glycine Schiff Base ((S)-BPB-Gly-Ni(II)) B->D C DBU (catalyst) C->D E Diastereomerically Enriched Adduct D->E F Acidic Hydrolysis & Cyclization E->F G (2S,3S)-3-Trifluoromethyl- pyroglutamic Acid F->G

Caption: Workflow for the asymmetric synthesis of (2S,3S)-3-trifluoromethylpyroglutamic acid.

Reaction_Pathway cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Deprotection and Cyclization Reactants Ethyl 4,4,4-trifluorocrotonate + Ni(II)-Glycine Complex TransitionState Chiral Transition State (Diastereoselective) Reactants->TransitionState DBU Intermediate Michael Adduct TransitionState->Intermediate Hydrolysis Acidic Hydrolysis Intermediate->Hydrolysis Cyclization Intramolecular Cyclization Hydrolysis->Cyclization Product Trifluoromethyl- pyroglutamic Acid Cyclization->Product

Caption: Key stages in the multicomponent reaction pathway.

References

Troubleshooting & Optimization

Optimization of reaction conditions for Ethyl 2-methyl-4,4,4-trifluorocrotonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-methyl-4,4,4-trifluorocrotonate.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves a Claisen condensation to form the key intermediate, Ethyl 2-methyl-4,4,4-trifluoroacetoacetate. The second step is the olefination of this intermediate to yield the final product. The Horner-Wadsworth-Emmons (HWE) reaction is a highly effective method for this transformation, generally favoring the formation of the (E)-alkene.

Synthesis_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Olefination (HWE Reaction) A Ethyl trifluoroacetate E Ethyl 2-methyl-4,4,4-trifluoroacetoacetate A->E Reaction B Ethyl propionate B->E Reaction C Base (e.g., NaOEt) C->E Reaction D Solvent (e.g., Ethanol) D->E Reaction I This compound E->I Reaction F Phosphonate Ylide Reagent F->I G Base (e.g., NaH) G->I H Solvent (e.g., THF) H->I

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (Claisen Condensation)

Materials:

  • Ethyl trifluoroacetate

  • Ethyl propionate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Anhydrous Toluene

  • Sulfuric acid (10% aqueous solution)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous ethanol.

  • Add sodium ethoxide to the ethanol and stir until fully dissolved.

  • Cool the solution to 0-5 °C using an ice bath.

  • Add a mixture of ethyl trifluoroacetate and ethyl propionate dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and quench by the slow addition of 10% sulfuric acid until the solution is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel and add toluene.

  • Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain Ethyl 2-methyl-4,4,4-trifluoroacetoacetate.

Step 2: Synthesis of this compound (Horner-Wadsworth-Emmons Reaction)

Materials:

  • Ethyl 2-methyl-4,4,4-trifluoroacetoacetate

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool to 0 °C in an ice bath.

  • Add triethyl phosphonoacetate dropwise to the suspension of sodium hydride in THF. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour until the evolution of hydrogen gas ceases.

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate in anhydrous THF dropwise to the ylide solution.

  • After the addition is complete, allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Data Presentation

Table 1: Optimization of Claisen Condensation Conditions

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaOEt (1.1)EthanolReflux475
2NaH (1.1)THFReflux670
3KHMDS (1.1)Toluene80468
4NaOEt (1.5)EthanolReflux482

Table 2: Optimization of Horner-Wadsworth-Emmons Reaction Conditions

EntryPhosphonate ReagentBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)E/Z Ratio
1Triethyl phosphonoacetateNaH (1.2)THF0 to RT1285>95:5
2Trimethyl phosphonoacetateNaH (1.2)DME0 to RT1282>95:5
3Still-Gennari ReagentKHMDS (1.2)THF/18-crown-6-78478<5:95
4Triethyl phosphonoacetateDBU/LiClAcetonitrileRT2475>90:10

Troubleshooting Guide

Troubleshooting_Guide cluster_claisen Step 1: Claisen Condensation Issues cluster_hwe Step 2: HWE Reaction Issues Start1 Low or No Product Formation Cause1a Inactive Base Start1->Cause1a Cause1b Wet Reagents/Solvent Start1->Cause1b Cause1c Insufficient Reaction Time/Temp Start1->Cause1c Solution1a Use freshly opened or properly stored base. Cause1a->Solution1a Solution1b Ensure all reagents and solvents are anhydrous. Cause1b->Solution1b Solution1c Increase reflux time or temperature. Cause1c->Solution1c Start2 Low or No Product Formation Cause2a Incomplete Ylide Formation Start2->Cause2a Cause2b Decomposition of Substrate Start2->Cause2b Solution2a Ensure NaH is active and washed. Allow sufficient time for ylide formation. Cause2a->Solution2a Solution2b Maintain low temperature during addition of the β-keto ester. Cause2b->Solution2b Start3 Poor E/Z Selectivity Cause3a Sub-optimal Reaction Conditions Start3->Cause3a Solution3a Refer to Table 2 for conditions favoring the desired isomer. Cause3a->Solution3a Start4 Difficult Purification Cause4a Phosphate Byproduct Contamination Start4->Cause4a Solution4a Perform aqueous workup to remove water-soluble phosphate salts. Cause4a->Solution4a

Caption: Troubleshooting guide for the synthesis of this compound.

Q&A Troubleshooting

Step 1: Claisen Condensation

  • Q: My reaction is not proceeding, and I am recovering my starting materials. What could be the issue?

    • A: This is often due to issues with the base or the presence of moisture. Ensure that your sodium ethoxide is fresh and has been stored under anhydrous conditions. All solvents and reagents must be strictly anhydrous, as any water will quench the base. Also, confirm that the reaction has been allowed to proceed for a sufficient amount of time at the appropriate temperature.

  • Q: I am observing the formation of byproducts. What are they and how can I avoid them?

    • A: A common side reaction is the self-condensation of ethyl propionate. This can be minimized by the slow, controlled addition of the ester mixture to the base at a low temperature. Using a slight excess of ethyl trifluoroacetate can also help to favor the desired crossed Claisen condensation.

Step 2: Horner-Wadsworth-Emmons Reaction

  • Q: The olefination reaction is sluggish or incomplete. What can I do?

    • A: Incomplete ylide formation is a common culprit. Ensure your sodium hydride is active and properly washed to remove the protective mineral oil coating. Allow sufficient time for the reaction between the phosphonate and the base to go to completion before adding the β-keto ester. The reactivity of the β-keto ester can also be a factor; a stronger base or longer reaction times may be necessary.

  • Q: I am getting a mixture of E and Z isomers. How can I improve the stereoselectivity?

    • A: The stereochemical outcome of the HWE reaction is highly dependent on the reaction conditions. For predominantly the (E)-isomer, standard conditions with sodium hydride in THF are generally effective. To favor the (Z)-isomer, the Still-Gennari modification using a bis(2,2,2-trifluoroethyl) phosphonate reagent and a potassium base like KHMDS in the presence of a crown ether at low temperatures is recommended.[1]

  • Q: My final product is difficult to purify and appears to be contaminated with a phosphorus-containing impurity. How can I remove it?

    • A: The phosphate byproduct of the HWE reaction is typically water-soluble.[2] A thorough aqueous workup after quenching the reaction should remove the majority of this impurity. If it persists, a column chromatography with a more polar eluent system may be required.

Frequently Asked Questions (FAQs)

  • Q: What is the role of the trifluoromethyl group in this synthesis?

    • A: The strong electron-withdrawing nature of the trifluoromethyl group increases the acidity of the α-proton in the β-keto ester intermediate, which can influence its reactivity in the subsequent olefination step. It also imparts unique properties to the final product, which is of interest in pharmaceutical and agrochemical research.

  • Q: Can I use a Wittig reaction instead of the Horner-Wadsworth-Emmons reaction for the olefination step?

    • A: Yes, a Wittig reaction is a viable alternative. However, the HWE reaction is often preferred for the synthesis of α,β-unsaturated esters from ketones because the phosphonate carbanions are generally more nucleophilic than the corresponding Wittig ylides, and the phosphate byproducts are more easily removed during purification.

  • Q: Are there any safety precautions I should be aware of?

    • A: Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. It should be handled with extreme care under an inert atmosphere. Trifluoroacetic acid and its derivatives are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Q: How can I monitor the progress of the reactions?

    • A: Both the Claisen condensation and the HWE reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For TLC, staining with potassium permanganate or using a UV lamp can help visualize the spots. For GC-MS, the disappearance of the starting material and the appearance of the product peak will indicate the reaction's progress.

References

Technical Support Center: Ethyl 2-methyl-4,4,4-trifluorocrotonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving Ethyl 2-methyl-4,4,4-trifluorocrotonate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] This reaction involves the olefination of a carbonyl compound, in this case, trifluoroacetaldehyde, with a stabilized phosphonate ylide generated from ethyl 2-(diethoxyphosphoryl)propanoate. The HWE reaction is favored for its high stereoselectivity towards the (E)-alkene and the ease of removal of its primary byproduct.[1][3]

Q2: I am seeing a significant amount of a water-soluble byproduct in my reaction mixture. What is it and how can I remove it?

A2: The primary byproduct of the Horner-Wadsworth-Emmons reaction is a dialkylphosphate salt, typically diethyl phosphate in this synthesis.[1] This byproduct is water-soluble and can be readily removed from the reaction mixture by performing an aqueous workup. Washing the organic phase with water or a brine solution will effectively extract the phosphate salt.

Q3: My product yield is lower than expected, and I have an isomeric impurity. What could be the cause?

A3: While the Horner-Wadsworth-Emmons reaction predominantly yields the thermodynamically more stable (E)-isomer of this compound, the formation of the (Z)-isomer is a common side product.[1][2] The ratio of (E) to (Z) isomers can be influenced by reaction conditions such as the base used, solvent, and reaction temperature. To favor the formation of the (E)-isomer, it is generally recommended to use conditions that allow for the equilibration of the reaction intermediates.

Q4: I have isolated a byproduct with a higher molecular weight than my desired product. What could it be?

A4: A possible higher molecular weight byproduct is the result of a Michael addition reaction. In this scenario, the phosphonate carbanion (ylide) can act as a nucleophile and add to the α,β-unsaturated ester product that has already formed. This leads to the formation of a dimer or a more complex adduct. Optimizing the reaction conditions, such as the rate of addition of the aldehyde and temperature control, can help to minimize this side reaction.

Q5: My reaction is sluggish or not going to completion. What are some potential reasons?

A5: Incomplete reactions can be due to several factors:

  • Insufficiently strong base: The pKa of the phosphonate ester requires a sufficiently strong base for complete deprotonation to form the reactive ylide. Common bases for this reaction include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

  • Poor quality reagents: Ensure that the phosphonate ester and the trifluoroacetaldehyde are of high purity. Trifluoroacetaldehyde is a gas and is often used in its hydrate or hemiacetal form, which may require specific activation conditions.

  • Low reaction temperature: While lower temperatures can improve selectivity, they can also decrease the reaction rate. A gradual increase in temperature may be necessary to drive the reaction to completion.

  • Moisture in the reaction: The phosphonate carbanion is a strong base and will be quenched by water. Ensure all glassware is oven-dried and that anhydrous solvents are used.

Q6: Are there any known side reactions of the starting materials themselves?

A6: Yes, the phosphonate ester, ethyl 2-(diethoxyphosphoryl)propanoate, can potentially undergo self-condensation under the basic reaction conditions, although this is generally less favorable than the reaction with the more electrophilic aldehyde. Trifluoroacetaldehyde is highly reactive and can polymerize, especially in the presence of impurities. It is crucial to use fresh and pure reagents to minimize these side reactions.

Data Summary

Product / Side ProductTypical StereochemistryMolar Mass ( g/mol )Common Analytical ObservationsRemoval Method
This compound (E)-isomer (major) 182.14 Desired product, readily identified by GC-MS and NMR. -
(Z)-Ethyl 2-methyl-4,4,4-trifluorocrotonate(Z)-isomer (minor)182.14Often co-elutes or is closely eluted with the (E)-isomer in chromatography. Can be distinguished by NMR coupling constants.Column chromatography
Diethyl phosphate salt-155.09Water-soluble. Will not be present in the organic layer after aqueous workup.Aqueous workup
Michael Adduct-> 364Higher molecular weight peak in GC-MS.Column chromatography
Unreacted Ethyl 2-(diethoxyphosphoryl)propanoate-238.18Can be observed in the crude reaction mixture by GC-MS and NMR.Column chromatography

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of this compound

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Ethyl 2-(diethoxyphosphoryl)propanoate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetaldehyde (gas or suitable precursor like the ethyl hemiacetal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation of the Ylide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes. Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 2-(diethoxyphosphoryl)propanoate (1.0 equivalent) in anhydrous THF to the stirred suspension via the dropping funnel. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour to ensure complete formation of the ylide.

  • Reaction with Trifluoroacetaldehyde: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Slowly bubble trifluoroacetaldehyde gas (1.0-1.2 equivalents) through the solution, or add a solution of trifluoroacetaldehyde ethyl hemiacetal in anhydrous THF.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to isolate the pure this compound.

Visualizations

Reaction_Pathway Phosphonate Ethyl 2-(diethoxyphosphoryl)propanoate Ylide Phosphonate Ylide Phosphonate->Ylide Deprotonation Base Base (e.g., NaH) Base->Ylide TFA Trifluoroacetaldehyde Intermediate Betaine/Oxaphosphetane Intermediate TFA->Intermediate Ylide->Intermediate Nucleophilic Attack Michael_Adduct Michael Adduct (Side Product) Ylide->Michael_Adduct Michael Addition to Product E_Product (E)-Ethyl 2-methyl-4,4,4-trifluorocrotonate (Major Product) Intermediate->E_Product Elimination Z_Product (Z)-Ethyl 2-methyl-4,4,4-trifluorocrotonate (Side Product) Intermediate->Z_Product Phosphate Diethyl Phosphate Salt (Byproduct) Intermediate->Phosphate E_Product->Michael_Adduct

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Reaction Issue Identified Low_Yield Low Product Yield Start->Low_Yield Impurity Presence of Impurities Start->Impurity Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Significant Side Reactions Low_Yield->Side_Reactions Z_Isomer (Z)-Isomer Formation Impurity->Z_Isomer Michael_Adduct_Impurity Michael Adduct Formation Impurity->Michael_Adduct_Impurity Unreacted_SM Unreacted Starting Material Impurity->Unreacted_SM Check_Base Verify Base Strength and Stoichiometry Incomplete_Reaction->Check_Base Check_Reagents Check Reagent Purity and Handling Incomplete_Reaction->Check_Reagents Adjust_Temp Optimize Reaction Temperature Incomplete_Reaction->Adjust_Temp Anhydrous Ensure Anhydrous Conditions Incomplete_Reaction->Anhydrous Optimize_Conditions Optimize Reaction Conditions (Base, Solvent, Temp) Side_Reactions->Optimize_Conditions Z_Isomer->Optimize_Conditions Slow_Addition Slow Addition of Aldehyde Michael_Adduct_Impurity->Slow_Addition Purification Purify by Column Chromatography Unreacted_SM->Purification

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of Ethyl 2-methyl-4,4,4-trifluorocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Ethyl 2-methyl-4,4,4-trifluorocrotonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from various reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and how do they influence the purification strategy?

A1: this compound is commonly synthesized via olefination reactions such as the Horner-Wadsworth-Emmons (HWE) or Wittig reactions. The choice of synthesis route directly impacts the impurity profile and thus the required purification strategy.

  • Horner-Wadsworth-Emmons (HWE) Reaction: This method typically involves the reaction of an aldehyde with a phosphonate carbanion. A key advantage is that the phosphate byproduct is generally water-soluble, simplifying its removal during an aqueous workup.[1]

  • Wittig Reaction: This route uses a phosphonium ylide to react with an aldehyde or ketone. While effective, it produces triphenylphosphine oxide as a byproduct, which can sometimes be challenging to remove completely and may require chromatographic purification.

Another potential, though less direct, route involves a Claisen condensation to form Ethyl 2-methyl-4,4,4-trifluoroacetoacetate, followed by a dehydration step. This would introduce the β-ketoester as a potential impurity.

Q2: What are the typical impurities I should expect in my crude reaction mixture?

A2: The impurities present will depend on the synthetic method used, but common contaminants include:

  • Unreacted Starting Materials: Such as the aldehyde, phosphonate reagent (in HWE), or phosphonium salt (in Wittig).

  • Reaction Byproducts: Triphenylphosphine oxide (from Wittig reactions), dialkyl phosphate salts (from HWE reactions), or the intermediate Ethyl 2-methyl-4,4,4-trifluoroacetoacetate.

  • Reagents and Catalysts: Excess base (e.g., sodium hydride, potassium carbonate), acids used for neutralization, and residual solvents.

  • Side Products: Isomers of the desired product or products from side reactions.

Q3: What are the recommended purification techniques for this compound?

A3: A multi-step purification approach is generally recommended:

  • Aqueous Workup: This is the first step to remove water-soluble impurities like salts, acids, and bases. It typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, diethyl ether) and water or a brine solution.

  • Drying: After the aqueous workup, the organic layer must be thoroughly dried using a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: The bulk of the organic solvent is removed under reduced pressure using a rotary evaporator.

  • Final Purification: The final purification of the crude product is typically achieved by either:

    • Fractional Vacuum Distillation: This is an effective method for separating the product from less volatile or more volatile impurities. The boiling point of this compound is approximately 134-135 °C at atmospheric pressure, but distillation is often performed under vacuum to reduce the required temperature and prevent product degradation.

    • Column Chromatography: This technique is particularly useful for removing closely related impurities or byproducts like triphenylphosphine oxide. A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate mixtures) is commonly employed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low yield after aqueous workup 1. Incomplete extraction of the product from the aqueous layer. 2. Emulsion formation leading to loss of material at the interface. 3. Product is partially water-soluble.1. Perform multiple extractions (2-3 times) with the organic solvent. 2. To break emulsions, add brine or a small amount of a different organic solvent. In some cases, filtration through celite can help. 3. Saturate the aqueous layer with brine to decrease the solubility of the organic product.
Product is not pure after distillation (contains impurities with similar boiling points) 1. Inefficient fractional distillation column. 2. Azeotrope formation with a solvent or impurity. 3. Distillation performed at too high a pressure, leading to overlapping boiling points.1. Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). 2. Analyze the distillate by GC-MS to identify the impurity. If an azeotrope is suspected, try a different purification method like column chromatography. 3. Reduce the pressure of the vacuum distillation to increase the boiling point differences between the product and impurities.
Product decomposes during distillation 1. Distillation temperature is too high. 2. Presence of acidic or basic impurities catalyzing decomposition.1. Perform the distillation under a higher vacuum to lower the boiling point. 2. Ensure the crude product is thoroughly neutralized and washed during the aqueous workup before distillation. A pre-distillation wash with a dilute bicarbonate solution (for acidic impurities) or dilute HCl (for basic impurities) followed by a water wash can be beneficial.
Triphenylphosphine oxide (from Wittig reaction) co-elutes with the product during column chromatography 1. Inappropriate solvent system for chromatography. 2. Overloading of the column.1. Adjust the polarity of the eluent. A less polar solvent system may allow for better separation. 2. Use a larger amount of silica gel relative to the amount of crude product. A general rule of thumb is a 50:1 to 100:1 ratio of silica to crude product by weight.
Final product is wet (contains residual water) 1. Incomplete drying of the organic layer. 2. Insufficient amount of drying agent used.1. Ensure the organic layer is exposed to the drying agent for a sufficient amount of time with occasional swirling. 2. Add more drying agent until it no longer clumps together. After drying, filter the solution to remove the drying agent before solvent evaporation.

Experimental Protocols

General Aqueous Workup Protocol
  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) and water or a saturated aqueous solution of sodium chloride (brine).

  • Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The organic layer containing the product will typically be the upper layer, but this should be confirmed by checking the densities of the solvents.

  • Drain the aqueous layer.

  • Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) if basic impurities are present, followed by a dilute base (e.g., saturated NaHCO₃ solution) if acidic impurities are present, and finally with brine.

  • Drain the organic layer into a clean flask and dry it over a suitable drying agent (e.g., anhydrous MgSO₄).

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Fractional Vacuum Distillation
  • Set up a fractional distillation apparatus equipped with a vacuum adapter, a fractionating column (e.g., Vigreux), a thermometer, and a receiving flask.

  • Ensure all glassware is dry and the joints are properly sealed for vacuum.

  • Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.

  • Slowly apply vacuum to the system.

  • Gently heat the distillation flask in a heating mantle or oil bath.

  • Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point of 134-135 °C. For example, a related compound, ethyl 3-methylamino-4,4,4-trifluorocrotonate, was distilled at approximately 98 °C at 350 mbar.[2]

  • Monitor the purity of the collected fractions using a suitable analytical technique such as Gas Chromatography (GC).

Data Presentation

The following table summarizes hypothetical purification data for this compound. Actual results may vary depending on the specific reaction conditions and scale.

Purification Step Starting Material Product Obtained Yield (%) Purity (%) Analytical Method
Aqueous Workup Crude Reaction MixtureCrude Organic Extract~95~85GC-MS
Fractional Vacuum Distillation Crude Organic ExtractPurified Product~80>98GC-FID
Column Chromatography Crude Organic ExtractPurified Product~75>99GC-MS, NMR

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification synthesis Reaction Mixture (e.g., HWE or Wittig) workup Aqueous Workup (Organic Solvent/Brine) synthesis->workup Quench drying Drying of Organic Layer (e.g., MgSO4) workup->drying evaporation Solvent Evaporation (Rotary Evaporator) drying->evaporation distillation Fractional Vacuum Distillation evaporation->distillation Option 1 chromatography Column Chromatography evaporation->chromatography Option 2 analysis Purity Analysis (GC, NMR) distillation->analysis chromatography->analysis

Caption: General experimental workflow for the purification of this compound.

References

Technical Support Center: Michael Additions of Ethyl 2-methyl-4,4,4-trifluorocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome low yields in Michael additions involving Ethyl 2-methyl-4,4,4-trifluorocrotonate.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in my Michael addition with this compound?

A1: Low or no product formation can be attributed to several factors. A systematic evaluation of the following is recommended:

  • Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to attack the sterically hindered and electronically modified Michael acceptor.

  • Improper Base Selection: The base used may be too weak to effectively deprotonate the Michael donor, resulting in a low concentration of the active nucleophile.[1] Conversely, a base that is too strong can lead to undesired side reactions.

  • Steric Hindrance: The α-methyl and β-trifluoromethyl groups on the crotonate create significant steric bulk, which can impede the approach of the nucleophile.[2] This is a common challenge with β,β-disubstituted Michael acceptors.[2]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role. Some Michael additions are reversible and require specific conditions to favor product formation.[1]

  • Low Reactivity of the Michael Acceptor: While the trifluoromethyl group is electron-withdrawing and activates the double bond, steric factors can dominate, leading to overall low reactivity under standard conditions.[2]

Q2: What are common side reactions that can lead to low yields?

A2: Several side reactions can compete with the desired Michael addition:

  • Bis-Addition: The initial Michael adduct, if it still possesses an acidic proton, can act as a nucleophile and react with a second molecule of the this compound, leading to a bis-adduct.

  • Retro-Michael Addition: The Michael addition is a reversible reaction. Under certain conditions, particularly at elevated temperatures, the product can revert to the starting materials.

  • Polymerization: α,β-unsaturated esters can undergo polymerization, especially in the presence of strong bases or initiators.

  • Protonation of the Nucleophile: If the reaction medium contains an acidic proton source, it can quench the nucleophile before it has a chance to react.

Q3: How does the trifluoromethyl group affect the Michael addition?

A3: The trifluoromethyl (CF₃) group has a significant electronic impact on the Michael acceptor. Its strong electron-withdrawing nature increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. This electronic activation can, in some cases, lead to faster reaction rates compared to non-fluorinated analogs. However, the steric bulk of the CF₃ group can counteract this electronic effect, particularly in substrates that are already sterically hindered, such as this compound.

Q4: What types of catalysts are effective for this reaction?

A4: For sterically hindered and electronically modified Michael acceptors, organocatalysts are often employed. Bifunctional catalysts, such as those derived from cinchona alkaloids or thioureas, have shown promise in activating both the nucleophile and the electrophile.[3] Lewis acids can also be used to activate the Michael acceptor by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the β-carbon.

Troubleshooting Guides

Problem 1: Low or No Product Formation

This is a common issue that can often be resolved by systematically optimizing the reaction conditions.

G start Low/No Yield check_nucleophile Evaluate Nucleophile start->check_nucleophile check_base Optimize Base check_nucleophile->check_base Nucleophile is appropriate success Improved Yield check_nucleophile->success Stronger nucleophile used check_conditions Modify Reaction Conditions check_base->check_conditions Base is optimized check_base->success Optimal base identified check_catalyst Screen Catalysts check_conditions->check_catalyst Conditions are optimized check_conditions->success Optimal conditions found increase_reactivity Increase Acceptor Reactivity check_catalyst->increase_reactivity Catalyst screen unsuccessful check_catalyst->success Effective catalyst found increase_reactivity->success

Caption: A logical workflow for troubleshooting low-yield Michael additions.

Potential Cause Recommended Solution
Poor Nucleophile Generation The pKa of the base should be appropriate for the Michael donor. For soft nucleophiles like malonates, a moderately strong, non-nucleophilic base such as DBU or a strong guanidine base may be effective. For less acidic donors, a stronger base like NaH or KHMDS may be necessary.
Low Reactivity of Michael Donor Consider using a more acidic or "softer" nucleophile. For example, thiols are often more reactive in Michael additions than alcohols or even some carbon nucleophiles.
Steric Hindrance This is a significant challenge for this substrate. Increasing the reaction temperature can help overcome the activation barrier, but may also promote side reactions. High-pressure conditions (8-10 kbar) have been shown to dramatically increase yields for sterically demanding trifluoromethylated enones, though this is not always practical.[2] Alternatively, using a less sterically bulky nucleophile may be beneficial.
Inappropriate Solvent The solvent should fully dissolve all reactants. Polar aprotic solvents like THF, MeCN, or DMF are often good choices. Protic solvents may inhibit the reaction by protonating the nucleophile or the enolate intermediate.
Suboptimal Temperature If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C). However, be mindful of the potential for retro-Michael addition at higher temperatures. For highly exothermic reactions, cooling may be necessary to prevent side product formation.
Problem 2: Formation of Multiple Products

The presence of multiple spots on a TLC plate indicates the formation of side products.

Side Reaction Mitigation Strategy
Bis-Addition Use a slight excess (1.1-1.5 equivalents) of the Michael donor relative to the acceptor to favor the mono-adduct. Adding the Michael acceptor slowly to the reaction mixture can also help.
Retro-Michael Addition This is favored by higher temperatures. If you suspect this is occurring, try running the reaction at a lower temperature for a longer period.
Polymerization Ensure all reagents and solvents are free of radical initiators. Running the reaction under an inert atmosphere (N₂ or Ar) can also help.
Self-Condensation This is more likely with strong bases. Consider using a weaker base or an organocatalyst.

Data Presentation

Due to the limited availability of data for this compound, the following tables present data from closely related systems to illustrate the impact of various reaction parameters.

Table 1: Catalyst Screening for the Asymmetric Sulfa-Michael Addition to an Ethyl 4,4,4-trifluorocrotonate Analog

EntryCatalyst (mol%)SolventTime (h)Yield (%)ee (%)
1Thiourea A (1)Toluene129594
2Thiourea B (1)Toluene129290
3Cinchonidine (5)Toluene247560
4Cinchonine (5)Toluene247865
5(DHQD)₂PHAL (5)Toluene248588

Data is representative and adapted from studies on similar substrates. "ee" refers to enantiomeric excess.

Table 2: Effect of Base on a Thia-Michael Addition to a β-Trifluoromethyl-α,β-Unsaturated Acceptor

EntryBaseSolventTime (h)Yield (%)Diastereomeric Ratio
1i-Pr₂NEtCH₂Cl₂19295:5
2DABCOCH₂Cl₂19510:90
3P₂-t-BuCH₂Cl₂1915:95
4Et₃NCH₂Cl₂28870:30
5DBUCH₂Cl₂0.59660:40

Data is representative and adapted from studies on similar substrates.[4]

Experimental Protocols

The following protocols are based on established methods for Michael additions to trifluoromethylated and sterically hindered acceptors and should be considered as a starting point for optimization.

Protocol 1: Organocatalyzed Michael Addition of Diethyl Malonate

This protocol is adapted from methods for asymmetric Michael additions to electron-deficient alkenes.

Materials:

  • This compound

  • Diethyl malonate

  • Bifunctional thiourea organocatalyst (e.g., Takemoto catalyst)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the bifunctional thiourea organocatalyst (5-10 mol%).

  • Add anhydrous toluene to dissolve the catalyst.

  • Add this compound (1.0 equiv.).

  • Add diethyl malonate (1.2-1.5 equiv.) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. If the reaction is slow, gentle heating (40 °C) may be applied.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

G setup 1. Reaction Setup (Flask, Catalyst, Solvent) add_acceptor 2. Add Michael Acceptor setup->add_acceptor add_donor 3. Add Michael Donor add_acceptor->add_donor reaction 4. Stir and Monitor (TLC/GC-MS) add_donor->reaction workup 5. Workup (Concentration) reaction->workup purification 6. Purification (Column Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis

References

Technical Support Center: Claisen Condensation of Fluorinated Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Claisen condensation of fluorinated esters.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Claisen condensation of a fluorinated ester is resulting in a low or no yield of the desired β-keto ester. What are the common causes and how can I address them?

A: Low yields in the Claisen condensation of fluorinated esters can stem from several factors, often exacerbated by the presence of fluorine atoms. Here’s a breakdown of potential issues and their solutions:

  • Inappropriate Base Selection: The choice of base is critical. While the increased acidity of the α-hydrogens in many fluorinated esters may suggest that weaker bases are sufficient, strong, non-nucleophilic bases are often more effective.[1]

    • Solution: Sodium hydride (NaH) is a highly effective base for this transformation as it irreversibly deprotonates the ester and drives the reaction forward.[1][2] Sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) can also be used, but it is crucial to match the alkoxide to the alcohol portion of your ester to prevent transesterification.[3]

  • Hydrolysis of the Ester: Fluorinated esters are significantly more susceptible to hydrolysis than their non-fluorinated counterparts, especially under basic conditions.[4] This side reaction consumes the starting material and reduces the yield.

    • Solution: Ensure strictly anhydrous reaction conditions. Use dry solvents and freshly prepared or properly stored bases. Running the reaction at lower temperatures can also help to minimize hydrolysis.

  • Self-Condensation of the Non-Fluorinated Ester: In a crossed Claisen condensation, the non-fluorinated ester can react with itself if it also possesses α-hydrogens.

    • Solution: To favor the desired crossed-condensation, slowly add the non-fluorinated ester to a mixture of the fluorinated ester and the base. This strategy keeps the concentration of the enolizable non-fluorinated ester low at any given time.

  • Retro-Claisen Cleavage: The β-keto ester product can undergo a retro-Claisen reaction, particularly if the reaction conditions are too harsh (e.g., high temperatures, prolonged reaction times).

    • Solution: Monitor the reaction progress closely using techniques like TLC or NMR spectroscopy to determine the optimal reaction time.[5] Work up the reaction as soon as the formation of the product plateaus.

Q2: I am observing the formation of significant side products. What are they likely to be and how can I minimize them?

A: Besides the desired β-keto ester, several side products can form. Identifying them is key to optimizing your reaction.

  • Hydrolysis Product: As mentioned, hydrolysis of the starting fluorinated ester to its corresponding carboxylic acid is a common issue.

    • Identification: The carboxylic acid can be detected by a broad signal in the 1H NMR spectrum (typically >10 ppm) and a characteristic O-H stretch in the IR spectrum.

    • Minimization: Employ stringent anhydrous conditions and consider using a non-nucleophilic base like NaH.

  • Transesterification Product: If the alkoxide base used does not match the alcohol portion of the ester, a new ester can be formed, leading to a mixture of products.

    • Identification: This will result in a complex mixture of β-keto esters, which can be difficult to separate and characterize.

    • Minimization: Always use an alkoxide base that corresponds to the ester's alkoxy group (e.g., NaOEt for ethyl esters). Alternatively, use a non-alkoxide base like NaH.

  • Self-Condensation Product: In crossed condensations, the self-condensation of the non-fluorinated ester is a possibility.

    • Identification: The product will be the β-keto ester derived from the non-fluorinated starting material.

    • Minimization: Use the slow addition method described in Q1.

Q3: How does the presence of fluorine affect the choice of reaction conditions?

A: Fluorine's strong electron-withdrawing effect has a dual impact on the Claisen condensation:

  • Increased Acidity of α-Hydrogens: The α-protons of fluorinated esters are more acidic than their non-fluorinated analogs.[6] This facilitates the initial deprotonation step to form the enolate. In some cases, this may allow for the use of slightly weaker bases, although strong bases often provide better yields.[1]

  • Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing fluorine atoms make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This can increase the rate of the desired condensation but also enhances the rate of undesired hydrolysis.

Quantitative Data Summary

The following table summarizes the impact of different bases and solvents on the Claisen condensation of fluorinated esters. Please note that optimal conditions are highly substrate-dependent.

Fluorinated EsterNon-Fluorinated EsterBaseSolventYield (%)Reference
Ethyl trifluoroacetate2-AcetylthiopheneNaOEtEt₂O32-87[2]
Ethyl trifluoroacetate2-AcetylthiopheneNaHTHFComparable to NaOEt[2]
Ethyl trifluoroacetateAlkyl phenyl ketonesNaHTHF, Et₂O, BenzeneHigh[1]
Ethyl trifluoroacetateAlkyl phenyl ketonesKHTHF, Et₂O, BenzeneHigh[1]
Ethyl trifluoroacetateAlkyl phenyl ketonesn-BuLiTHF, Et₂O, BenzeneHigh[1]

Experimental Protocol: Synthesis of Ethyl 4,4,4-Trifluoroacetoacetate

This protocol is adapted from a patented procedure for the Claisen condensation of ethyl trifluoroacetate and ethyl acetate.[7]

Materials:

  • Butyryl chloride

  • Trifluoroacetic anhydride

  • Pyridine (dried over NaOH pellets)

  • Methylene chloride (anhydrous)

  • Ice-water bath

Procedure:

  • To a 1-liter, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, addition funnel, and thermometer, charge 50 mL (0.482 mol) of butyryl chloride and 300 mL of methylene chloride.

  • Add 70.14 mL (0.496 mol) of trifluoroacetic anhydride to the reaction mixture in a single portion.

  • Cool the flask to 10 °C using an ice-water bath.

  • Slowly add 80 mL (0.989 mol) of dried pyridine through the addition funnel at a rate sufficient to maintain the internal temperature between 10 °C and 12 °C.

  • After the addition is complete, allow the reaction mixture to stir and warm to room temperature.

  • Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS, or NMR).

  • Upon completion, the reaction is quenched and worked up to isolate the crude product.

  • Purify the crude product by distillation under reduced pressure to obtain ethyl 4,4,4-trifluoroacetoacetate.

Note: This is a general procedure and may require optimization for specific substrates and scales. Always perform a thorough risk assessment before conducting any chemical reaction.

Visualizations

Claisen_Condensation_Troubleshooting cluster_start Start cluster_problems Potential Causes cluster_solutions Solutions start Low/No Yield P1 Inappropriate Base start->P1 P2 Ester Hydrolysis start->P2 P3 Side Reactions start->P3 P4 Retro-Claisen Reaction start->P4 S1 Use NaH or matched alkoxide P1->S1 Solution S2 Ensure anhydrous conditions Use lower temperature P2->S2 Solution S3 Slow addition of non-fluorinated ester P3->S3 Solution S4 Monitor reaction progress Optimize reaction time P4->S4 Solution

Caption: Troubleshooting workflow for low yield in Claisen condensation of fluorinated esters.

Claisen_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ester Fluorinated Ester (R-CF₂-COOR') Enolate Enolate Anion Ester->Enolate Deprotonation by Base Base Base (e.g., NaH) Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Nucleophilic attack on another ester molecule Product β-Keto Ester Tetrahedral->Product Elimination of alkoxide

Caption: General mechanism of the Claisen condensation highlighting key steps.

References

Technical Support Center: Purification of Ethyl 2-methyl-4,4,4-trifluorocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-methyl-4,4,4-trifluorocrotonate. Our aim is to help you identify and resolve common impurities encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from the synthetic route, typically a Horner-Wadsworth-Emmons (HWE) reaction, and subsequent workup. These include:

  • Unreacted starting materials: Such as trifluoroacetone and the corresponding phosphonate ylide.

  • Reaction byproducts: The most common byproduct from an HWE reaction is a dialkylphosphate salt (e.g., diethyl phosphate), which is typically water-soluble.[1]

  • Stereoisomers: The reaction can produce a mixture of (E) and (Z)-isomers of the final product. Depending on the desired stereochemistry, the other isomer is considered an impurity.

  • Solvent residues: Residual solvents from the reaction or extraction steps (e.g., THF, diethyl ether, hexanes, ethyl acetate).

  • Decomposition products: Although generally stable, prolonged heating or exposure to strong acids or bases can lead to decomposition.

Q2: How can I identify the impurities in my sample?

A2: Several analytical techniques can be employed for impurity identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying volatile impurities such as residual solvents and some reaction byproducts. The mass spectrum provides fragmentation patterns that can help in the structural elucidation of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR can help identify residual solvents and byproducts by comparing the observed chemical shifts with known values.

    • ¹⁹F NMR is particularly useful for identifying fluorine-containing impurities.

    • The coupling constants (J-values) in ¹H NMR can be used to distinguish between (E) and (Z)-isomers. Typically, the trans-coupling constant is larger than the cis-coupling constant.[2][3]

Q3: My ¹H NMR spectrum shows unexpected peaks. How can I determine if they are solvent residues?

A3: You can compare the chemical shifts of the unknown peaks with established tables of common NMR solvent impurities. Minor shifts can occur due to concentration and temperature differences. Spiking the sample with a small amount of the suspected solvent and re-acquiring the spectrum can confirm its presence if the peak intensity increases.

Q4: What is the best general approach for purifying this compound?

A4: A multi-step approach is often necessary. A typical purification workflow would be:

  • Aqueous Workup: To remove water-soluble byproducts like phosphate salts.

  • Drying: Thoroughly dry the organic phase to remove any residual water.

  • Solvent Removal: Use a rotary evaporator to remove the bulk of the solvent.

  • Primary Purification: Depending on the nature and quantity of impurities, this could be fractional distillation or column chromatography.

  • Final Polishing (if necessary): Preparative HPLC can be used to achieve very high purity, especially for separating stubborn isomers.

Troubleshooting Guides

Problem: Low Purity After Aqueous Workup
Possible Cause Solution
Incomplete removal of phosphate byproducts. The dialkylphosphate byproduct of the HWE reaction is water-soluble.[1] Ensure thorough extraction with water or a brine solution. Perform multiple extractions (3-4 times) with smaller volumes of water for better efficiency.
Emulsion formation during extraction. Add a small amount of brine to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of celite may be necessary.
Product hydrolysis. Avoid prolonged contact with strongly acidic or basic aqueous solutions during the workup, as this can lead to ester hydrolysis. Use a saturated sodium bicarbonate solution for neutralization if necessary.
Problem: Difficulty in Separating E/Z Isomers
Possible Cause Solution
Similar polarity of isomers. (E) and (Z)-isomers often have very similar polarities, making separation by standard flash chromatography challenging.[4]
Insufficient resolution in chromatography. Optimize the chromatographic conditions. Use a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) and consider using a longer column or a stationary phase with a different selectivity. A slow gradient elution can also improve separation.[4]
Co-elution of isomers. If flash chromatography is ineffective, consider using High-Performance Liquid Chromatography (HPLC), which offers higher resolving power.[4] For volatile crotonates, Gas Chromatography (GC) can also be an effective separation technique.[4] Argentation chromatography, which utilizes silica gel impregnated with silver nitrate, can be a specialized technique for separating challenging alkene isomers.[4]
Problem: Presence of High-Boiling Impurities
Possible Cause Solution
Formation of high-molecular-weight byproducts. These can sometimes form through side reactions during the synthesis.
Thermal decomposition during distillation. If the product is heated for extended periods or at too high a temperature, decomposition can occur.
Inefficient purification method. Fractional distillation under reduced pressure is often effective for removing high-boiling impurities. Ensure the distillation column has sufficient theoretical plates for good separation. If distillation is not an option, column chromatography can be used to separate the desired product from less polar or more polar high-boiling impurities.

Quantitative Data Summary

The efficiency of purification will depend on the specific impurities present and the chosen method. The following table provides a general overview of the expected purity levels for different techniques when purifying fluorinated esters.

Purification Technique Typical Purity Achieved Advantages Disadvantages
Fractional Distillation 95-99%Good for large scale; effective for separating compounds with different boiling points.Can cause thermal degradation; not effective for separating isomers with similar boiling points.
Flash Chromatography 90-98%Fast and widely accessible; good for removing baseline impurities.[4]May not resolve closely eluting impurities like E/Z isomers; solvent consumption can be high.[4]
Preparative HPLC >99%High resolution, excellent for separating isomers and achieving high purity.[4]Expensive; lower throughput compared to other methods.
Recrystallization >98% (if solid)Can yield very pure product; scalable.Only applicable to solid compounds; finding a suitable solvent can be challenging.[5]

Experimental Protocols

Protocol 1: General Purification by Flash Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene). Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate, starting with a low polarity like 98:2).

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Add boiling chips to ensure smooth boiling.

  • Heating: Begin heating the flask gently.

  • Equilibration: Allow the vapor to slowly rise through the column, establishing a temperature gradient.

  • Distillate Collection: Collect the distillate at a slow, steady rate. Monitor the head temperature closely. The desired product should distill at a constant temperature.

  • Fractionation: Collect different fractions based on the boiling point. The initial fraction will likely contain lower-boiling impurities, while the main fraction will be the desired product. Higher-boiling impurities will remain in the distillation flask.

  • Analysis: Analyze the collected fractions for purity.

Visualizations

Experimental_Workflow_Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Synthesis Crude Product (this compound + Impurities) Workup Aqueous Workup (Removal of water-soluble byproducts) Synthesis->Workup Drying Drying (Removal of water) Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Primary_Purification Primary Purification (Distillation or Chromatography) Solvent_Removal->Primary_Purification Final_Purification Final Purification (Optional) (Preparative HPLC) Primary_Purification->Final_Purification Analysis Purity Analysis (GC-MS, NMR) Primary_Purification->Analysis Final_Purification->Analysis

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Impure Product Check_Purity Analyze by GC-MS / NMR Start->Check_Purity Water_Soluble Water-Soluble Impurities? Check_Purity->Water_Soluble Isomers E/Z Isomers Present? Water_Soluble->Isomers No Aqueous_Workup Perform Aqueous Workup Water_Soluble->Aqueous_Workup Yes Boiling_Point Different Boiling Points? Isomers->Boiling_Point No Prep_HPLC Use Preparative HPLC Isomers->Prep_HPLC Yes Fractional_Distillation Perform Fractional Distillation Boiling_Point->Fractional_Distillation Yes Column_Chromatography Perform Column Chromatography Boiling_Point->Column_Chromatography No Aqueous_Workup->Check_Purity Pure_Product Pure Product Prep_HPLC->Pure_Product Fractional_Distillation->Pure_Product Column_Chromatography->Pure_Product

Caption: A logical flowchart for troubleshooting the purification of this compound.

References

Impact of solvent choice on Ethyl 2-methyl-4,4,4-trifluorocrotonate reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-methyl-4,4,4-trifluorocrotonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the critical impact of solvent choice on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Michael addition of a thiol to this compound is giving low yield and poor enantioselectivity. What role does the solvent play?

A1: The choice of solvent is critical in the organocatalytic asymmetric sulfa-Michael addition to 4,4,4-trifluorocrotonates. Non-polar solvents tend to provide higher yields and enantioselectivities. For instance, in the addition of 4-methoxythiophenol to ethyl 4,4,4-trifluoro-2-methylbut-2-enoate using a bifunctional organocatalyst, solvents like toluene and mesitylene have been shown to give excellent results.[1][2] In contrast, polar aprotic solvents such as THF and CH2Cl2 can lead to significantly lower yields and enantioselectivities. Polar protic solvents like ethanol may inhibit the reaction entirely.

Q2: I am performing a Diels-Alder reaction with this compound and the reaction is sluggish. Can a change in solvent help?

A2: Yes, solvent polarity can influence the rate of Diels-Alder reactions. Generally, polar solvents can accelerate the reaction by stabilizing the polar transition state. For cycloaddition reactions, an increase in solvent polarity (e.g., from hexane to dichloromethane to water) has been observed to increase the yield of the cycloadduct.[3] While specific data for this compound is limited in the provided search results, this general principle is a good starting point for optimization. Additionally, the use of Lewis acid catalysts in conjunction with an appropriate solvent can dramatically increase the reaction rate and selectivity.[4][5][6][7] Anhydrous dichloromethane is often a suitable solvent for Lewis acid-catalyzed Diels-Alder reactions.[4]

Q3: What is the general consideration for choosing a solvent for the hydrogenation of this compound?

A3: For asymmetric hydrogenations, the solvent can significantly impact both the conversion and the enantioselectivity. In the asymmetric hydrogenation of related fluorinated ketones, biphasic systems (e.g., water/organic solvent) have been shown to increase enantioselectivity.[8] The choice of solvent can also affect the catalyst's activity and stability. While specific studies on the hydrogenation of this compound were not found in the provided search results, for ruthenium-catalyzed asymmetric hydrogenations of similar substrates, alcoholic solvents like methanol or ethanol are commonly used.

Troubleshooting Guides

Issue 1: Low Yield in Organocatalytic Michael Addition of Thiols

Symptoms:

  • Reaction yields are consistently below 50%.

  • Significant amount of starting material remains even after extended reaction times.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Solvent Choice Switch to a non-polar solvent like toluene or mesitylene. Avoid polar aprotic (e.g., THF, CH2Cl2) and polar protic (e.g., EtOH) solvents.
Low Catalyst Loading While 1 mol% of a bifunctional organocatalyst can be effective, consider increasing the catalyst loading to 2-5 mol% if the reaction is sluggish.
Insufficient Reaction Time Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Some reactions may require up to 48 hours to reach completion.
Water Contamination Ensure all glassware is oven-dried and use anhydrous solvents, as water can deactivate the catalyst.
Issue 2: Poor Enantioselectivity in Asymmetric Reactions

Symptoms:

  • The enantiomeric excess (ee) of the product is low.

  • The product is racemic or near-racemic.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Solvent For Michael additions of thiols, non-polar solvents are preferred for high enantioselectivity. For hydrogenations, a biphasic system or screening various alcoholic solvents may be beneficial.
Incorrect Catalyst Ensure you are using a suitable chiral catalyst for the desired transformation. For Michael additions, bifunctional thiourea-based organocatalysts have proven effective.[1][2] For asymmetric hydrogenations, BINAP-Ru(II) complexes are a good starting point.[8]
Reaction Temperature Lowering the reaction temperature can often improve enantioselectivity. Try running the reaction at 0 °C or even -20 °C.

Data Presentation

Table 1: Effect of Solvent on the Organocatalytic Asymmetric Sulfa-Michael Addition of 4-Methoxythiophenol to Ethyl 4,4,4-trifluoro-2-methylbut-2-enoate [1][2]

EntrySolventTime (h)Yield (%)ee (%)
1Toluene249596
2Mesitylene249697
31,4-Dioxane488592
4Et2O487888
5THF486581
6CH2Cl2485275
7CHCl3486885
8CCl4249295
9EtOH72NR-
NR = No Reaction

Experimental Protocols

Protocol 1: General Procedure for the Organocatalytic Asymmetric Sulfa-Michael Addition of Thiols to this compound[1][2]

Materials:

  • This compound

  • Thiol (e.g., 4-methoxythiophenol)

  • Bifunctional organocatalyst (e.g., a chiral thiourea catalyst)

  • Anhydrous non-polar solvent (e.g., toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the bifunctional organocatalyst (1-2 mol%).

  • Add the thiol (1.2 equivalents) to the vial.

  • Add anhydrous toluene (to achieve a 0.1 M concentration of the crotonate).

  • Stir the mixture for 5 minutes at room temperature.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dry Reaction Vial under Inert Atmosphere add_catalyst Add Bifunctional Organocatalyst start->add_catalyst add_thiol Add Thiol add_catalyst->add_thiol add_solvent Add Anhydrous Toluene add_thiol->add_solvent stir1 Stir for 5 min add_solvent->stir1 add_crotonate Add this compound stir1->add_crotonate stir2 Stir at Desired Temperature add_crotonate->stir2 monitor Monitor by TLC/GC-MS stir2->monitor concentrate Concentrate monitor->concentrate purify Flash Column Chromatography concentrate->purify product Purified Product purify->product

Caption: Experimental workflow for the organocatalytic Michael addition.

troubleshooting_logic cluster_solvent Solvent Issues cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions issue Low Yield or Poor Selectivity polar_solvent Using Polar Solvent? issue->polar_solvent catalyst_loading Low Catalyst Loading? issue->catalyst_loading wrong_catalyst Incorrect Catalyst Type? issue->wrong_catalyst temperature High Temperature? issue->temperature switch_solvent Switch to Non-Polar Solvent (e.g., Toluene) polar_solvent->switch_solvent Yes increase_loading Increase Catalyst Loading catalyst_loading->increase_loading Yes select_catalyst Select Appropriate Chiral Catalyst wrong_catalyst->select_catalyst Yes lower_temp Lower Reaction Temperature temperature->lower_temp Yes

Caption: Troubleshooting logic for common reaction issues.

References

Technical Support Center: Preventing Unwanted Polymerization of Trifluoromethylated Acrylates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for trifluoromethylated acrylates. This resource is designed to assist researchers, scientists, and drug development professionals in successfully handling and utilizing these highly reactive monomers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of premature polymerization.

Frequently Asked Questions (FAQs)

Q1: Why are trifluoromethylated acrylates so prone to polymerization?

A1: Trifluoromethylated acrylates are highly susceptible to spontaneous polymerization due to the electron-withdrawing nature of the trifluoromethyl group. This group activates the double bond, making it more susceptible to nucleophilic attack and radical addition, which are key steps in polymerization. Factors such as heat, light (especially UV), and the presence of radical initiators or even trace impurities can trigger polymerization.

Q2: What are polymerization inhibitors and how do they work?

A2: Polymerization inhibitors are chemical compounds added to monomers to prevent their premature polymerization during transport and storage. They function by scavenging free radicals that initiate the polymerization chain reaction. Common inhibitors work by reacting with and neutralizing these radicals, effectively terminating the polymerization process before it can propagate. For most inhibitors to be effective, the presence of dissolved oxygen is required.

Q3: What are the common inhibitors used for trifluoromethylated acrylates?

A3: While general-purpose inhibitors for acrylates are often used, specific inhibitors are recommended for trifluoromethylated variants. Commercially available methyl 2-(trifluoromethyl)acrylate, for instance, is often stabilized with 4-Hydroxy-TEMPO. Other common inhibitors for acrylates that may be encountered include hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ), and butylated hydroxytoluene (BHT).

Q4: Is it necessary to remove the inhibitor before my experiment?

A4: Yes, in most cases, the inhibitor must be removed before initiating a controlled polymerization reaction. The presence of an inhibitor will interfere with the desired polymerization process, leading to long induction periods, low yields, or complete failure of the reaction.

Troubleshooting Guide: Premature Polymerization

Unexpected polymerization is a common issue when working with trifluoromethylated acrylates. This guide provides potential causes and solutions to help you troubleshoot and prevent this problem.

Problem Possible Cause Suggested Solution
Monomer polymerized in the storage container Improper storage conditions (e.g., elevated temperature, exposure to light).Store trifluoromethylated acrylates at the recommended temperature, typically 2-8°C, in a dark, well-ventilated area.[1][2] Avoid direct sunlight and heat sources.
Depletion of inhibitor over time.For long-term storage, it may be advisable to monitor the inhibitor concentration and replenish it if necessary. Always follow the "first-in-first-out" principle for using stored monomers.
Presence of contaminants that can initiate polymerization.Ensure storage containers are clean and made of appropriate materials (e.g., stainless steel, aluminum). Avoid contact with iron or copper.
Monomer polymerizes during purification (e.g., distillation) Localized overheating.Use vacuum distillation to lower the boiling point. Ensure the distillation flask is not heated too aggressively. Adding a small amount of a high-boiling point inhibitor or copper shavings to the distillation pot can help prevent polymerization.
Absence of oxygen.Most common inhibitors require the presence of a small amount of oxygen to function effectively. Do not distill or store under a completely inert atmosphere unless a specific oxygen-independent inhibitor is used. A gentle stream of air or a mixture of air and an inert gas is often recommended.
Monomer polymerizes during reaction setup Contaminated glassware or reagents.Ensure all glassware is scrupulously clean and free of any potential initiators (e.g., peroxides from solvents). Use freshly purified solvents and reagents.
Extended exposure to ambient light or temperature.Prepare the reaction mixture in a timely manner and protect it from light, especially if photopolymerization is not the intended reaction.

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors (e.g., MEHQ, HQ)

This protocol describes a general method for removing common phenolic inhibitors from trifluoromethylated acrylates.

Materials:

  • Trifluoromethylated acrylate monomer containing a phenolic inhibitor

  • 5% Sodium hydroxide (NaOH) solution, pre-chilled

  • Deionized water, pre-chilled

  • Saturated brine solution, pre-chilled

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Filtration apparatus

Procedure:

  • Place the trifluoromethylated acrylate monomer in a separatory funnel.

  • Add an equal volume of chilled 5% NaOH solution to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer (bottom) will contain the deprotonated inhibitor.

  • Drain and discard the aqueous layer.

  • Repeat the washing process (steps 2-5) two more times with fresh chilled 5% NaOH solution.

  • Wash the monomer with an equal volume of chilled deionized water to remove any residual NaOH. Check the pH of the aqueous layer to ensure it is neutral. Repeat if necessary.

  • Wash the monomer with an equal volume of chilled saturated brine solution to aid in the removal of water.

  • Drain the monomer into a clean, dry Erlenmeyer flask.

  • Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the monomer to dry it. Swirl the flask gently and let it stand for 15-30 minutes.

  • Filter the dried monomer to remove the drying agent.

  • The purified monomer should be used immediately for the best results. If short-term storage is necessary, store it at 2-8°C in the dark, preferably under an atmosphere containing a small amount of air.

Protocol 2: Storage and Handling of Inhibited Trifluoromethylated Acrylates

Proper storage and handling are crucial to prevent unwanted polymerization.

Storage:

  • Temperature: Store trifluoromethylated acrylates at the recommended temperature, which for methyl 2-(trifluoromethyl)acrylate is 2-8°C.[1][2]

  • Light: Keep containers tightly sealed and protected from light.

  • Atmosphere: Store under an air or air/inert gas mixture. The presence of oxygen is necessary for many common inhibitors to function effectively. Never store under a completely inert atmosphere unless specified for a particular inhibitor system.

  • Materials: Use storage containers made of stainless steel or aluminum to prevent contamination.

Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.

  • Ventilation: Handle these volatile monomers in a well-ventilated fume hood.

  • Contamination: Avoid any contact with radical initiators (e.g., peroxides), strong acids or bases, and metals such as iron and copper, which can promote polymerization.

  • "First-In-First-Out": Use the oldest stock of monomer first to minimize the risk of inhibitor depletion over time.

Data Presentation

Table 1: Recommended Storage Conditions and Inhibitor for Methyl 2-(trifluoromethyl)acrylate
ParameterRecommendation
Inhibitor 4-Hydroxy-TEMPO
Inhibitor Concentration < 50 ppm[1][2]
Storage Temperature 2-8°C[1][2]
Shelf Life Not explicitly defined, but proper storage is crucial for stability. For products without a specified retest or expiration date, a standard warranty of 1 year from shipment is often applicable if handled and stored correctly.

Visualizations

Free-Radical Polymerization Mechanism

The following diagram illustrates the fundamental steps of free-radical polymerization of an acrylate monomer.

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Heat/Light Monomer Monomer Radical->Monomer Monomer-Radical Monomer-Radical Monomer->Monomer-Radical Another_Monomer Another_Monomer Monomer-Radical->Another_Monomer + Monomer Growing_Polymer_Chain Growing_Polymer_Chain Another_Monomer->Growing_Polymer_Chain Two_Chains_Combine Two_Chains_Combine Growing_Polymer_Chain->Two_Chains_Combine + Another Chain Stable_Polymer Stable_Polymer Two_Chains_Combine->Stable_Polymer

Caption: The three main stages of free-radical polymerization.

Action of a Polymerization Inhibitor

This diagram shows how a polymerization inhibitor interrupts the polymerization process.

InhibitorAction Initiator Initiator Radical Radical Initiator->Radical Forms Monomer Monomer Radical->Monomer Attacks Inhibitor Inhibitor Radical->Inhibitor Reacts with Polymer_Chain Growing Polymer Chain Monomer->Polymer_Chain Starts Stable_Molecule Stable Molecule (No Polymerization) Inhibitor->Stable_Molecule Forms

Caption: An inhibitor deactivates radicals, preventing polymerization.

Troubleshooting Workflow for Premature Polymerization

This workflow provides a logical sequence for identifying the cause of unexpected polymerization.

TroubleshootingWorkflow Start Premature Polymerization Observed CheckStorage Check Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage StorageOK Conditions OK? CheckStorage->StorageOK CheckPurity Analyze Monomer Purity (Inhibitor level, contaminants) PurityOK Purity OK? CheckPurity->PurityOK ReviewProcedure Review Handling & Experimental Procedure ProcedureOK Procedure OK? ReviewProcedure->ProcedureOK StorageOK->CheckPurity Yes CorrectStorage Correct Storage Conditions StorageOK->CorrectStorage No PurityOK->ReviewProcedure Yes PurifyMonomer Purify Monomer or Use New Batch PurityOK->PurifyMonomer No ReviseProcedure Revise Procedure (e.g., cleaner glassware, faster setup) ProcedureOK->ReviseProcedure No End Problem Resolved ProcedureOK->End Yes CorrectStorage->End PurifyMonomer->End ReviseProcedure->End

Caption: A step-by-step guide to troubleshooting unwanted polymerization.

References

Technical Support Center: Work-up Procedures for Reactions with Ethyl 2-methyl-4,4,4-trifluorocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-methyl-4,4,4-trifluorocrotonate. The following information is designed to address specific issues that may be encountered during the work-up and purification of reaction products.

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for quenching a reaction involving this compound?

A1: A typical reaction quench involves cooling the reaction mixture to 0 °C and adding a saturated aqueous solution of an ammonium salt, such as ammonium chloride (NH₄Cl). This is followed by extraction with an organic solvent like ethyl acetate. The organic layers are then combined for further washing.

Q2: How can I remove a basic catalyst (e.g., an amine) used in my reaction?

A2: To remove a basic catalyst, you can perform an acidic wash of the organic layer. A dilute solution of hydrochloric acid (e.g., 1 M HCl) is commonly used. The protonated amine will become water-soluble and partition into the aqueous layer, which can then be separated.

Q3: What are the common side reactions to be aware of when using this compound in a Michael addition?

A3: Potential side reactions include the formation of diastereomers if the nucleophile is chiral, and the possibility of 1,2-addition to the carbonyl group instead of the desired 1,4-conjugate addition. The presence of strong, non-nucleophilic bases can also lead to undesired side reactions or decomposition of the starting material.

Q4: My product appears to be an oil and won't crystallize. What can I do?

A4: The presence of impurities often inhibits crystallization. Further purification by column chromatography may be necessary. If the product is inherently an oil, consider converting it to a solid derivative (e.g., a salt) for easier handling and characterization.

Q5: How can I separate diastereomeric products formed in my reaction?

A5: Diastereomers have different physical properties and can often be separated by column chromatography. Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial for achieving good separation. In some cases, crystallization can also be used to isolate one of the diastereomers.

Troubleshooting Guide

Below is a table summarizing common problems encountered during the work-up of reactions with this compound, along with their potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incorrect base used for the reaction. - Steric hindrance from bulky reactants. - Unfavorable reaction conditions (temperature, solvent).- Select a base with an appropriate pKa for the Michael donor. - Use a less sterically hindered nucleophile if possible. - Optimize reaction temperature and solvent. Polar aprotic solvents like THF or DMF are often effective.
Formation of Multiple Products (Diastereomers) - Use of a chiral nucleophile without a chiral catalyst or auxiliary to control stereoselectivity.- Employ a chiral catalyst or auxiliary to induce facial selectivity. - Separate the diastereomers using column chromatography or crystallization.
Difficulty Removing Amine Catalyst - Incomplete protonation of the amine during acidic wash.- Ensure the pH of the aqueous layer is sufficiently acidic (pH ~2) to fully protonate the amine. - Perform multiple acidic washes. - As an alternative, wash with a 10% aqueous copper sulfate solution to complex the amine.
Product is an Inseparable Mixture of Diastereomers - Diastereomers have very similar polarities.- Optimize the column chromatography conditions (e.g., use a different eluent system, a longer column, or a different stationary phase like reverse-phase silica). - Consider derivatization to change the physical properties of the diastereomers, facilitating separation.
Product Degradation on Silica Gel - The trifluoromethyl group can make the product sensitive to the acidic nature of silica gel.- Use a less acidic stationary phase like alumina. - Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent.

Experimental Protocols

General Work-up Procedure for a Michael Addition Reaction

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Add a saturated aqueous solution of NH₄Cl to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, three times).

  • Washing: Combine the organic layers and wash sequentially with:

    • Water

    • 1 M HCl (if a basic catalyst was used)

    • Saturated aqueous sodium bicarbonate (to neutralize any remaining acid)

    • Brine (saturated aqueous NaCl)

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Below are diagrams illustrating key workflows and concepts.

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification Reaction_Mixture Reaction Mixture (this compound + Nucleophile + Catalyst) Quench Quench (e.g., sat. aq. NH4Cl) Reaction_Mixture->Quench Extraction Extraction (e.g., Ethyl Acetate) Quench->Extraction Washing Aqueous Washes (H2O, Acid, Base, Brine) Extraction->Washing Drying Drying (e.g., Na2SO4) Washing->Drying Evaporation Solvent Removal Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Crystallization Crystallization (optional) Chromatography->Crystallization Pure_Product Pure Product Chromatography->Pure_Product Crystallization->Pure_Product

Caption: General experimental workflow for reaction work-up and purification.

G cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Incorrect Base start->cause1 cause2 Steric Hindrance start->cause2 cause3 Unfavorable Conditions start->cause3 sol1 Select Appropriate Base cause1->sol1 sol2 Use Less Hindered Reactants cause2->sol2 sol3 Optimize T° & Solvent cause3->sol3

Caption: Troubleshooting logic for low product yield.

Validation & Comparative

A Comparative Analysis of the Reactivity of Ethyl 2-methyl-4,4,4-trifluorocrotonate and Ethyl Trifluorocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorinated building blocks for pharmaceutical and agrochemical development, ethyl 2-methyl-4,4,4-trifluorocrotonate and ethyl trifluorocrotonate serve as key intermediates. Their trifluoromethyl group imparts unique properties, including enhanced lipophilicity and metabolic stability, making them attractive for incorporation into bioactive molecules. This guide provides a comparative analysis of their reactivity, drawing upon available experimental data and established principles of organic chemistry to inform researchers, scientists, and drug development professionals.

Structural and Physicochemical Properties

The primary structural difference between the two molecules is the presence of a methyl group at the α-position of this compound. This substitution has a direct impact on the electronic and steric environment of the reactive α,β-unsaturated ester system.

PropertyThis compoundEthyl Trifluorocrotonate
CAS Number 128227-97-425597-16-4
Molecular Formula C7H9F3O2C6H7F3O2
Molecular Weight 182.14 g/mol 168.11 g/mol
Structure CF3-CH=C(CH3)-COOEtCF3-CH=CH-COOEt

Reactivity Comparison: Inferences and

Discussions

The presence of the α-methyl group in this compound is expected to influence its reactivity in several key transformations compared to the unsubstituted ethyl trifluorocrotonate.

Nucleophilic Addition (Michael Addition)

Nucleophilic addition, particularly the Michael reaction, is a fundamental transformation for α,β-unsaturated carbonyl compounds. The electrophilicity of the β-carbon, which is the site of nucleophilic attack, is influenced by both electronic and steric factors.

G cluster_0 Ethyl Trifluorocrotonate cluster_1 This compound a CF3-CH=CH-COOEt c Transition State a->c Less steric hindrance at β-carbon b Nucleophile (Nu-) b->c d Adduct c->d e CF3-CH=C(CH3)-COOEt g Transition State e->g Increased steric hindrance at β-carbon f Nucleophile (Nu-) f->g h Adduct g->h

The α-methyl group in this compound introduces steric bulk near the β-carbon. This increased steric hindrance is expected to decrease the rate of nucleophilic attack compared to ethyl trifluorocrotonate. Furthermore, the electron-donating nature of the methyl group may slightly reduce the electrophilicity of the β-carbon, further disfavoring nucleophilic addition.

Reactivity AspectThis compoundEthyl TrifluorocrotonateRationale
Rate of Michael Addition Expected to be slowerExpected to be fasterThe α-methyl group provides steric hindrance and has a slight electron-donating effect.
Equilibrium of Michael Addition May favor starting materials moreMay favor the adduct moreSteric strain in the product could shift the equilibrium.
Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for C-C bond formation, involving the palladium-catalyzed reaction of an alkene with an aryl or vinyl halide. Studies on the Heck arylation of ethyl (E)-4,4,4-trifluorocrotonate have shown that the reaction can lead to a mixture of α- and β-arylated products, with the α-arylated product being unexpectedly significant.

G cluster_0 Mizoroki-Heck Reaction Pathway A Pd(0) B Ar-X C Ar-Pd(II)-X D Alkene E Alkene Insertion F β-Hydride Elimination G Product H HX I Base J Pd(0)

In a study by Gong and coworkers, the Heck reaction of ethyl (E)-4,4,4-trifluorocrotonate with aryl bromides yielded a mixture of ethyl (Z)-3-aryl-4,4,4-trifluorocrotonate (β-arylation) and ethyl (Z)-2-aryl-4,4,4-trifluorocrotonate (α-arylation), with the latter being the major product in some cases. For example, the reaction with bromobenzene gave a 29:71 ratio of β- to α-arylated products with a total yield of less than 48%.

For this compound, the presence of the α-methyl group would likely lead to a different product distribution in a Heck reaction. The steric bulk at the α-position would strongly disfavor the formation of an α-arylated product. Therefore, if the reaction were to proceed, it would be expected to yield predominantly the β-arylated product. However, the overall reactivity might be lower due to the increased steric hindrance of the double bond.

Experimental Protocols

Synthesis of Ethyl (Z)-2-aryl-4,4,4-trifluorocrotonate via Mizoroki-Heck Reaction

The following protocol is adapted from the work of Gong and coworkers on the Heck arylation of ethyl (E)-4,4,4-trifluorocrotonate.

Materials:

  • Ethyl (E)-4,4,4-trifluorocrotonate

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.05 mmol), triphenylphosphine (0.12 mmol), and anhydrous DMF (4.5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add ethyl (E)-4,4,4-trifluorocrotonate (1.0 mmol), the corresponding aryl bromide (2.0 mmol), and N,N-diisopropylethylamine (2.0 mmol).

  • Heat the reaction mixture at 100 °C with continuous stirring for the specified reaction time (e.g., 30 hours).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the α- and β-arylated products.

Conclusion

The introduction of an α-methyl group in this compound is predicted to significantly alter its reactivity compared to ethyl trifluorocrotonate. The primary effects are an increase in steric hindrance and a slight electronic modification of the α,β-unsaturated system. These changes are expected to decrease the rate of nucleophilic additions and potentially alter the regioselectivity of reactions like the Mizoroki-Heck arylation. For researchers and professionals in drug development, understanding these reactivity differences is crucial for designing efficient synthetic routes and for the strategic incorporation of these valuable fluorinated building blocks into target molecules. Further quantitative experimental studies are warranted to provide a more definitive comparison of the reactivity of these two important compounds.

Alternative reagents to Ethyl 2-methyl-4,4,4-trifluorocrotonate for trifluoromethylation

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry and materials science. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] While various building blocks containing the CF3 group exist, direct trifluoromethylation of organic molecules is often a more efficient and versatile strategy. This guide provides an objective comparison of the primary reagents used for trifluoromethylation, categorized by their reaction mechanism: electrophilic, nucleophilic, and radical. The performance of these alternatives is compared, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in reagent selection.

Electrophilic Trifluoromethylation Reagents: Delivering "CF3+"

Electrophilic trifluoromethylating agents are designed to react with nucleophiles such as carbanions, enolates, and electron-rich aromatic systems.[1] Among the most prominent and widely used are the hypervalent iodine compounds, often referred to as Togni's reagents, and sulfonium salts, pioneered by Umemoto.[3][4][5]

A general workflow for selecting and applying an electrophilic trifluoromethylating reagent involves substrate analysis, reagent selection based on reactivity and stability, and reaction optimization.

G cluster_workflow Electrophilic Trifluoromethylation Workflow A Identify Nucleophilic Site (C, N, S, O) B Select Reagent (e.g., Togni, Umemoto) A->B Substrate Scope C Reaction Setup (Solvent, Temperature) B->C Reagent Stability & Reactivity D Analysis & Purification (TLC, Chromatography) C->D Monitor Progress E Characterization D->E

Caption: Workflow for electrophilic trifluoromethylation.

Comparison of Key Electrophilic Reagents
Reagent ClassKey ExamplesTypical SubstratesAdvantagesLimitations
Hypervalent Iodine Togni Reagent I & IIβ-ketoesters, indoles, phenols, alkynesBench-stable, commercially available, broad substrate scope.[1][3]Can be more expensive than other options.[1]
Sulfonium Salts Umemoto Reagentsβ-ketoesters, silyl enol ethers, arenesHighly reactive, effective for a wide range of nucleophiles.[1][3]May require harsher conditions; some derivatives are less stable.[1]
Sulfoximine Salts Shibata Reagentβ-ketoestersShelf-stable and commercially available.[1]Less extensively studied compared to Togni and Umemoto reagents.[1]
Performance Data: Trifluoromethylation of β-Ketoesters
ReagentSubstrateYield (%)Reference
Togni Reagent I2-Methyl-1-indanone-2-carboxylate95[1]
Umemoto ReagentEthyl 2-oxocyclohexanecarboxylate85[1]
Cyclopropyl-substituted Sulfonium SaltEthyl 2-oxocyclohexanecarboxylate>95[1]

Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented is for comparative purposes based on reported examples.

Experimental Protocol: Trifluoromethylation of Indole with Togni Reagent II

This protocol describes the direct C-H trifluoromethylation of indole.

Materials:

  • Indole

  • Togni Reagent II

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried flask, add indole (1.0 mmol), Togni Reagent II (1.2 mmol), CuI (0.1 mmol), and 1,10-phenanthroline (0.1 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (N2 or Ar).

  • Add anhydrous DCM (5 mL) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the trifluoromethylated indole.

Nucleophilic Trifluoromethylation Reagents: The "CF3-" Source

Nucleophilic trifluoromethylation is a powerful method for introducing the CF3 group, particularly to carbonyl compounds and their derivatives. The most widely used reagent in this class is (trifluoromethyl)trimethylsilane, known as the Ruppert-Prakash reagent (TMSCF3).[1][2] It serves as a source of the trifluoromethyl anion (CF3-), which requires an activator, typically a fluoride source, to initiate the reaction.

The general mechanism involves the activation of the silicon-CF3 bond by a nucleophilic activator, generating a transient trifluoromethyl anion which then attacks an electrophilic substrate.

G TMSCF3 TMSCF3 (Ruppert-Prakash) Intermediate [TMS-F + CF₃⁻] TMSCF3->Intermediate Activation Activator Activator (e.g., F⁻) Activator->Intermediate Product Trifluoromethylated Product Intermediate->Product Nucleophilic Attack Electrophile Electrophile (e.g., Aldehyde) Electrophile->Product

Caption: Mechanism of nucleophilic trifluoromethylation.

Comparison of Key Nucleophilic Reagents
ReagentKey ExamplesTypical SubstratesAdvantagesLimitations
Silane-based Ruppert-Prakash Reagent (TMSCF3)Aldehydes, ketones, iminesCommercially available, highly effective, broad substrate scope.[1][2]Requires a stoichiometric activator (e.g., fluoride).[6]
Fluoroform-derived 4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholineNon-enolizable ketones and aldehydesSynthesized from inexpensive fluoroform, stable and storable.[7]May require heating.[7]
Performance Data: Trifluoromethylation of Benzaldehyde
ReagentActivatorYield (%)Reference
Ruppert-Prakash Reagent (TMSCF3)Tetrabutylammonium fluoride (TBAF)98[1]
4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholineCesium fluoride (CsF)95[7]
Experimental Protocol: Trifluoromethylation of Benzaldehyde with Ruppert-Prakash Reagent

Materials:

  • Benzaldehyde

  • Ruppert-Prakash Reagent (TMSCF3)

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent (1.2 mmol).

  • Add a catalytic amount of TBAF solution (0.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.[1]

  • Quench the reaction with a saturated aqueous solution of NH4Cl.[1]

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.

Radical Trifluoromethylation Reagents: Harnessing the CF3 Radical

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF3), which can then react with a variety of substrates, particularly arenes and heteroarenes.[8] A common and effective reagent for this transformation is sodium trifluoromethanesulfinate (CF3SO2Na), often referred to as the Langlois reagent.[9] This reagent typically requires an oxidant to generate the •CF3 radical.

The process involves the oxidation of the sulfinate to generate a trifluoromethyl radical, which then adds to the aromatic substrate. Subsequent oxidation and deprotonation lead to the final product.

G cluster_radical Radical Trifluoromethylation Cycle A CF₃SO₂Na (Langlois Reagent) B •CF₃ Radical A->B Oxidant (e.g., tBuOOH) D Radical Adduct B->D Addition C Arene Substrate C->D E Trifluoromethylated Arene D->E Oxidation & Deprotonation

Caption: Simplified cycle for radical trifluoromethylation.

Comparison of Key Radical Reagents
ReagentKey ExamplesTypical SubstratesAdvantagesLimitations
Sulfinate Salt Langlois Reagent (CF3SO2Na)Arenes, heteroarenesInexpensive, easy to handle, effective for electron-rich and electron-deficient arenes.[9]Requires an oxidant; regioselectivity can be an issue.
Halo-alkane CF3IAlkenes, arenesGenerates •CF3 under thermal or photochemical conditions.CF3I is a gas; requires specialized handling.[8]
Performance Data: Trifluoromethylation of Arenes
ReagentSubstrateYield (%)Reference
Langlois Reagent4-tert-butylpyridine85[1]
Togni Reagent I (photoredox catalysis)4-tert-butylpyridineLow to no yield[1]
Umemoto Reagent (photoredox catalysis)4-tert-butylpyridineLow to no yield[1]
Experimental Protocol: Trifluoromethylation of an Arene with Langlois Reagent

Materials:

  • Arene (e.g., 4-tert-butylpyridine)

  • Langlois Reagent (CF3SO2Na)

  • tert-Butyl hydroperoxide (tBuOOH)

  • Dichloromethane (CH2Cl2) and Water

Procedure:

  • To a biphasic mixture of the arene (1.0 mmol) in CH2Cl2 (5 mL) and water (2 mL), add the Langlois reagent (3.0 mmol).[1]

  • Add tBuOOH (5.0 mmol) to the vigorously stirred mixture.[1]

  • Stir the reaction at room temperature for 12-24 hours.[1]

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na2SO4.[1]

  • Concentrate the solution and purify the residue by column chromatography to obtain the trifluoromethylated arene.[1]

References

A Comparative Guide to the Spectroscopic Analysis of Ethyl 2-methyl-4,4,4-trifluorocrotonate Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of reaction mechanisms is fundamental to the advancement of chemical synthesis and drug development. Ethyl 2-methyl-4,4,4-trifluorocrotonate is a valuable building block in organic synthesis due to the presence of the trifluoromethyl group, which can significantly alter the biological activity and physical properties of molecules. Understanding the transient species, or reaction intermediates, formed during its chemical transformations is crucial for optimizing reaction conditions, maximizing yields, and ensuring the desired stereochemical outcomes. This guide provides a comparative overview of key spectroscopic techniques used to identify and characterize these fleeting intermediates.

Due to the reactive and often short-lived nature of reaction intermediates, direct experimental data is not always available in published literature. Therefore, this guide combines known spectroscopic data of the starting material and related fluorinated compounds with established principles of spectroscopic interpretation to predict the characteristics of likely intermediates, such as those formed during a Michael addition.

Spectroscopic Techniques for Intermediate Analysis: A Comparison

The primary spectroscopic methods for elucidating the structures of reaction intermediates are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for detailed structural elucidation of molecules in solution. For reactions involving this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The high sensitivity and 100% natural abundance of the ¹⁹F nucleus make it an excellent probe for tracking changes involving the trifluoromethyl group.[1][2]

  • ¹H NMR: Provides information on the proton environment. Changes in chemical shifts and coupling constants can indicate the formation of new single bonds or the loss of double bonds.

  • ¹³C NMR: Reveals the carbon skeleton of intermediates. The chemical shifts of carbons are sensitive to changes in hybridization and the electronic environment.[3] Carbonyl carbons (C=O) are particularly distinct and are typically found between 160-220 δ.[3]

  • ¹⁹F NMR: Offers a direct window into the electronic environment of the trifluoromethyl group.[4] Its chemical shift is highly sensitive to nearby structural changes, making it a powerful "spy" nucleus to monitor reaction progress and intermediate formation.[2]

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for a Hypothetical Michael Addition Intermediate

NucleusThis compound (Starting Material)Predicted Enolate IntermediatePredicted Michael AdductRationale for Change
¹H NMR
=CH~6.5-7.0 (q)~4.5-5.5~2.5-3.5Loss of C=C double bond character (enolate) and saturation (adduct).
-OCH₂-~4.2 (q)~4.1 (q)~4.1 (q)Environment is relatively unchanged.
-CH₃ (on C=C)~2.0 (s)~1.8-2.0~1.1 (d)Change from sp² to sp³ carbon attachment.
-OCH₂CH₃~1.3 (t)~1.2 (t)~1.2 (t)Environment is relatively unchanged.
¹³C NMR
C=O~165~170~172Change in conjugation and electronic environment.
=C(CH₃)~130~150 (C=C of enolate)~40-50Change from sp² to sp³ hybridization.
=CH~135~90-100 (C=C of enolate)~45-55Change from sp² to sp³ hybridization.
CF₃~125 (q)~126 (q)~127 (q)Minor shifts due to changes in the electronic environment.
¹⁹F NMR
-CF₃~-65 to -70~-65 to -70~-63 to -68The chemical shift of the -CF₃ group is sensitive to the electronic changes occurring at the carbonyl and α,β-carbons.[5]

Note: Predicted values are based on typical ranges for similar functional groups and are highly dependent on the specific nucleophile, solvent, and reaction conditions. "q" denotes a quartet, "t" a triplet, "d" a doublet, and "s" a singlet.

2. Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the presence or absence of specific functional groups by detecting their characteristic vibrational frequencies.[6] In the context of this compound reactions, IR is particularly useful for monitoring the carbonyl (C=O) and carbon-carbon double bond (C=C) stretches.

Table 2: Key IR Vibrational Frequencies (cm⁻¹) for Reaction Monitoring

Functional GroupStarting MaterialPredicted Intermediate/ProductRationale for Change
C=O Stretch (Ester) ~1720-1740~1680-1710 (Enolate) / ~1730-1750 (Adduct)The C=O frequency decreases in the enolate due to delocalization and reverts to a typical saturated ester frequency in the final adduct.
C=C Stretch ~1640-1660Disappears or shifts significantlyThe conjugated C=C bond is consumed during the reaction.
C-F Stretch ~1100-1300Largely unchangedThe strong C-F bonds are typically not involved in the reaction and serve as a consistent marker.

3. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of transient species, offering direct evidence of their formation. Techniques like Electrospray Ionization (ESI-MS) are particularly well-suited for detecting charged intermediates in solution. By carefully analyzing the reaction mixture over time, it's possible to identify the mass-to-charge ratio (m/z) of proposed intermediates.

Table 3: Predicted Mass-to-Charge Ratios (m/z) for a Michael Addition with a Generic Nucleophile (Nu⁻)

SpeciesFormulaMolecular WeightPredicted m/z [M+H]⁺ or [M+Na]⁺
Starting Material C₇H₉F₃O₂182.14 g/mol [7]183.06 or 205.04
Michael Adduct (Intermediate) C₇H₁₀F₃O₂Nu183.15 + MW(Nu)(184.15 + MW(Nu)) or (206.13 + MW(Nu))
Alternative and Complementary Methods

For extremely short-lived intermediates, time-resolved spectroscopic techniques are invaluable.

  • Time-Resolved IR (TRIR) and Raman Spectroscopy: These "pump-probe" methods use a laser pulse to initiate the reaction (pump) and a second pulse to collect a spectrum (probe) at very short time delays (femtoseconds to microseconds).[8][9][10] This allows for the direct observation of intermediates as they form and decay.[11][12]

Visualizing the Process

To better understand the workflow and the chemical transformations, the following diagrams illustrate a hypothetical reaction pathway and the analytical process.

Reaction_Pathway cluster_analysis Spectroscopic Analysis Start Ethyl 2-methyl-4,4,4- trifluorocrotonate Reagent + Nucleophile (Nu⁻) Start->Reagent Intermediate Enolate Intermediate Reagent->Intermediate Conjugate Addition Protonation + H⁺ Intermediate->Protonation Intermediate_Analysis NMR, IR, MS of Intermediate Intermediate->Intermediate_Analysis Product Michael Adduct Protonation->Product Protonation Product_Analysis NMR, IR, MS of Product Product->Product_Analysis

Caption: Hypothetical Michael addition pathway and points of analysis.

Experimental_Workflow A Initiate Reaction (e.g., add base/nucleophile) B Extract Aliquot at Time = t₁, t₂, t₃... A->B C Quench Reaction (if necessary) B->C D Spectroscopic Measurement C->D E ¹H, ¹³C, ¹⁹F NMR D->E Structural Details F FT-IR D->F Functional Groups G ESI-MS D->G Molecular Weight H Data Analysis & Structure Elucidation E->H F->H G->H I Identify Intermediates & Determine Kinetics H->I

Caption: General workflow for spectroscopic analysis of a reaction.

Experimental Protocols

General Protocol for In-Situ Reaction Monitoring by NMR

This protocol provides a general framework. Specific parameters must be optimized for each reaction.

  • Preparation:

    • Dissolve a known concentration of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Include an internal standard with a known concentration and a signal that does not overlap with reactant, intermediate, or product signals.

    • Acquire a baseline spectrum of the starting material.

  • Reaction Initiation:

    • Cool the NMR probe to the desired reaction temperature.

    • Inject a precise amount of the initiating reagent (e.g., a nucleophile or base) directly into the NMR tube using a syringe.

    • Immediately begin acquiring spectra.

  • Data Acquisition:

    • Acquire a series of ¹H, ¹⁹F, and/or ¹³C NMR spectra at set time intervals. ¹H and ¹⁹F are generally faster to acquire and are preferable for monitoring rapid changes.

    • Use appropriate acquisition parameters (e.g., number of scans, relaxation delay) to ensure good signal-to-noise and accurate integration.

  • Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Identify new peaks corresponding to intermediates and the final product.

    • Integrate the peaks of the starting material, intermediate(s), and product relative to the internal standard to determine their concentrations over time. This data can be used to derive kinetic information.

    • For structural confirmation, 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed on quenched reaction aliquots or if the intermediate is sufficiently stable.

Protocol for Analysis by IR and MS

  • Reaction Setup: Perform the reaction in a standard laboratory flask under controlled temperature and atmosphere.

  • Sampling: At various time points, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable reagent (e.g., a weak acid to neutralize a basic catalyst) to prevent further transformation.

  • FT-IR Analysis:

    • Deposit a drop of the quenched mixture onto an ATR-FTIR crystal or prepare a thin film between salt plates.

    • Acquire the IR spectrum and look for the appearance and disappearance of key vibrational bands as outlined in Table 2.

  • ESI-MS Analysis:

    • Dilute the quenched aliquot in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the diluted sample directly into the electrospray ionization source of the mass spectrometer.

    • Acquire the mass spectrum in both positive and negative ion modes to detect potential charged intermediates or protonated/sodiated adducts.

By combining these spectroscopic techniques, researchers can construct a detailed picture of the reaction mechanism, identify key intermediates, and ultimately gain the control needed to develop more efficient and selective syntheses in the field of drug discovery and materials science.

References

Computational Insights into the Reactivity of Ethyl 2-methyl-4,4,4-trifluorocrotonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction mechanism of Ethyl 2-methyl-4,4,4-trifluorocrotonate, focusing on computational studies of analogous trifluoromethylated compounds. Due to the limited availability of direct computational studies on the title compound, this guide leverages data from structurally similar molecules to predict its reactivity, primarily through the Michael addition pathway. The trifluoromethyl group significantly influences the electronic properties of the molecule, making the β-carbon highly electrophilic and susceptible to nucleophilic attack.

Comparison of Nucleophilic Addition Reactions

The primary reaction mechanism anticipated for this compound is the Michael addition. This reaction involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated ester. The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the β-carbon, facilitating this reaction.

Computational studies on similar α-trifluoromethylacrylates have elucidated the mechanism and stereoselectivity of the Michael addition with various nucleophiles. These studies provide a framework for understanding the reactivity of this compound.

Table 1: Comparison of Nucleophiles in Michael Addition to Trifluoromethylated Acrylates
Nucleophile TypeCatalyst/ConditionsKey Findings from Computational/Experimental StudiesReference
Thiophenols Organocatalysts (e.g., cinchona derivatives)The sulfa-Michael addition proceeds efficiently. Computational studies could elucidate the transition states and the role of the catalyst in stereocontrol.[1]
Lithium Enolates UncatalyzedEffective for constructing compounds with a CF3 group and multiple functionalities. High diastereoselectivity is often observed.[2]
Amines Primary and Tertiary AminesEfficient catalysts for thiol-ene Michael additions, though reactions may require several hours to reach high conversion.[3]
Phosphines Dimethylphenylphosphine (DMPP), Tris-(2-carboxyethyl)phosphine (TCEP)Highly efficient catalysts for thiol-ene reactions, with DMPP showing complete conversion in minutes under optimized conditions.[3]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments cited in the literature for reactions analogous to those expected for this compound.

General Procedure for Organocatalyzed Sulfa-Michael Addition of Thiophenols to α-Trifluoromethylacrylates

To a solution of the α-trifluoromethylacrylate (1.0 equiv) and the thiophenol (1.2 equiv) in a suitable solvent (e.g., toluene, CH2Cl2) at a specified temperature (e.g., -20 °C), the organocatalyst (e.g., (DHQ)2PYR, 10 mol%) is added. The reaction is stirred until completion, as monitored by TLC. The product is then purified by column chromatography.[1]

General Procedure for Michael Addition of Lithium Enolates

A solution of the carbonyl compound is treated with a lithium amide base (e.g., LDA) in an ethereal solvent (e.g., THF) at low temperature (e.g., -78 °C) to generate the lithium enolate. The trifluoromethylated acrylate (1.0 equiv) is then added, and the reaction is stirred for a specified time. The reaction is quenched with a proton source (e.g., saturated aqueous NH4Cl), and the product is extracted and purified.[2]

Visualizing Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and logical relationships in the reaction mechanisms of trifluoromethylated crotonates.

Michael_Addition_Mechanism Reactants This compound + Nucleophile Transition_State Transition State Reactants->Transition_State Nucleophilic Attack Intermediate Enolate Intermediate Transition_State->Intermediate Product Michael Adduct Intermediate->Product Protonation

Caption: Generalized mechanism of a Michael addition reaction.

Catalytic_Cycle cluster_0 Organocatalytic Cycle Catalyst Chiral Catalyst Substrate_Complex Catalyst-Substrate Complex Catalyst->Substrate_Complex Binds Substrate Product_Complex Catalyst-Product Complex Substrate_Complex->Product_Complex Nucleophilic Attack Product_Complex->Catalyst Releases Product Product Chiral Product Product_Complex->Product

Caption: A simplified organocatalytic cycle for asymmetric Michael additions.

Concluding Remarks

While direct computational studies on the reaction mechanism of this compound are not yet available, a strong basis for understanding its reactivity can be drawn from analogous systems. The Michael addition is the most probable and well-documented reaction pathway for this class of compounds. The electron-withdrawing nature of the trifluoromethyl group is a key determinant of its reactivity. Future computational investigations should focus on elucidating the specific energetic barriers and transition state geometries for the reactions of this compound with a variety of nucleophiles to provide a more quantitative and predictive understanding. Such studies would be invaluable for the rational design of synthetic routes toward novel fluorinated molecules for pharmaceutical and agrochemical applications.

References

A Comparative Guide to the Kinetics of Michael Additions with Trifluoromethylated Acceptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group to a Michael acceptor significantly enhances its electrophilicity, leading to accelerated reaction rates in Michael additions. This guide provides a comparative analysis of the kinetics of these reactions, offering valuable insights for the rational design of synthetic routes and the development of novel therapeutics, particularly in the realm of covalent inhibitors.

Enhanced Reactivity of Trifluoromethylated Acceptors

The strong electron-withdrawing nature of the trifluoromethyl group plays a pivotal role in activating the β-carbon of the Michael acceptor, making it more susceptible to nucleophilic attack. This activation has been demonstrated to be substantial, in some cases enabling reactions to proceed efficiently without the need for a catalyst.

For instance, a study on the thia-Michael addition of thiols to α-trifluoromethylacrylates revealed a considerable lowering of the energy barrier for the reaction, facilitating a spontaneous, uncatalyzed addition.[1][2] This stands in contrast to their non-fluorinated counterparts, which often require a base or nucleophile to catalyze the reaction.

Comparative Kinetic Data

To provide a clear comparison of reactivity, the following tables summarize available kinetic data for the Michael addition of various nucleophiles to a range of trifluoromethylated acceptors.

Thiol Nucleophiles

The reaction of thiols with trifluoromethylated acceptors is of particular interest in drug development for the formation of covalent bonds with cysteine residues in proteins.

Michael AcceptorNucleophileCatalystSolventSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
α-TrifluoromethylacrylateThiophenolNoneMTBEkobs increases with concentration[1]
α-Trifluoromethylacrylate4-MethylthiophenolNoneMTBEkobs increases with concentration[1]
α-Trifluoromethylacrylate4-MethoxythiophenolNoneMTBEkobs increases with concentration[1]
Non-fluorinated control:
AcrylateEthanethiolVarious amines/phosphinesTHFDependent on catalyst[3]

Note: For the α-trifluoromethylacrylate reactions, the observed rate constant (kobs) was found to be dependent on the initial thiol concentration, indicating a complex reaction mechanism. The data highlights the significant rate enhancement compared to typical catalyzed reactions of non-fluorinated acrylates.

Amine Nucleophiles

Aza-Michael additions are crucial for the synthesis of nitrogen-containing compounds. While explicit rate constants are not always reported, reaction conditions and yields provide insights into the reactivity.

Michael AcceptorNucleophileCatalystSolventConditionsYieldReference
β-Trifluoromethyl β-aryl nitroolefinPrimary alkyl aminesChiral N-heterocyclic carbeneToluene-78 °C, 36 hUp to 99%
Non-fluorinated control:
Dimethyl itaconateDibutylamineIodineVarious30 °CRate constants determined[4]

Note: The high yields achieved at low temperatures for the trifluoromethylated nitroolefin suggest a highly favorable reaction, even with sterically demanding nucleophiles.

Carbon Nucleophiles (Malonates)

The addition of carbanions, such as malonates, to trifluoromethylated acceptors allows for the formation of new carbon-carbon bonds, often creating stereogenic centers.

Michael AcceptorNucleophileCatalystSolventConditionsYieldReference
β,β-Disubstituted β-trifluoromethyl enoneDiethyl malonateAmine-thioureaToluene10 kbar, 50 °C~2%[5][6]
β,β-Disubstituted β-trifluoromethyl 2-acyl thiazoleDiethyl malonateAmine-thioureaToluene8-10 kbar, 50 °CHigh[5][6]
Non-fluorinated control:
ChalconeDiethyl malonate1,2-diphenylethanediamineTolueneRoom Temp61-99%[7]

Note: The significantly lower reactivity of the β,β-disubstituted trifluoromethyl enone highlights the steric hindrance that can counteract the electronic activation. However, modification of the acceptor structure, as seen with the 2-acyl thiazole derivative, can overcome this limitation. The high pressure required for these reactions indicates a significant activation barrier.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are representative methodologies for studying the kinetics of Michael additions to trifluoromethylated acceptors.

Kinetic Analysis of Thia-Michael Addition to α-Trifluoromethylacrylates via ¹⁹F NMR Spectroscopy

This method allows for the direct monitoring of the consumption of the trifluoromethylated acceptor.[1]

1. Materials:

  • α-Trifluoromethylacrylate derivative

  • Thiol nucleophile

  • Anhydrous solvent (e.g., methyl tert-butyl ether - MTBE)

  • Internal standard for ¹⁹F NMR (e.g., fluorobenzene)

  • NMR tubes

2. Sample Preparation:

  • Prepare stock solutions of the α-trifluoromethylacrylate, thiol, and internal standard in the chosen anhydrous solvent.

  • In a typical experiment, mix the solutions of the thiol and internal standard in an NMR tube.

  • Initiate the reaction by adding the α-trifluoromethylacrylate solution to the NMR tube.

3. Data Acquisition:

  • Immediately place the NMR tube in a pre-thermostated NMR spectrometer.

  • Acquire ¹⁹F NMR spectra at regular time intervals. The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it an ideal tool for monitoring these reactions.[8][9]

4. Data Analysis:

  • Integrate the signals corresponding to the trifluoromethyl group of the starting material and the product.

  • Use the integral of the internal standard to normalize the integrals of the reactant and product at each time point.

  • Plot the concentration of the starting material versus time to determine the reaction rate and order. From this, the rate constant can be calculated.

Visualizing Reaction Workflows

General Workflow for Kinetic Study of Michael Addition

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Analysis stock_acceptor Prepare Stock Solution of Trifluoromethylated Acceptor mix Mix Reactants in Reaction Vessel (e.g., NMR tube) stock_acceptor->mix stock_nucleophile Prepare Stock Solution of Nucleophile stock_nucleophile->mix stock_catalyst Prepare Stock Solution of Catalyst (if applicable) stock_catalyst->mix stock_standard Prepare Stock Solution of Internal Standard stock_standard->mix thermostat Place in Thermostated Environment (e.g., Spectrometer) mix->thermostat acquire_data Acquire Spectroscopic Data at Timed Intervals (e.g., NMR, FTIR) thermostat->acquire_data process_data Process Spectra (Integration, Normalization) acquire_data->process_data plot_data Plot Concentration vs. Time process_data->plot_data determine_kinetics Determine Rate Law and Rate Constants plot_data->determine_kinetics

Caption: General workflow for a kinetic study of a Michael addition.

Logical Relationship of Factors Influencing Reactivity

G cluster_acceptor Acceptor Properties cluster_nucleophile Nucleophile Properties acceptor Michael Acceptor (Trifluoromethylated) e_withdrawing CF3 Electron-Withdrawing Effect acceptor->e_withdrawing sterics_acceptor Steric Hindrance acceptor->sterics_acceptor nucleophile Nucleophile nucleophilicity Nucleophilicity nucleophile->nucleophilicity sterics_nucleophile Steric Hindrance nucleophile->sterics_nucleophile solvent Solvent rate Reaction Rate solvent->rate Influences catalyst Catalyst catalyst->rate Increases e_withdrawing->rate Increases sterics_acceptor->rate Decreases nucleophilicity->rate Increases sterics_nucleophile->rate Decreases

Caption: Factors influencing the rate of Michael additions.

References

Comparative analysis of different trifluoromethylated building blocks in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Trifluoromethylating Reagent

The introduction of the trifluoromethyl (CF₃) group is a pivotal strategy in modern medicinal chemistry and materials science. Its unique properties, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the therapeutic efficacy and pharmacokinetic profiles of drug candidates.[1][2][3] This guide provides a comparative analysis of common trifluoromethylated building blocks, supported by experimental data, to aid researchers in selecting the most suitable reagent for their synthetic needs.

Key Trifluoromethylating Reagents: A Comparative Overview

Trifluoromethylating agents are broadly categorized based on their reactivity as nucleophilic, electrophilic, or radical sources of the CF₃ group.[4][5] The choice of reagent is dictated by the nature of the substrate and the desired transformation.

Reagent ClassKey ExamplesMechanismTypical SubstratesAdvantagesLimitations
Nucleophilic Ruppert-Prakash Reagent (TMSCF₃) Delivers a "CF₃⁻" equivalentAldehydes, Ketones, IminesHigh efficiency for carbonylsMoisture sensitive, narrow substrate scope
Fluoroform (CF₃H)Generates "CF₃⁻" in situ with a strong baseAldehydesAtom-economical, low costRequires strong basic conditions
Electrophilic Togni's Reagents (Hypervalent Iodine)Delivers a "CF₃⁺" equivalentβ-ketoesters, Silyl enol ethers, HeteroatomsBench-stable, broad substrate scopeCan be more expensive
Umemoto's Reagents (Sulfonium Salts)Delivers a "CF₃⁺" equivalentβ-ketoesters, Silyl enol ethers, ArenesHighly reactive, effective for diverse nucleophilesSome derivatives are less stable, may require harsher conditions
Radical Langlois' Reagent (CF₃SO₂Na) Generates a "CF₃•" radicalArenes, Heteroarenes, AlkenesStable, affordable, robust for (hetero)arenesOften requires an oxidant/initiator
Trifluoroiodomethane (CF₃I)Generates a "CF₃•" radicalAlkenes, AlkynesEffective for radical additionsGaseous, requires initiation (e.g., light)

Performance Data: A Quantitative Comparison

The following tables summarize the performance of these key trifluoromethylating agents on representative substrates, with yields reported as isolated yields unless otherwise noted.

Table 1: Trifluoromethylation of β-Ketoesters (Electrophilic Reagents)
ReagentSubstrateYield (%)Reference
Togni Reagent I2-Methyl-1-indanone-2-carboxylate95[6]
Togni Reagent II2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateLow/Inefficient[7]
Umemoto ReagentEthyl 2-oxocyclohexanecarboxylateGood to Excellent[6][7]
Umemoto Reagent IVSodium salt of ethyl 2-oxocyclohexanecarboxylate84[7]
Cyclopropyl-substituted Sulfonium SaltEthyl 2-oxocyclohexanecarboxylate>95[6]

Observation: For the trifluoromethylation of activated methylene compounds like β-ketoesters, electrophilic sulfonium salts such as Umemoto's reagents and their derivatives generally exhibit higher yields compared to hypervalent iodine reagents like Togni's.[7]

Table 2: Trifluoromethylation of Ketones (Nucleophilic Reagents)
ReagentSubstrateCatalystYield (%)Reference
Ruppert-Prakash Reagent (TMSCF₃)AcetophenoneK₂CO₃95[8]
Ruppert-Prakash Reagent (TMSCF₃)CyclohexanoneTBAF92
Ruppert-Prakash Reagent (TMSCF₃)4-MethoxyacetophenoneK₂CO₃96[8]
Ruppert-Prakash Reagent (TMSCF₃)2-AdamantanoneTBAF85[8]

Observation: The Ruppert-Prakash reagent is highly effective for the nucleophilic trifluoromethylation of a wide range of ketones, typically requiring a catalytic amount of a fluoride source or a non-fluoride base for activation.[8][9]

Table 3: Trifluoromethylation of Alkenes (Radical and Electrophilic Reagents)
ReagentSubstrateReaction TypeYield (%)Reference
Togni ReagentStyreneHydrotrifluoromethylation85[10]
Togni ReagentStyreneVinylic Trifluoromethylation75 (E/Z = 7:1)[10]
Langlois' Reagent (with tBuOOH)4-Phenyl-1-buteneOxytrifluoromethylation78[11]
CF₃I (with photoredox catalyst)StyreneVinylic Trifluoromethylation85 (E-isomer only)[12]

Observation: Both electrophilic reagents under radical conditions and dedicated radical precursors can effectively trifluoromethylate alkenes. The choice of reagent and conditions can control the outcome, leading to hydrotrifluoromethylation, vinylic trifluoromethylation, or other difunctionalizations.[10][11][12]

Experimental Workflows and Signaling Pathways

Visualizing the operational flow and the underlying chemical transformations is crucial for understanding and implementing these synthetic methods.

G General Workflow for Nucleophilic Trifluoromethylation of Carbonyls cluster_start Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve carbonyl substrate in anhydrous solvent B Add catalyst (e.g., TBAF, K2CO3) A->B C Cool to 0 °C B->C D Slowly add Ruppert-Prakash Reagent C->D E Warm to RT and stir D->E F Quench with aq. acid E->F G Extract with organic solvent F->G H Dry, concentrate, and purify G->H G General Workflow for Electrophilic Trifluoromethylation cluster_start Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve nucleophilic substrate in suitable solvent B Add electrophilic CF3 reagent (e.g., Togni's, Umemoto's) A->B C Stir at appropriate temperature B->C D Reaction quenching C->D E Extraction and washing D->E F Drying, concentration, and purification E->F G Generalized Photoredox Catalytic Cycle for Trifluoromethylation PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star Visible Light PC_oxidized Oxidized PC PC_star->PC_oxidized SET PC_oxidized->PC Regeneration PC_reduced Reduced PC CF3_source CF3 Source (e.g., Togni's Reagent, CF3I) CF3_radical CF3• CF3_source->CF3_radical e- Substrate_radical Substrate• CF3_radical->Substrate_radical + Substrate Substrate Substrate Product CF3-Substrate Substrate_radical->Product

References

A Comparative Guide to the Diastereoselectivity of Nucleophilic Additions to Ethyl 2-methyl-4,4,4-trifluorocrotonate and its Non-Fluorinated Analog via NMR Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly influence their chemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. In the realm of asymmetric synthesis, the powerful electron-withdrawing nature of the CF₃ group can also exert significant stereoelectronic effects, altering the diastereoselectivity of reactions. This guide provides a comparative analysis of the diastereoselectivity in nucleophilic additions to Ethyl 2-methyl-4,4,4-trifluorocrotonate versus its non-fluorinated counterpart, Ethyl 2-methylcrotonate, with validation by Nuclear Magnetic Resonance (NMR) spectroscopy.

Performance Comparison: Diastereoselectivity in Michael Addition

To illustrate the influence of the trifluoromethyl group on the stereochemical outcome of a conjugate addition, a representative Michael addition of a generic thiol nucleophile to both this compound and Ethyl 2-methylcrotonate is presented. The diastereomeric ratio (d.r.) of the resulting thioether adducts is a key performance metric, which is readily and accurately determined from the crude reaction mixture using ¹H and ¹⁹F NMR spectroscopy.

SubstrateNucleophileProductDiastereomeric Ratio (syn:anti)NMR Validation Method
This compoundThiophenolEthyl 2-methyl-3-(phenylthio)-4,4,4-trifluorobutanoate85:15¹H and ¹⁹F NMR
Ethyl 2-methylcrotonateThiophenolEthyl 2-methyl-3-(phenylthio)butanoate60:40¹H NMR

Note: The data presented is representative and intended to illustrate the comparative validation process. Diastereomeric ratios can be highly dependent on specific reaction conditions.

The presence of the trifluoromethyl group in this compound often leads to a higher degree of diastereoselectivity in nucleophilic additions. This is attributed to the steric bulk and the strong electron-withdrawing nature of the CF₃ group, which can favor a more ordered transition state.

Experimental Protocols

Detailed methodologies for the synthesis and subsequent NMR analysis are crucial for reproducible validation of diastereoselectivity.

General Protocol for the Michael Addition of Thiophenol

A solution of the respective crotonate (this compound or Ethyl 2-methylcrotonate, 1.0 mmol) in a suitable solvent, such as dichloromethane (5 mL), is cooled to 0 °C under an inert atmosphere. To this solution, thiophenol (1.2 mmol) is added, followed by a catalytic amount of a base, for instance, triethylamine (0.1 mmol). The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Protocol for NMR Analysis of Diastereomeric Ratio

The crude product is dissolved in a deuterated solvent (e.g., CDCl₃).

  • For Ethyl 2-methyl-3-(phenylthio)-4,4,4-trifluorobutanoate:

    • ¹H NMR: The diastereomeric ratio is determined by integrating well-resolved signals corresponding to a specific proton in each diastereomer. Often, the protons at the C2 or C3 position, or the methyl group at C2, will exhibit distinct chemical shifts for the syn and anti isomers.

    • ¹⁹F NMR: As a more direct and often better-resolved method for fluorinated compounds, the ¹⁹F NMR spectrum will show distinct signals for the CF₃ group of each diastereomer. The ratio of the integrals of these signals provides a precise determination of the diastereomeric ratio.

  • For Ethyl 2-methyl-3-(phenylthio)butanoate:

    • ¹H NMR: The diastereomeric ratio is determined by integrating the signals of protons that are diastereotopic. The methyl groups or the protons at the newly formed stereocenters are typically used for this analysis.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for validating the diastereoselectivity of the Michael addition reaction.

G Workflow for Validation of Diastereoselectivity cluster_reaction Michael Addition Reaction cluster_analysis NMR Analysis start Start: Prepare Reaction Mixture (Crotonate, Thiophenol, Solvent, Base) reaction Stir at Controlled Temperature start->reaction workup Quench and Extract Crude Product reaction->workup nmr_prep Prepare NMR Sample (Crude Product in Deuterated Solvent) workup->nmr_prep Sample Submission acquire_spectra Acquire 1H and/or 19F NMR Spectra nmr_prep->acquire_spectra process_data Process Spectra (Phasing, Baseline Correction) acquire_spectra->process_data integrate Integrate Diastereotopic Signals process_data->integrate calculate_dr Calculate Diastereomeric Ratio integrate->calculate_dr end End: Validated Diastereomeric Ratio calculate_dr->end Final Result

Caption: Experimental workflow for diastereoselectivity validation.

Comparative Analysis of Cross-Reactivity in Trifluoromethylated Acrylates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the cross-reactivity of trifluoromethylated acrylates is crucial for predicting potential immunogenic responses and ensuring the safety of novel materials and therapeutics. Trifluoromethylated acrylates, a class of monomers used in various applications, including dental materials, coatings, and specialty polymers, share structural similarities that can lead to cross-sensitization. This guide provides an objective comparison of the principles governing the cross-reactivity of these compounds, supported by established experimental methodologies. While specific comparative quantitative data for a range of trifluoromethylated acrylates is limited in publicly available literature, this guide utilizes data from analogous acrylate compounds to illustrate the assessment of sensitization potential.

Understanding Acrylate Sensitization and Cross-Reactivity

Allergic contact dermatitis (ACD) from acrylates is a well-documented occupational and consumer hazard.[1][2] The monomeric forms of acrylates are known to be potent skin sensitizers.[3] The process of sensitization is initiated by the covalent binding of the acrylate monomer to skin proteins, forming a hapten-protein conjugate. This complex is then recognized by the immune system, leading to an allergic response upon subsequent exposures.

Cross-reactivity occurs when an individual sensitized to a specific acrylate monomer also reacts to other structurally similar acrylates.[1][2][4] This phenomenon is of significant concern as it can lead to multiple chemical sensitivities and limit the use of related materials for a sensitized individual. The likelihood of cross-reactivity is influenced by the chemical structure of the acrylate, including the nature of the ester group and any substitutions on the acrylate backbone. For trifluoromethylated acrylates, the presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the molecule and its potential to act as a sensitizer.

Quantitative Assessment of Sensitization Potential

The murine Local Lymph Node Assay (LLNA) is a validated in vivo method used to quantify the sensitization potential of chemicals.[5][6][7] The assay measures the proliferation of lymphocytes in the draining lymph nodes following topical application of the test substance. The result is expressed as an EC3 value, which is the concentration of the chemical required to induce a threefold increase in lymphocyte proliferation compared to a vehicle control. A lower EC3 value indicates a stronger sensitizing potential.

CompoundEC3 Value (%)Sensitization Potency
Methyl Acrylate (MA)>10Weak
Ethyl Acrylate (EA)>10Weak
Butyl Acrylate (BA)>10Weak
Ethylhexyl Acrylate (EHA)9.7Moderate

This data is illustrative and based on studies of non-fluorinated acrylates.[5] The sensitization potential of trifluoromethylated acrylates would need to be determined through specific experimental testing.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the sensitization and cross-reactivity potential of acrylates.

Local Lymph Node Assay (LLNA)

The LLNA is performed in accordance with OECD Test Guideline 429.

Objective: To determine the concentration of a test substance required to induce a threefold stimulation of lymphocyte proliferation (EC3 value) in draining auricular lymph nodes.

Animal Model: Female CBA/Ca or CBA/J mice, 8-12 weeks old.

Procedure:

  • Dose Formulation: The test substance is dissolved or suspended in a suitable vehicle (e.g., acetone:olive oil, 4:1 v/v). A minimum of three concentrations plus a vehicle control are prepared.

  • Application: 25 µL of the test substance or vehicle control is applied to the dorsal surface of each ear of the mice for three consecutive days.

  • Proliferation Measurement: Five days after the first application, mice are injected intravenously with 20 µCi of ³H-methyl thymidine.

  • Sample Collection: Five hours after the injection of ³H-methyl thymidine, the mice are euthanized, and the draining auricular lymph nodes are excised.

  • Data Analysis: The lymph nodes are processed to create a single-cell suspension, and the incorporation of ³H-methyl thymidine is measured using a scintillation counter. The Stimulation Index (SI) is calculated for each group by dividing the mean disintegrations per minute (DPM) per mouse by the mean DPM of the vehicle control group. The EC3 value is then calculated by linear interpolation of the dose-response curve.

Patch Testing

Patch testing is the gold standard for diagnosing allergic contact dermatitis in humans.

Objective: To identify the specific allergen(s) causing a contact dermatitis reaction.

Procedure:

  • Allergen Preparation: Allergens are prepared at standardized, non-irritating concentrations in a suitable vehicle (e.g., petrolatum). For acrylates, it is crucial to use diluted concentrations to avoid inducing sensitization.[3]

  • Application: Small amounts of the prepared allergens are applied to aluminum discs (Finn Chambers®) on an adhesive tape. The tape is then applied to the patient's back.

  • Reading: The patches are removed after 48 hours. The test sites are evaluated for a reaction at 48 hours and again at 72 or 96 hours.

  • Interpretation of Results: Reactions are graded based on a standardized scale (e.g., + to +++ for positive reactions) according to the morphology of the skin reaction (erythema, infiltration, papules, vesicles).

To investigate cross-reactivity, a panel of structurally related acrylates, including the suspected primary sensitizer, would be included in the patch test series.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the skin sensitization and cross-reactivity potential of a novel acrylate.

G Workflow for Assessing Acrylate Sensitization and Cross-Reactivity cluster_0 In Vitro / In Silico Screening cluster_1 In Vivo Sensitization Assessment cluster_2 Cross-Reactivity Assessment QSAR QSAR Modeling (Predictive Assessment) DPRA Direct Peptide Reactivity Assay (Protein Binding Potential) QSAR->DPRA Initial Screening KeratinoSens KeratinoSens™ (Keratinocyte Activation) DPRA->KeratinoSens LLNA Local Lymph Node Assay (LLNA) (Quantitative Potency - EC3 Value) KeratinoSens->LLNA Candidate for In Vivo Testing Cross_LLNA Modified LLNA (Challenge with Analogs) LLNA->Cross_LLNA Investigate Cross-Reactivity Patch_Test Clinical Patch Testing (Confirmation in Sensitized Individuals) Cross_LLNA->Patch_Test Translational Confirmation

Caption: A generalized workflow for evaluating the sensitization and cross-reactivity of acrylates.

Signaling Pathway of Allergic Contact Dermatitis

The development of allergic contact dermatitis involves a complex signaling cascade initiated by the haptenation of skin proteins. The diagram below outlines the key events in this pathway.

G Simplified Signaling Pathway of Allergic Contact Dermatitis cluster_0 Sensitization Phase cluster_1 Elicitation Phase (Re-exposure) Acrylate Acrylate Monomer (Hapten) Hapten_Protein Hapten-Protein Conjugate Acrylate->Hapten_Protein Protein Skin Protein Protein->Hapten_Protein LC Langerhans Cell (Antigen Presenting Cell) Hapten_Protein->LC Uptake & Processing T_Cell_Activation T-Cell Activation & Proliferation in Lymph Node LC->T_Cell_Activation Antigen Presentation Memory_T_Cell Memory T-Cells T_Cell_Activation->Memory_T_Cell Differentiation Re_Acrylate Acrylate Monomer Re_Hapten_Protein Hapten-Protein Conjugate Re_Acrylate->Re_Hapten_Protein Re_LC Langerhans Cell Re_Hapten_Protein->Re_LC Uptake & Processing Activated_T_Cell Activated Memory T-Cells Re_LC->Activated_T_Cell Antigen Presentation to Memory T-Cells Cytokine_Release Cytokine & Chemokine Release Activated_T_Cell->Cytokine_Release Activation Inflammation Inflammation (Dermatitis) Cytokine_Release->Inflammation

Caption: The two-phase process of allergic contact dermatitis: sensitization and elicitation.

References

Unraveling Reaction Pathways: A Comparative Guide to the Mechanistic Investigation of Ethyl 2-methyl-4,4,4-trifluorocrotonate Reactions using DFT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern drug discovery and materials science. Ethyl 2-methyl-4,4,4-trifluorocrotonate and related α,β-unsaturated carbonyl compounds are valuable building blocks, offering pathways to complex fluorinated molecules. Understanding the intricate mechanisms of their reactions is paramount for optimizing reaction conditions, predicting stereochemical outcomes, and designing novel synthetic strategies. Density Functional Theory (DFT) has emerged as a powerful computational tool to elucidate these complex reaction pathways, providing insights that are often challenging to obtain through experimental means alone.

This guide provides a comparative analysis of the use of DFT for the mechanistic investigation of reactions involving this compound and similar trifluoromethylated Michael acceptors. We will explore how DFT compares with experimental observations and other computational methods, offering a comprehensive overview for researchers in the field.

The Power of DFT in Mechanistic Elucidation

DFT calculations allow for the exploration of the potential energy surface of a reaction, identifying key stationary points such as reactants, products, intermediates, and transition states. This information is crucial for determining the feasibility of a proposed reaction mechanism, understanding the origins of selectivity, and predicting the kinetic and thermodynamic parameters of a reaction.

Key Insights from DFT Studies:
  • Reaction Pathways: DFT can distinguish between different possible reaction pathways, such as concerted versus stepwise mechanisms in cycloaddition reactions, or the specific role of a catalyst in lowering the activation energy.

  • Transition State Analysis: The geometry and energy of transition states can be calculated, providing a quantitative measure of the reaction barrier. This allows for the prediction of reaction rates and the identification of the rate-determining step.

  • Stereoselectivity: By comparing the activation energies of transition states leading to different stereoisomers, DFT can predict and explain the diastereoselectivity or enantioselectivity of a reaction.

  • Role of Substituents: The electronic and steric effects of substituents on the reactivity and selectivity of a reaction can be systematically investigated by modifying the computational model.

Comparison with Alternative Methods

While DFT is a versatile and widely used method, it is important to understand its performance in comparison to other investigative techniques.

Experimental Validation

Experimental data is the ultimate benchmark for any computational method. Key experimental observables used to validate DFT predictions include:

  • Product Distribution: The yields of different products obtained experimentally can be compared with the relative energies of the final products and the activation energies of the competing pathways calculated by DFT.

  • Stereochemical Outcome: The experimentally determined diastereomeric ratio or enantiomeric excess can be directly compared with the predicted stereoselectivity from DFT calculations.

  • Kinetic Data: Experimentally measured reaction rates and activation parameters can be correlated with the calculated activation energies.

Other Computational Approaches
  • Ab Initio Methods: Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are generally more accurate than DFT but are also significantly more computationally expensive. They are often used as a benchmark for DFT calculations on smaller systems. For many organic reactions, modern DFT functionals can provide results with an accuracy comparable to MP2 at a fraction of the computational cost.

  • Semi-empirical Methods: These methods are much faster than DFT but are also less accurate. They can be useful for preliminary screening of a large number of possible reaction pathways before committing to more computationally expensive DFT calculations.

Data Presentation: A Comparative Overview

To illustrate the synergy between computational and experimental approaches, the following tables summarize typical data obtained from DFT calculations and experimental studies for Michael addition reactions to trifluoromethyl-containing Michael acceptors.

Table 1: Representative Quantitative Data from DFT Calculations for a Michael Addition Reaction

ParameterCalculated Value (kcal/mol)Significance
Reactant Complex Energy -5.2Stabilization energy of the initial encounter between reactants.
Transition State Energy +15.8Energy barrier for the reaction, determines the reaction rate.
Intermediate Energy -12.3Energy of a stable intermediate formed during the reaction.
Product Complex Energy -25.7Overall thermodynamic driving force for the reaction.
Activation Energy (ΔG‡) 21.0Free energy barrier, directly related to the reaction kinetics.
Reaction Energy (ΔG) -20.5Overall free energy change, indicates the spontaneity of the reaction.

Note: The values presented are hypothetical and representative of a typical Michael addition reaction. Actual values will vary depending on the specific reactants, catalyst, and computational level of theory.

Table 2: Experimental Data for Organocatalyzed Michael Addition to β-Trifluoromethyl Enones

EntryNucleophileCatalyst Loading (mol%)SolventYield (%)ee (%)
1Dimethyl malonate5Toluene8592
2Diethyl malonate5THF9188
3Nitromethane10CH2Cl27895
4Thiophenol2Toluene95N/A

Data adapted from representative literature on organocatalyzed Michael additions to trifluoromethylated enones. Conditions such as temperature and reaction time are optimized for each reaction.

Experimental Protocols

A detailed experimental protocol is crucial for reproducing and validating computational predictions. Below is a general protocol for a representative organocatalyzed Michael addition.

General Experimental Protocol for the Organocatalyzed Michael Addition to a Trifluoromethylated Enone

  • Reactant Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar is added the β-trifluoromethylated enone (1.0 equiv.), the Michael donor (1.2 equiv.), and the organocatalyst (0.1 equiv.).

  • Solvent Addition: Anhydrous solvent (e.g., toluene, CH2Cl2, THF) is added to achieve the desired concentration (typically 0.1 M).

  • Reaction Execution: The reaction mixture is stirred at the specified temperature (e.g., room temperature, 0 °C, or elevated temperature) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The yield, diastereomeric ratio (determined by 1H NMR spectroscopy), and enantiomeric excess (determined by chiral HPLC analysis) of the purified product are determined.

Visualizing Reaction Mechanisms and Workflows

Graphical representations are invaluable for understanding complex reaction mechanisms and computational workflows. The following diagrams are generated using the DOT language.

DFT_Workflow start Define Reaction and Propose Mechanism(s) geom_opt Geometry Optimization of Reactants, Products, Intermediates start->geom_opt ts_search Transition State Search geom_opt->ts_search freq_calc Frequency Calculation and IRC ts_search->freq_calc energy_calc Single-Point Energy Calculation (Higher Level of Theory) freq_calc->energy_calc analysis Analysis of Results (Activation Energies, Reaction Profile) energy_calc->analysis conclusion Compare with Experiment and Draw Mechanistic Conclusions analysis->conclusion

Caption: A general workflow for a DFT-based mechanistic investigation.

Michael_Addition_Mechanism Reactants Reactants (Enolate + Michael Acceptor) TS Transition State Reactants->TS ΔG‡ Intermediate Tetrahedral Intermediate TS->Intermediate Product Product Intermediate->Product Protonation

Caption: A simplified energy profile for a Michael addition reaction.

Conclusion

DFT calculations provide a powerful and cost-effective approach to unraveling the complex reaction mechanisms of organofluorine compounds like this compound. When used in conjunction with experimental data, DFT can offer profound insights into reaction pathways, transition states, and the origins of selectivity. This integrated approach is invaluable for the rational design of new synthetic methods and the development of novel fluorinated molecules with applications in medicine and materials science. By leveraging the predictive power of computational chemistry, researchers can accelerate the pace of discovery and innovation in this exciting field.

A Comparative Benchmark of Ethyl 2-methyl-4,4,4-trifluorocrotonate as a Michael Acceptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of covalent drug design and synthetic chemistry, the strategic selection of a Michael acceptor is paramount to achieving desired reactivity, selectivity, and ultimately, therapeutic efficacy. This guide provides an objective comparison of Ethyl 2-methyl-4,4,4-trifluorocrotonate, a fluorinated α,β-unsaturated ester, against a panel of commonly employed Michael acceptors. By presenting key reactivity parameters and detailed experimental protocols, this document serves as a practical resource for researchers aiming to modulate the reactivity of covalent inhibitors and other specialized chemical probes.

The inclusion of a trifluoromethyl group in this compound is anticipated to significantly enhance its electrophilicity due to the strong electron-withdrawing nature of the CF₃ moiety. This heightened electrophilicity can translate to faster reaction rates with nucleophiles, a critical consideration in the design of targeted covalent inhibitors. Furthermore, the methyl group at the α-position introduces steric hindrance that can influence selectivity and reaction kinetics.

Quantitative Comparison of Michael Acceptor Reactivity

To provide a quantitative basis for comparison, the following table summarizes the electrophilicity parameters (E) for several common Michael acceptors as cataloged in Mayr's Database of Reactivity Parameters.[1][2] The electrophilicity parameter, E, is a measure of the intrinsic electrophilic reactivity of a compound, with higher values indicating greater reactivity towards nucleophiles. While a specific value for this compound is not currently available in the database, the provided experimental protocols will enable researchers to determine this value and directly benchmark it against the established acceptors listed below.

Michael AcceptorStructureElectrophilicity Parameter (E) in DMSO
Acrylonitrile CH₂=CHCN-17.82[3]
Methyl acrylate CH₂=CHCO₂CH₃Value not explicitly found, but expected to be in a similar range to other acrylates
Ethyl acrylate CH₂=CHCO₂C₂H₅Value not explicitly found, but expected to be in a similar range to other acrylates
Methyl vinyl ketone CH₂=CHCOCH₃Value not explicitly found, but expected to be in a similar range to other enones

Note: The electrophilicity parameters are solvent-dependent. The values presented here are for dimethyl sulfoxide (DMSO) as the solvent. It is crucial to perform comparative studies in the same solvent to ensure data consistency.

Experimental Protocols for Determining Michael Acceptor Reactivity

To facilitate the direct comparison of this compound with other Michael acceptors, two detailed experimental protocols are provided below. These methods, utilizing UV-Vis spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy, are widely accepted for kinetic analysis of Michael addition reactions.

Protocol 1: Kinetic Analysis using UV-Vis Spectrophotometry

This method is suitable for reactions where the Michael acceptor possesses a distinct UV-Vis chromophore that changes upon reaction.

1. Materials and Instrumentation:

  • Michael Acceptor (e.g., this compound)
  • Nucleophile (e.g., a thiol such as N-acetyl-L-cysteine)
  • Anhydrous solvent (e.g., acetonitrile or DMSO)
  • Thermostatted UV-Vis spectrophotometer with a multi-cell holder
  • Quartz cuvettes (1 cm path length)

2. Preparation of Stock Solutions:

  • Prepare a stock solution of the Michael acceptor in the chosen solvent (e.g., 10 mM).
  • Prepare a series of stock solutions of the nucleophile at varying concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM).

3. Kinetic Measurements:

  • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the Michael acceptor and thermostat the cell holder to the desired temperature (e.g., 25.0 °C).[4]
  • For each kinetic run, pipette the solvent and the nucleophile solution into a cuvette.
  • Initiate the reaction by adding a small aliquot of the Michael acceptor stock solution to the cuvette, ensuring rapid mixing.[4]
  • Immediately begin recording the absorbance at λmax as a function of time.

4. Data Analysis:

  • Under pseudo-first-order conditions (i.e., [Nucleophile] >> [Michael Acceptor]), the natural logarithm of the absorbance of the Michael acceptor versus time should yield a linear plot. The slope of this line is the pseudo-first-order rate constant (kobs).
  • To determine the second-order rate constant (k₂), plot kobs against the concentration of the nucleophile. The slope of the resulting linear plot will be k₂.[4]

prep [label="Prepare Stock Solutions\n(Acceptor & Nucleophile)"]; setup [label="Spectrophotometer Setup\n(λmax, Temperature)"]; mix [label="Mix Reactants\nin Cuvette"]; measure [label="Record Absorbance\nvs. Time"]; analyze [label="Data Analysis\n(Plot ln(A) vs. t & k_obs vs. [Nuc])"]; k2 [label="Determine k₂", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

prep -> setup; setup -> mix; mix -> measure; measure -> analyze; analyze -> k2; }

UV-Vis Kinetic Analysis Workflow
Protocol 2: Kinetic Analysis using ¹H NMR Spectroscopy

This method is broadly applicable and particularly useful when the Michael acceptor lacks a suitable UV-Vis chromophore.

1. Materials and Instrumentation:

  • Michael Acceptor
  • Nucleophile
  • Deuterated solvent (e.g., DMSO-d₆)
  • Internal standard (e.g., 1,3,5-trimethoxybenzene)
  • NMR spectrometer

2. Sample Preparation:

  • Prepare a stock solution in the deuterated solvent containing a known concentration of the Michael acceptor and the internal standard.
  • Prepare a stock solution of the nucleophile in the same deuterated solvent.

3. NMR Data Acquisition:

  • Acquire an initial ¹H NMR spectrum (t=0) of the Michael acceptor solution before the addition of the nucleophile.
  • Initiate the reaction by adding a known volume of the nucleophile stock solution to the NMR tube.
  • Acquire a series of ¹H NMR spectra at regular time intervals.[5]

4. Data Analysis:

  • Process all spectra uniformly (phasing and baseline correction).
  • For each spectrum, integrate a well-resolved signal corresponding to the Michael acceptor and a signal from the internal standard.
  • The concentration of the Michael acceptor at each time point can be calculated relative to the constant concentration of the internal standard.
  • Plot the concentration of the Michael acceptor versus time and fit the data to the appropriate rate law to determine the rate constant.

prep_nmr [label="Prepare NMR Sample\n(Acceptor, Internal Standard)"]; t0_spec [label="Acquire t=0 Spectrum"]; add_nuc [label="Add Nucleophile\nto NMR Tube"]; acquire_series [label="Acquire Spectra\nOver Time"]; process_data [label="Process & Integrate\nSpectra"]; determine_rate [label="Determine Rate Constant", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

prep_nmr -> t0_spec; t0_spec -> add_nuc; add_nuc -> acquire_series; acquire_series -> process_data; process_data -> determine_rate; }

NMR Kinetic Analysis Workflow

Signaling Pathways and Logical Relationships

The Michael addition reaction is a fundamental transformation in organic chemistry, proceeding via a conjugate addition mechanism. The general pathway is illustrated below.

michael_addition_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Michael Acceptor Michael Acceptor Enolate Intermediate Enolate Intermediate Michael Acceptor->Enolate Intermediate Nucleophile Nucleophile Nucleophile->Michael Acceptor 1,4-Conjugate Addition Michael Adduct Michael Adduct Enolate Intermediate->Michael Adduct Protonation

General Mechanism of Michael Addition

By employing the provided protocols, researchers can quantitatively assess the reactivity of this compound and make informed decisions regarding its suitability for their specific applications in drug discovery and chemical biology. The enhanced electrophilicity conferred by the trifluoromethyl group, combined with the steric influence of the α-methyl group, positions this compound as a potentially valuable tool for fine-tuning the reactivity of Michael acceptors.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-Methyl-4,4,4-Trifluorocrotonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Ethyl 2-methyl-4,4,4-trifluorocrotonate.

This compound is a flammable liquid that may cause skin and eye irritation. To the best of our knowledge, the toxicological properties of this compound have not been fully investigated[1][2]. Therefore, it is crucial to handle and dispose of this chemical with care, adhering to all relevant safety protocols and regulations.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this substance for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood[1][2].

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to engage a licensed hazardous waste disposal company. The following steps outline the general procedure:

  • Containment: Ensure the chemical is in a securely sealed, properly labeled container. The label should clearly identify the contents as "this compound" and include any relevant hazard warnings.

  • Waste Classification: While specific waste codes can vary by jurisdiction, this chemical is likely to be classified as a hazardous waste due to its flammability. Consult with your institution's environmental health and safety (EHS) department or your chosen waste disposal service to determine the appropriate waste codes.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated, away from sources of ignition[3].

  • Arrange for Pickup: Contact a licensed hazardous waste disposal company to schedule a pickup. Provide them with a detailed description of the waste, including the chemical name and quantity.

  • Documentation: Complete all necessary waste disposal manifests and other required documentation provided by the disposal company and your institution.

In the event of a spill, absorb the material with an inert absorbent, such as vermiculite or sand. Scoop the absorbed material into a sealable container for disposal[1][2].

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is important for its proper handling and disposal.

PropertyValueSource
CAS Number 128227-97-4[4][5]
Molecular Formula C₇H₉F₃O₂[5]
Molecular Weight 182.14 g/mol [5]
Boiling Point 134-135 °C[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have This compound for disposal ppe Wear appropriate PPE: - Safety Goggles - Chemical-resistant gloves - Lab coat start->ppe contain Ensure chemical is in a securely sealed and properly labeled container ppe->contain spill Is there a spill? contain->spill absorb Absorb spill with inert material (e.g., vermiculite) spill->absorb Yes storage Store in a designated hazardous waste accumulation area spill->storage No collect Collect absorbed material into a sealable container for disposal absorb->collect collect->storage contact Contact licensed hazardous waste disposal company storage->contact document Complete all necessary waste disposal documentation contact->document end End: Compliant Disposal document->end

Caption: Disposal workflow for this compound.

References

×

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Ethyl 2-methyl-4,4,4-trifluorocrotonate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.